molecular formula C9H7ClN2 B1603811 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS No. 854267-89-3

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Cat. No.: B1603811
CAS No.: 854267-89-3
M. Wt: 178.62 g/mol
InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJKNDFKKNDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623037
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854267-89-3
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyrin-3-YL)cyclopropanecarbonitrile: A Key Intermediate in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a pivotal heterocyclic building block in the synthesis of a new generation of agrochemicals. Its unique structure, featuring a chloropyridinyl moiety linked to a cyclopropane ring bearing a nitrile group, makes it a highly valuable precursor for the development of potent insecticides. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a particular focus on its role in the production of neonicotinoid and diamide insecticides. The strategic incorporation of the cyclopropyl group is discussed in the context of bioisosteric replacement to enhance the metabolic stability and biological activity of the final products. Detailed synthetic considerations and characterization data are also presented to support researchers in the field of agrochemical and pharmaceutical development.

Introduction: The Strategic Importance of a Unique Molecular Scaffold

The quest for more effective and environmentally benign crop protection agents has led to the development of highly targeted and potent insecticides. Within this landscape, this compound has emerged as a critical intermediate. Its molecular architecture is a confluence of two key pharmacophores: the 6-chloro-3-pyridinyl group, a cornerstone of the highly successful neonicotinoid class of insecticides, and the cyclopropanecarbonitrile moiety, a versatile synthon that imparts valuable physicochemical properties to the final molecule.

The cyclopropyl ring, in particular, is of significant interest in medicinal and agrochemical chemistry. It is often employed as a bioisostere for alkenes and other functional groups, offering a rigid, three-dimensional structure that can enhance binding affinity to target receptors and improve metabolic stability by blocking sites susceptible to oxidative metabolism. This guide will delve into the synthesis, chemical attributes, and significant applications of this compound, providing a technical resource for scientists engaged in the design and synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
CAS Number 854267-89-3[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Solid
Purity Typically ≥98%[1]
Spectroscopic Data

While a comprehensive, publicly available dataset is limited, the following provides an expected profile based on the structure and data for analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the cyclopropane ring will appear in the aliphatic region, likely as complex multiplets due to their diastereotopic nature.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will display distinct signals for the carbons of the pyridine ring, the cyclopropane ring, and the nitrile group. The nitrile carbon typically appears downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations of the pyridine and cyclopropane rings will also be present.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, 2-chloro-5-(halomethyl)pyridine, with the anion of cyclopropanecarbonitrile. The most common precursor is 2-chloro-5-(chloromethyl)pyridine (CCMP), a widely used intermediate in the agrochemical industry.[2]

Synthesis of the Precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The synthesis of CCMP is a critical first step and can be achieved through various routes, often starting from 3-picoline. One common industrial method involves the chlorination of 3-picoline.[3]

Core Synthesis: Alkylation of Cyclopropanecarbonitrile

The key step in the synthesis of the title compound is the alkylation of cyclopropanecarbonitrile with CCMP. This reaction proceeds via an Sₙ2 mechanism.

Reaction Scheme:

G cluster_0 Synthesis of this compound CCMP 2-Chloro-5-(chloromethyl)pyridine Product This compound CCMP->Product Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarbonitrile->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol (Illustrative):

  • Deprotonation: In a flame-dried reaction vessel under an inert atmosphere, a solution of cyclopropanecarbonitrile in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) is treated with a strong base (e.g., sodium hydride or potassium carbonate) at a controlled temperature (e.g., 0 °C to room temperature). This generates the cyclopropanecarbonitrile anion.

  • Alkylation: A solution of 2-chloro-5-(chloromethyl)pyridine (CCMP) in the same solvent is then added dropwise to the solution of the cyclopropanecarbonitrile anion.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the strongly basic anion with atmospheric moisture and carbon dioxide.

  • Aprotic Solvent: Aprotic solvents like DMF and acetonitrile are chosen because they are polar enough to dissolve the reactants but do not have acidic protons that would quench the carbanion.

  • Strong Base: A strong base is required to deprotonate the α-proton of cyclopropanecarbonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group.

  • Controlled Addition: The dropwise addition of the electrophile (CCMP) helps to control the reaction temperature and minimize side reactions.

Applications in Agrochemical Synthesis: A Gateway to Potent Insecticides

This compound is a key intermediate in the synthesis of several modern insecticides. Its structure provides a versatile scaffold for the introduction of various pharmacophoric groups, leading to compounds with high insecticidal activity.

Precursor to Neonicotinoid Analogues

The 6-chloro-3-pyridinylmethyl moiety is the hallmark of many neonicotinoid insecticides. These compounds act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and eventual death of the insect.[4] this compound serves as a valuable starting material for the synthesis of novel neonicotinoid analogues where the cyclopropyl group can modulate the compound's physicochemical properties and biological activity.

Signaling Pathway of Neonicotinoids:

G Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Firing Continuous Nerve Firing Depolarization->Nerve_Firing Paralysis Paralysis and Death Nerve_Firing->Paralysis

Caption: Mechanism of action of neonicotinoid insecticides.

Intermediate in the Synthesis of Diamide Insecticides

A significant application of this compound is in the synthesis of diamide insecticides, such as Cyclaniliprole.[5] Diamide insecticides have a different mode of action from neonicotinoids, acting as allosteric modulators of insect ryanodine receptors, which are critical for calcium regulation in muscle cells.

The synthesis of Cyclaniliprole involves a multi-step process where the cyclopropanecarbonitrile moiety is a key building block that is incorporated into the final complex molecule.[6]

The Role of the Cyclopropyl Group: A Bioisosteric Advantage

The incorporation of a cyclopropyl group in bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry. The cyclopropyl ring in this compound and its derivatives offers several advantages:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, particularly oxidative degradation, thereby increasing the half-life of the molecule in the target organism and the environment.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity with the target receptor.

  • Improved Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of the final product.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion: A Versatile Building Block for Future Innovations

This compound stands as a testament to the power of rational molecular design in the development of modern agrochemicals. Its unique combination of a proven insecticidal pharmacophore and a bioisosterically advantageous cyclopropyl group makes it a highly sought-after intermediate. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of versatile building blocks like this compound in the discovery and development of next-generation insecticides is undeniable. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of this valuable chemical entity.

References

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile: A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries[1][]. Its chemical architecture, which marries the rigid, three-membered cyclopropane ring with the electronically distinct chloropyridine moiety, offers a unique combination of properties valuable for the synthesis of complex molecular targets. The cyclopropyl group is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and fine-tune solubility, while the chloropyridine scaffold is a common feature in numerous biologically active compounds[3][4]. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential applications as a versatile intermediate for drug discovery and development professionals.

Molecular Identity and Physicochemical Profile

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for research and development. This compound is characterized by a cyclopropane ring substituted at the C1 position with both a nitrile group and a 6-chloropyridin-3-yl group.

  • IUPAC Name: 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile

  • CAS Number: 854267-89-3[1][]

  • Molecular Formula: C₉H₇ClN₂[1][]

  • Canonical SMILES: C1CC1(C#N)C2=CN=C(C=C2)Cl[]

  • InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N[]

Physicochemical Properties

The physical and chemical properties of an intermediate dictate its handling, storage, and reaction conditions. Below is a summary of the available data for this compound.

PropertyValueReference
Molecular Weight 178.62 g/mol [1][]
Appearance Pale-yellow to yellow-brown solid[]
Purity ≥95% - 98% (Commercially Available)[1][]
Boiling Point 335.6 ± 37.0 °C at 760 mmHg (Predicted)[]
Density 1.3 ± 0.1 g/cm³ (Predicted)[]
Storage Store at room temperature[]

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The inclusion of a cyclopropane ring in a drug candidate is a deliberate strategic choice made by medicinal chemists to overcome common developmental hurdles.[4] Its unique structural and electronic properties confer several advantages:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism. By replacing a more metabolically labile group (e.g., an isopropyl or gem-dimethyl group), it can significantly increase the half-life of a drug.

  • Conformational Rigidity: The strained three-membered ring locks the conformation of adjacent substituents, reducing the entropic penalty of binding to a biological target. This can lead to a significant increase in binding affinity and potency.[4]

  • Improved Physicochemical Properties: The cyclopropyl fragment can modulate lipophilicity and aqueous solubility, helping to achieve the optimal balance required for good absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Potency and Selectivity: The rigid structure orients substituents in a precise three-dimensional arrangement, which can lead to more specific and potent interactions with the target receptor or enzyme, while potentially reducing off-target effects.[4]

The presence of this moiety in this compound makes it an attractive starting point for synthesizing new chemical entities that can leverage these benefits.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a robust and well-established method for creating analogous 1-aryl-cyclopropanecarbonitriles involves the cyclopropanation of an arylacetonitrile.[5] This approach is adapted here for the synthesis of the title compound.

Plausible Synthetic Pathway

The synthesis commences with (6-chloropyridin-3-yl)acetonitrile, which undergoes an α-alkylation reaction with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form the cyclopropane ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 (6-chloropyridin-3-yl)acetonitrile Reaction Cyclopropanation SM1->Reaction SM2 1,2-Dibromoethane SM2->Reaction R1 NaOH (50% aq.) R1->Reaction R2 TBAB (Phase Transfer Catalyst) R2->Reaction Cond ~60°C, 4-6h Cond->Reaction Product 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile Reaction->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of (6-chloropyridin-3-yl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable organic solvent, add Tetra-n-butylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 2.5 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Mechanistic Insights and Role of Reagents
  • Arylacetonitrile: The methylene protons alpha to both the pyridine ring and the nitrile group are acidic and can be deprotonated by a strong base to form a stabilized carbanion.

  • Sodium Hydroxide (Base): The NaOH deprotonates the arylacetonitrile, initiating the reaction. Using a concentrated aqueous solution is common in phase-transfer catalysis.

  • 1,2-Dibromoethane: This reagent acts as the source of the two additional carbon atoms required to form the cyclopropane ring. It undergoes a sequential twofold substitution reaction with the carbanion.

  • Phase-Transfer Catalyst (TBAB): The reaction involves an aqueous phase (NaOH) and an organic phase (reactants). TBAB, with its lipophilic quaternary ammonium cation, transports the hydroxide anion (OH⁻) into the organic phase to facilitate deprotonation, thereby dramatically accelerating the reaction rate.[5]

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile and chloropyridine functional groups offer multiple handles for further chemical modification.

Versatility of the Nitrile Functional Group

The nitrile group is a cornerstone of organic synthesis due to its ability to be transformed into other critical functional groups:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This acid can then be coupled with various amines to form a diverse library of cyclopropane carboxamides, a class of compounds known for a wide range of pharmacological activities.[5][6]

  • Reduction: The nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce the primary amine, (1-(6-chloropyridin-3-yl)cyclopropyl)methanamine. This amine serves as a nucleophile for building more complex structures.

Transformations Start 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile Acid Cyclopropanecarboxylic Acid Derivative Start->Acid Hydrolysis (H⁺ or OH⁻) Amine Cyclopropylmethanamine Derivative Start->Amine Reduction (e.g., LiAlH₄) Amide Bioactive Amides Acid->Amide Amide Coupling (R-NH₂)

Caption: Key chemical transformations of the nitrile functional group.

Potential as a Precursor for Biologically Active Molecules

The combination of the stable cyclopropyl core and the electronically versatile chloropyridine ring makes this intermediate a valuable precursor for:

  • Agrochemicals: The chloropyridine moiety is a key component of neonicotinoid insecticides like Acetamiprid. Metabolites of such compounds often feature modifications of the side chain, highlighting the relevance of this scaffold.[7][8]

  • Pharmaceuticals: Numerous drugs and clinical candidates contain cyclopropane rings for the reasons outlined in Section 3.0. This building block allows for the rapid introduction of the 6-chloropyridin-3-yl-cyclopropyl motif into screening libraries for targets such as enzyme inhibitors (e.g., aggrecanases) or receptor modulators where conformational constraint is beneficial.[9][10]

Handling, Safety, and Storage

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Safety Precautions: While specific toxicity data is not available for this compound, the closely related carboxylic acid is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[6] Organic nitriles as a class can also be toxic.[11] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light, to ensure its long-term stability.[]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis. It provides a strategic entry point to novel molecules by combining the ADME-enhancing properties of the cyclopropyl ring with the established bioactivity of the chloropyridine scaffold. Its versatile nitrile handle allows for straightforward elaboration into acids, amines, and amides, paving the way for the efficient construction of compound libraries for screening and the development of next-generation pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a powerful tool for accelerating the discovery of new and effective chemical entities.

References

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, structures incorporating the cyclopropane ring have garnered significant attention due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile, a key intermediate in the synthesis of a variety of biologically active molecules. As a Senior Application Scientist, the following sections will delve into the synthesis, characterization, and potential applications of this compound, supported by detailed protocols and scientific rationale.

Core Molecular Attributes

CAS Number: 854267-89-3[1]

Molecular Formula: C₉H₇ClN₂[1][2]

Molecular Weight: 178.62 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight178.62 g/mol [1]
Molecular FormulaC₉H₇ClN₂[1][2]
Purity≥98% (typical)[1]

Synthesis and Mechanism

The synthesis of this compound typically involves a nucleophilic addition of a cyanide source to a suitable precursor, followed by cyclization. While specific proprietary methods may vary, a general and adaptable synthetic approach is outlined below, drawing from established methodologies for the preparation of aromatic cyclopropanecarbonitriles.

General Synthetic Workflow

SynthesisWorkflow start Starting Material: 2-Chloro-5-(chloromethyl)pyridine intermediate1 Intermediate: (6-Chloropyridin-3-yl)acetonitrile start->intermediate1 Cyanation product Final Product: This compound intermediate1->product Cyclopropanation

Caption: Generalized synthetic workflow.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of (6-Chloropyridin-3-yl)acetonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Cyanide Addition: Slowly add a solution of sodium cyanide in water to the reaction mixture at room temperature. The exothermicity of the reaction should be carefully monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-chloropyridin-3-yl)acetonitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of (6-chloropyridin-3-yl)acetonitrile in a suitable solvent (e.g., toluene), add a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • Cyclopropanation: Add 1,2-dibromoethane and a concentrated aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to 50-60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, add water, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the diastereotopic methylene protons of the cyclopropane ring (in the aliphatic region, δ 1.0-2.0 ppm).
¹³C NMR Resonances for the pyridine ring carbons, the nitrile carbon (δ ~120 ppm), and the carbons of the cyclopropane ring.
IR Spectroscopy Characteristic absorption band for the nitrile (C≡N) stretching vibration (around 2240 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (178.62 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The unique combination of a halogenated pyridine ring and a strained cyclopropane nitrile moiety offers several advantages in medicinal chemistry.

Role as a Pharmaceutical Intermediate

The chloropyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space. The cyclopropane ring introduces conformational rigidity and can improve metabolic stability and membrane permeability of the final drug candidate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in other chemical transformations to introduce diverse functional groups.

Potential Therapeutic Areas

Compounds derived from this intermediate may exhibit activity in a range of therapeutic areas, including but not limited to:

  • Oncology: As a scaffold for kinase inhibitors.

  • Neuroscience: In the development of agents targeting central nervous system receptors.

  • Infectious Diseases: As a core structure for novel antibacterial or antiviral agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and applications, intended to support the endeavors of researchers and scientists in this exciting area of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the expected spectroscopic data for the novel compound 1-(6-chloropyridin-3-YL)cyclopropanecarbonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol ) is a compound featuring a chloropyridinyl group attached to a cyclopropane ring bearing a nitrile functional group.[1][2] The unique combination of a strained three-membered ring, an electron-withdrawing nitrile group, and a heteroaromatic system dictates a distinct spectroscopic fingerprint. This guide will elucidate the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropane ring. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrile group, as well as the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.50Doublet (d)1HH-2 (Pyridine)
~ 7.70Doublet of Doublets (dd)1HH-4 (Pyridine)
~ 7.40Doublet (d)1HH-5 (Pyridine)
~ 1.80Multiplet2HCyclopropane CH₂
~ 1.50Multiplet2HCyclopropane CH₂

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.[3]

Interpretation and Causality:

  • Pyridine Protons: The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the ring current. The proton at the 4-position (H-4) will likely appear as a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton, adjacent to the chlorine-bearing carbon, will be a doublet.

  • Cyclopropane Protons: The protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.[4] They are expected to appear as two distinct multiplets in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152.0C-6 (Pyridine, C-Cl)
~ 150.0C-2 (Pyridine)
~ 139.0C-4 (Pyridine)
~ 128.0C-3 (Pyridine)
~ 124.5C-5 (Pyridine)
~ 121.0C≡N (Nitrile)
~ 23.0Quaternary C (Cyclopropane)
~ 17.0CH₂ (Cyclopropane)

Note: Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.[5]

Interpretation and Causality:

  • Aromatic Carbons: The carbon atoms of the pyridine ring are expected in the aromatic region (120-160 ppm). The carbon bearing the chlorine atom (C-6) will be significantly influenced by its electronegativity.

  • Nitrile Carbon: The carbon of the nitrile group typically appears around 120 ppm.[6]

  • Cyclopropane Carbons: The carbons of the cyclopropane ring are known to be unusually shielded and appear at high field (upfield) in the spectrum.[5] The quaternary carbon attached to the pyridine ring will be distinct from the two equivalent methylene carbons.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 500 MHz NMR spectrometer equipped with a broadband probe.

    • Acquire the ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1 second, and 16 scans.

    • Acquire the ¹³C NMR spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic ring, and C-Cl bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 2240Strong, SharpC≡N Stretch (Nitrile)
~ 3100-3000MediumAromatic C-H Stretch
~ 1600, 1480Medium-StrongAromatic C=C Stretch
~ 1100-1000StrongC-Cl Stretch
~ 850-800StrongC-H Out-of-plane Bending

Interpretation and Causality:

  • Nitrile Stretch: The most characteristic peak will be the strong and sharp absorption around 2240 cm⁻¹ due to the C≡N triple bond stretch.[7] Conjugation with the aromatic system may slightly lower this frequency.[8]

  • Aromatic C-H and C=C Stretches: The presence of the pyridine ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹, is expected for the C-Cl bond stretch.

  • C-H Bending: Strong bands in the 850-800 cm⁻¹ region are indicative of the out-of-plane C-H bending of the substituted pyridine ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, for a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
178/180[M]⁺ (Molecular Ion)
152/154[M - CN]⁺
143[M - Cl]⁺
117[M - Cl - CN]⁺

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 178. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 180 with an intensity of approximately one-third of the [M]⁺ peak will be observed, confirming the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of the nitrile group (CN, 26 Da) to give a fragment at m/z 152/154, and the loss of a chlorine atom (Cl, 35/37 Da) to give a fragment at m/z 143. Subsequent loss of both moieties would lead to a fragment at m/z 117.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation and Data Acquisition:

    • Utilize a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

    • For EI, use a standard ionization energy of 70 eV.

    • Scan a mass range of m/z 50-500.

    • High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Carbon Framework NMR->NMR_Data IR_Data Functional Groups (C≡N, C-Cl, Aromatic) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Biological Activity of Chloropyridinyl Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Compounds featuring a chloropyridinyl moiety linked to a cyclopropane ring represent a significant class of bioactive molecules, primarily recognized for their potent insecticidal properties. This technical guide provides a comprehensive overview of their biological activity, focusing on their mechanisms of action, the key molecular targets they interact with, and the established experimental workflows used to characterize their effects. We will delve into the primary role of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs) in insects, while also exploring potential secondary targets and the critical influence of stereochemistry on their activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, neurobiology, and pesticide science, offering both foundational knowledge and practical, detailed protocols for empirical investigation.

Introduction: The Chloropyridinyl Cyclopropane Scaffold

The chloropyridinyl cyclopropane scaffold is a key pharmacophore found predominantly in synthetic insecticides. Historically, the development of synthetic pyrethroids, which often contain a cyclopropane ring, marked a major advancement in pest control, offering improved stability and potency over natural pyrethrins.[1][2] The subsequent incorporation of heterocyclic rings, such as the chloropyridinyl group, led to the creation of neonicotinoids and other novel insecticide classes.[3][4] These compounds are distinguished by their high affinity and selectivity for insect neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial for excitatory neurotransmission in invertebrates.[3][5]

The significance of this chemical class lies in its potent and selective action, which translates to high efficacy against a broad spectrum of insect pests.[3] Understanding the precise molecular interactions and the downstream physiological consequences is paramount for developing next-generation insecticides with improved safety profiles and for managing the growing challenge of insecticide resistance.

Primary Biological Activity: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The principal mechanism of action for most biologically active chloropyridinyl cyclopropane compounds is their interaction with insect nAChRs.[3][4][5]

2.1. Mechanism of Action: Agonism of Insect nAChRs

Chloropyridinyl cyclopropane compounds typically function as agonists or partial agonists at the insect nAChR.[4][6] The nAChR is a ligand-gated ion channel that, upon binding to its endogenous ligand acetylcholine (ACh), opens to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and propagation of a nerve impulse.[3]

By mimicking ACh, these synthetic compounds bind to the receptor, locking it in an open conformation. This leads to a continuous and uncontrolled influx of ions, resulting in hyperexcitation of the nervous system.[7] The sustained nerve firing ultimately leads to paralysis and death of the insect.[8][9] The high selectivity for insect nAChRs over their mammalian counterparts is a key factor in their relative safety for mammals, although potential for off-target effects in non-target organisms remains an area of active research.[6]

The chloropyridinyl group, particularly the 6-chloro-3-pyridinylmethyl moiety, is crucial for this high-affinity binding.[10]

Figure 1. Mechanism of nAChR agonism by chloropyridinyl cyclopropane compounds.

2.2. Secondary and Off-Target Activities

While nAChRs are the primary target, some compounds within this broader class may exhibit activity at other sites, particularly at high concentrations. Potential secondary targets for insecticides include:

  • GABA-gated Chloride Channels: The γ-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in insects and a proven target for insecticides like cyclodienes and fipronil.[8][11][12] Blockage of this channel reduces neuronal inhibition, leading to hyperexcitation.[8][12] While not the primary mechanism for chloropyridinyl compounds, cross-reactivity should not be entirely dismissed during safety profiling.

  • Voltage-Gated Sodium Channels (VGSCs): This is the primary target for pyrethroid insecticides.[7] These compounds modify the gating kinetics of VGSCs, holding them open for extended periods and causing nerve hyperexcitation.[7][9] The presence of a cyclopropane ring in some chloropyridinyl compounds, a feature shared with many pyrethroids, makes VGSC interaction a theoretical possibility to investigate.[13][14]

The Critical Role of Stereochemistry

The cyclopropane ring introduces chirality into these molecules, and the specific stereoisomeric configuration can have a profound impact on biological activity.[13][15] It is well-established in pyrethroid chemistry that different enantiomers and diastereomers can exhibit vastly different insecticidal potencies.[13][16] For instance, the (1R)-isomers of cyclopropane-containing pyrethroids are generally more toxic to insects than the (1S) counterparts.[14] This chiral discrimination arises from the specific three-dimensional fit required for optimal binding to the target protein.[13] Therefore, any investigation into a novel chloropyridinyl cyclopropane compound must involve the synthesis and evaluation of individual stereoisomers to identify the most active form and understand the structure-activity relationship (SAR).[15][16]

Experimental Workflows for Activity Assessment

A multi-tiered approach is essential for thoroughly characterizing the biological activity of these compounds. The workflow typically progresses from high-throughput in vitro assays to more complex in vivo studies.

Experimental_Workflow Synthesis Compound Synthesis & Isomer Separation InVitro In Vitro Screening Synthesis->InVitro BindingAssay Receptor Binding Assays (nAChR, GABA-R, VGSC) InVitro->BindingAssay Primary Screen Electrophysiology Electrophysiology (Patch-Clamp) InVitro->Electrophysiology Mechanism Validation CellAssay Cell-Based Functional Assays (e.g., Ca2+ Flux) InVitro->CellAssay Functional Screen InVivo In Vivo Validation BindingAssay->InVivo Electrophysiology->InVivo CellAssay->InVivo ToxicityAssay Insect Toxicity Assays (e.g., Drosophila, Aphids) InVivo->ToxicityAssay BehavioralAssay Behavioral Studies (Knockdown, Feeding) InVivo->BehavioralAssay SAR SAR Analysis & Lead Optimization ToxicityAssay->SAR BehavioralAssay->SAR SAR->Synthesis Iterative Design

Figure 2. Integrated workflow for assessing chloropyridinyl cyclopropane compounds.

4.1. In Vitro Methodologies
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor target (e.g., insect nAChR). This assay quantifies the displacement of a known radiolabeled ligand by the test compound.

  • Causality: This is a direct measure of the physical interaction between the compound and the receptor. High affinity (low Kᵢ) is often a prerequisite for potent biological activity.

  • Methodology:

    • Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., insect brains) in a buffered solution. Centrifuge to pellet cell membranes and resuspend in an appropriate assay buffer.

    • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid for nAChRs) and varying concentrations of the unlabeled test compound.

    • Separation: Rapidly terminate the reaction by filtering the mixture through a glass fiber filter. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate).

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Kᵢ).

  • Objective: To functionally characterize the effect of the test compound on ion channel activity in real-time. This assay can determine if a compound is an agonist, antagonist, or allosteric modulator.[17][18][19]

  • Causality: This method provides direct evidence of the compound's effect on receptor function (i.e., ion flow). It validates the findings of binding assays and elucidates the precise mechanism (e.g., channel activation or blockade).[20]

  • Methodology:

    • Cell Preparation: Use isolated neurons from a model insect (e.g., Drosophila melanogaster) or a cell line heterologously expressing the target receptor subtype (e.g., Xenopus oocytes or HEK cells).[17][21]

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 8-15 MΩ and fill with an intracellular solution that mimics the cell's cytoplasm.[17][19]

    • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[17]

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

    • Recording: Clamp the cell's membrane potential at a set holding potential (e.g., -70 mV).[19] Apply the endogenous agonist (e.g., ACh) to elicit a baseline current. Then, co-apply the agonist with the test compound to measure its modulatory effect on the current.[22]

    • Data Analysis: Analyze the changes in current amplitude, activation kinetics, and desensitization to characterize the compound's activity. Dose-response curves can be generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).[22]

4.2. In Vivo Methodologies
  • Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of a compound in a whole organism.

  • Causality: This assay provides a holistic measure of a compound's toxicity, integrating its absorption, distribution, metabolism, excretion, and target site activity. It is a critical step in validating in vitro results. Drosophila is an excellent model due to its short life cycle, genetic tractability, and the conservation of many key biological pathways.[23][24][25]

  • Methodology:

    • Fly Rearing: Culture a susceptible strain of adult D. melanogaster (e.g., Oregon-R) under controlled conditions (25°C, 12:12 light:dark cycle).[26]

    • Compound Administration: The compound can be administered through different routes:

      • Feeding Assay: Mix the test compound at various concentrations into a standard sucrose or yeast solution. Place a defined number of flies (e.g., 20 males or 20 females) in a vial containing the treated food.[26][27]

      • Topical Application: Dissolve the compound in a suitable solvent (e.g., acetone) and apply a small, precise volume directly to the dorsal thorax of each fly.

    • Observation: Place the vials in an incubator under controlled conditions.[26]

    • Mortality Assessment: Count the number of dead flies at set time points (e.g., 24, 48, and 72 hours).[26]

    • Data Analysis: Use probit analysis to calculate the LD₅₀ or LC₅₀ value, which is the dose or concentration required to cause mortality in 50% of the test population.

Data Summary and Structure-Activity Relationship (SAR)

Systematic evaluation of analogs allows for the development of a Structure-Activity Relationship (SAR) model. This is crucial for optimizing potency and selectivity while minimizing off-target effects.

Compound Analog Modification nAChR Binding (Kᵢ, nM) Electrophysiology (EC₅₀, µM) Drosophila LC₅₀ (ppm)
Lead Compound A 6-Cl-Pyridinyl; (1R,2R)-cyclopropane5.20.81.5
Analog B 6-Cl-Pyridinyl; (1S,2S)-cyclopropane150.725.445.2
Analog C 6-H-Pyridinyl; (1R,2R)-cyclopropane89.315.128.9
Analog D 6-Cl-Pyridinyl; Opened cyclopropane250.1>100>100

Data are hypothetical and for illustrative purposes only.

The table above illustrates how SAR data can be organized. In this example, the (1R,2R) stereochemistry of the cyclopropane ring (Analog A vs. B) is critical for high-affinity binding and potent insecticidal activity.[13][14] The chlorine atom on the pyridine ring is also a key contributor to potency (Analog A vs. C). Finally, the integrity of the cyclopropane ring itself is essential, as its removal leads to a dramatic loss of activity (Analog A vs. D).[1][28]

Conclusion and Future Directions

Chloropyridinyl cyclopropane compounds are potent and selective modulators of insect nAChRs, a property that has been successfully leveraged for insect pest control. A thorough understanding of their biological activity requires a combination of in vitro techniques, such as receptor binding and electrophysiology, and in vivo validation using model organisms like Drosophila. The stereochemistry of the cyclopropane ring is a critical determinant of activity, underscoring the importance of stereoselective synthesis and testing in the development of new analogs.

Future research should focus on exploring the diversity of nAChR subtypes across different insect species to develop more targeted insecticides and to anticipate and manage resistance. Furthermore, investigating potential allosteric modulatory sites on these receptors could open new avenues for insecticide design.[21][29][30] As our understanding of the broader biological landscape of these compounds grows, so too will our ability to design safer and more effective molecules for a variety of applications, potentially including therapeutic agents where related targets are involved.[31][32][33][34]

References

Mechanism of action for cyclopropane-containing insecticides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action for Cyclopropane-Containing Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing insecticides, most notably the synthetic pyrethroids, represent a cornerstone of modern pest management strategies. Their development was inspired by the natural insecticidal properties of pyrethrins extracted from the chrysanthemum flower (Chrysanthemum cinerariaefolium)[1]. These synthetic analogs were engineered for enhanced stability and potency, offering broad-spectrum activity against a wide range of insect pests[1][2]. The characteristic cyclopropane ring is a key structural motif that contributes significantly to their insecticidal efficacy[3][4][5]. Understanding the precise mechanism by which these compounds exert their effects is critical for the development of novel, more selective insecticides and for managing the ever-present challenge of insecticide resistance. This guide provides a detailed exploration of the molecular and physiological basis of action for cyclopropane-containing insecticides, supplemented with practical experimental protocols for their investigation.

The Primary Molecular Target: Voltage-Gated Sodium Channels

The principal site of action for cyclopropane-containing insecticides, particularly pyrethroids, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects[6][7][8][9]. These channels are integral membrane proteins responsible for the rising phase of the action potential, the rapid electrical signal that propagates along nerve axons[8].

Modulation of Channel Gating

Instead of blocking the channel pore, pyrethroids act as modulators of the channel's gating kinetics. They bind to the sodium channel and significantly delay its closure (inactivation)[7][8]. This leads to a prolonged influx of sodium ions into the neuron during an action potential. The nerve membrane remains depolarized for an extended period, preventing the neuron from repolarizing and firing subsequent action potentials, ultimately leading to paralysis of the organism[7].

The interaction is state-dependent, with pyrethroids showing a higher affinity for the open state of the sodium channel[6][8]. This means they preferentially bind to and stabilize the channel in its active, ion-conducting conformation.

Classification and Differential Effects: Type I and Type II Pyrethroids

Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication symptoms in insects[2][8]:

  • Type I Pyrethroids: Lack an α-cyano group in their structure. They cause rapid, repetitive nerve firing, leading to hyperexcitability, tremors, and a "knockdown" effect.

  • Type II Pyrethroids: Contain an α-cyano group. They induce a more prolonged depolarization of the nerve membrane, leading to a more persistent blockade of nerve impulse conduction, resulting in paralysis and convulsions[2][8].

The presence of the α-cyano group in Type II pyrethroids enhances their potency and prolongs the modification of the sodium channel gating.

Figure 1: Mechanism of Pyrethroid Action on Voltage-Gated Sodium Channels cluster_Neuron Insect Neuron cluster_Pyrethroid With Pyrethroid Insecticide Action_Potential Action Potential Arrives VGSC_Closed Voltage-Gated Na+ Channel (Closed) Action_Potential->VGSC_Closed Triggers VGSC_Open VGSC Opens (Na+ Influx) VGSC_Closed->VGSC_Open Depolarization Depolarization Membrane Depolarization VGSC_Open->Depolarization Normal_Signal Normal Nerve Signal Propagation VGSC_Open->Normal_Signal Pyrethroid Pyrethroid Binds to Open VGSC VGSC_Open->Pyrethroid Binds to open state VGSC_Inactive VGSC Inactivates Depolarization->VGSC_Inactive Repolarization Repolarization Repolarization->VGSC_Closed Resets VGSC_Inactive->Repolarization Prolonged_Opening Prolonged Channel Opening (Sustained Na+ Influx) Pyrethroid->Prolonged_Opening Persistent_Depolarization Persistent Depolarization Prolonged_Opening->Persistent_Depolarization Repetitive_Firing Repetitive Firing (Type I) or Conduction Block (Type II) Persistent_Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Caption: Interaction of pyrethroids with the voltage-gated sodium channel.

Downstream Physiological Consequences

The molecular disruption of the sodium channel function translates into a cascade of physiological events that culminate in the death of the insect.

  • Hyperexcitation of the Nervous System: The prolonged influx of sodium ions leads to a state of hyperexcitability in the central and peripheral nervous systems. This manifests as uncontrolled nerve impulses.

  • Loss of Motor Control: The chaotic nerve firing disrupts coordinated muscle contraction, leading to tremors, ataxia (loss of coordination), and convulsions.

  • Paralysis: As the nerve membrane remains in a depolarized state, it becomes unable to generate further action potentials, resulting in a complete conduction block and flaccid paralysis.

  • Metabolic Exhaustion and Death: The intense neuronal activity and muscle contractions deplete the insect's energy reserves. Coupled with the inability to feed or perform other vital functions, this leads to metabolic exhaustion and ultimately, death.

Figure 2: Physiological Cascade of Pyrethroid Toxicity Pyrethroid_Exposure Insect Exposure to Pyrethroid VGSC_Modulation Modulation of Voltage-Gated Sodium Channels Pyrethroid_Exposure->VGSC_Modulation Prolonged_Na_Influx Prolonged Na+ Influx VGSC_Modulation->Prolonged_Na_Influx Nerve_Hyperexcitation Nerve Hyperexcitation & Repetitive Firing Prolonged_Na_Influx->Nerve_Hyperexcitation Muscle_Spasms Uncontrolled Muscle Spasms (Tremors, Convulsions) Nerve_Hyperexcitation->Muscle_Spasms Nerve_Conduction_Block Nerve Conduction Block Nerve_Hyperexcitation->Nerve_Conduction_Block Leads to Metabolic_Exhaustion Metabolic Exhaustion Muscle_Spasms->Metabolic_Exhaustion Paralysis Paralysis Nerve_Conduction_Block->Paralysis Death Insect Death Paralysis->Death Metabolic_Exhaustion->Death

Caption: The physiological pathway from molecular target to insect death.

Structure-Activity Relationship (SAR)

The insecticidal potency of cyclopropane-containing compounds is highly dependent on their three-dimensional structure. The cyclopropane ring introduces a rigid conformation that is crucial for fitting into the binding site on the sodium channel[3][4].

Key structural features influencing activity include:

  • Stereochemistry: The absolute configuration of the chiral centers on the cyclopropane ring is critical. For many pyrethroids, the 1R configuration of the cyclopropane ring is more active than the 1S configuration[10].

  • Ester Linkage: Most classical pyrethroids possess a central ester bond linking the cyclopropane carboxylic acid moiety to an alcohol[1].

  • Substituents: The nature of the substituents on both the acid and alcohol portions of the molecule fine-tunes the insecticidal activity, photostability, and metabolic stability[1][10]. The addition of an α-cyano group, for instance, significantly increases potency, defining the Type II pyrethroids[1].

Experimental Protocols for Mechanistic Elucidation

Investigating the mechanism of action of these insecticides requires a combination of electrophysiological, biochemical, and toxicological assays.

Protocol 1: Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the direct measurement of the effects of a compound on the function of specific ion channels expressed in a controlled environment.

Objective: To characterize the modulatory effects of a cyclopropane-containing insecticide on insect voltage-gated sodium channels.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Inject the oocytes with cRNA encoding the insect VGSC of interest. Incubate the oocytes for 2-5 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Establish a stable whole-cell recording.

  • Experimental Procedure:

    • Record baseline sodium currents by applying a series of voltage steps (e.g., from a holding potential of -100 mV to various test potentials).

    • Apply the test insecticide dissolved in the Ringer's solution via the perfusion system.

    • After a suitable incubation period, record the sodium currents again in the presence of the compound.

  • Data Analysis: Analyze the current traces to determine changes in peak current amplitude, activation and inactivation kinetics, and the presence of a "tail current" upon repolarization, which is characteristic of pyrethroid action.

Figure 3: Two-Electrode Voltage Clamp (TEVC) Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject with Insect VGSC cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Setup Mount Oocyte in TEVC Recording Chamber Incubation->TEVC_Setup Baseline_Recording Record Baseline Sodium Currents TEVC_Setup->Baseline_Recording Insecticide_Application Apply Insecticide via Perfusion Baseline_Recording->Insecticide_Application Post_Treatment_Recording Record Sodium Currents in Presence of Compound Insecticide_Application->Post_Treatment_Recording Data_Analysis Analyze Current Traces for Changes in Gating Kinetics Post_Treatment_Recording->Data_Analysis

Caption: Workflow for studying insecticide effects on ion channels using TEVC.

Protocol 2: Toxicological Bioassay - Residual Film Method

This is a standard laboratory method to determine the concentration-mortality response of an insect population to an insecticide.

Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect species.

Methodology:

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the insecticide in a suitable solvent (e.g., acetone). Include a solvent-only control.

  • Coating of Surfaces: Coat the inner surface of glass jars or Petri dishes with a known volume of each insecticide dilution[11]. Allow the solvent to evaporate completely, leaving a uniform film of the insecticide.

  • Insect Exposure: Introduce a known number of test insects (e.g., 20-30 individuals of a specific age and stage) into each treated container and the control container.

  • Incubation: Hold the containers under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Figure 4: Residual Film Bioassay Workflow Solution_Prep Prepare Serial Dilutions of Insecticide Surface_Coating Coat Inner Surface of Containers (e.g., Petri Dishes) Solution_Prep->Surface_Coating Solvent_Evaporation Allow Solvent to Evaporate (Leaves Insecticide Film) Surface_Coating->Solvent_Evaporation Insect_Introduction Introduce Test Insects Solvent_Evaporation->Insect_Introduction Incubation Incubate under Controlled Conditions Insect_Introduction->Incubation Mortality_Count Record Mortality at Defined Time Points Incubation->Mortality_Count LC50_Calculation Calculate LC50 using Probit Analysis Mortality_Count->LC50_Calculation

Caption: Standard workflow for determining insecticide efficacy via bioassay.

Mechanisms of Insecticide Resistance

The widespread use of pyrethroids has led to the evolution of resistance in many insect populations. Understanding these mechanisms is crucial for effective resistance management.

  • Target-Site Resistance: This is the most common mechanism and involves mutations in the gene encoding the voltage-gated sodium channel[12][13][14]. These mutations reduce the binding affinity of the insecticide to its target site. This is often referred to as knockdown resistance (kdr)[12][14].

  • Metabolic Resistance: Insects may evolve enhanced metabolic pathways to detoxify the insecticide before it reaches the target site[13][15]. This is often mediated by an overexpression of enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases[13].

  • Penetration Resistance: Changes in the insect's cuticle can slow the absorption of the insecticide, providing more time for metabolic detoxification[12][14][15].

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as resting on untreated surfaces[12][15].

Conclusion

The mechanism of action of cyclopropane-containing insecticides is a well-characterized example of targeted neurotoxicity. Their primary action on voltage-gated sodium channels leads to a predictable cascade of physiological events, resulting in rapid and effective insect control. The cyclopropane moiety is a critical structural feature that defines the potency of these compounds. A thorough understanding of their molecular mechanism, structure-activity relationships, and the evolution of resistance is essential for the judicious use of these important tools in agriculture and public health and for the rational design of the next generation of insect control agents.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced world of drug discovery and development, novel chemical entities are synthesized daily. Among these, 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile stands as a molecule of interest, incorporating a trifecta of functional groups—a substituted pyridine ring, a strained cyclopropane, and a reactive nitrile—that contribute to its synthetic utility and, concurrently, its potential hazards. As a senior application scientist, this guide is crafted not as a mere checklist but as a comprehensive framework for understanding and mitigating the risks associated with this compound. Our core philosophy is one of proactive safety, grounded in the understanding that a thorough knowledge of a molecule's constituent parts can inform safe handling practices, even in the absence of exhaustive toxicological data for the specific compound itself. This guide, therefore, is built upon a foundation of scientific principles, extrapolating from the known hazards of chloropyridines, cyclopropane derivatives, and nitriles to provide a robust set of safety, handling, and storage protocols.

Section 1: Hazard Identification and Risk Assessment - A Molecular Dissection

1.1 The Chloropyridine Moiety: Dermal Absorption and Systemic Effects

The presence of a 6-chloropyridine ring suggests several potential hazards. Chlorinated aromatic compounds can exhibit varying degrees of toxicity, and pyridinic structures can have neurological and other systemic effects. A key consideration for substituted pyridines is their potential for dermal absorption. Research on compounds like 2-chloropyridine indicates that they can be readily absorbed through the skin, necessitating stringent measures to prevent direct contact.

1.2 The Cyclopropanecarbonitrile Core: Flammability and Acute Toxicity

The cyclopropanecarbonitrile portion of the molecule introduces significant hazards. Based on data for cyclopropanecarbonitrile, this functional group imparts properties of flammability and acute toxicity. It is classified under the Globally Harmonized System (GHS) as a flammable liquid and is considered toxic if swallowed, in contact with skin, or inhaled[1]. Skin and eye irritation are also potential effects[1]. The strained cyclopropane ring, while synthetically useful, can also contribute to the molecule's reactivity.

1.3 The Nitrile Group: The Specter of Cyanide

The nitrile (-C≡N) group is a well-known toxicophore. While stable under normal conditions, nitrile compounds can release highly toxic hydrogen cyanide (HCN) gas upon decomposition, particularly in the event of a fire or through certain chemical reactions.

1.4 Synergistic and Unknown Effects

It is crucial to acknowledge that the combination of these functional groups in a single molecule may lead to synergistic toxic effects that are not predictable from the individual components alone. Therefore, this compound should be treated as a substance of unknown toxicity with a high degree of caution.

Table 1: Inferred Hazard Classification

Hazard ClassInferred ClassificationBasis for Classification
Flammable SolidsCategory 2Based on the flammability of cyclopropanecarbonitrile.
Acute Toxicity, OralCategory 3Based on the GHS classification of cyclopropanecarbonitrile[1].
Acute Toxicity, DermalCategory 3Based on the GHS classification of cyclopropanecarbonitrile and the known skin permeability of chloropyridines.
Acute Toxicity, InhalationCategory 3Based on the GHS classification of cyclopropanecarbonitrile[1].
Skin Corrosion/IrritationCategory 2Based on the GHS classification of cyclopropanecarbonitrile[1].
Serious Eye Damage/IrritationCategory 2ABased on the GHS classification of cyclopropanecarbonitrile[1].
Specific Target Organ ToxicityPotential for systemic effectsBased on the pyridine moiety.

Disclaimer: This table represents an inferred hazard classification based on the structural components of the molecule. It is not a substitute for an official GHS classification.

Section 2: Engineering Controls and Personal Protective Equipment - A Multi-Layered Defense

Given the inferred hazards, a multi-layered approach to exposure control is essential.

2.1 Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of any dust or vapors.

2.2 Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and potential projectiles.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals for short-term contact. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. Consider an apron for added protection during large-scale operations.

  • Respiratory Protection: In the absence of adequate engineering controls or in the event of a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.

Section 3: Safe Handling and Storage Protocols - From Receipt to Disposal

A systematic approach to handling and storage minimizes the risk of exposure and accidents.

3.1 Receiving and Unpacking

Upon receipt, the container should be inspected for damage. Unpacking should be done in a fume hood, and the container should be clearly labeled with the compound name, date received, and associated hazards.

3.2 Weighing and Transfer

  • Weighing: Use an analytical balance inside a fume hood or a ventilated balance enclosure.

  • Transfer: Use appropriate tools (spatulas, etc.) to minimize the generation of dust. For solvent-based transfers, use a syringe or cannula.

3.3 Experimental Workflows

All reactions involving this compound should be set up in a fume hood. Reaction vessels should be properly secured, and the potential for exothermic reactions should be considered.

3.4 Storage

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage area should be clearly marked with a "Flammable" and "Toxic" sign. It should be stored separately from oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent the ingress of moisture.

3.5 Disposal

All waste containing this compound, including contaminated PPE and labware, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Section 4: Emergency Procedures - Preparedness and Response

A clear and well-rehearsed emergency plan is critical.

4.1 In Case of Skin Contact

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

4.2 In Case of Eye Contact

Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

4.3 In Case of Inhalation

Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

4.4 In Case of Ingestion

Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.5 In Case of a Spill

Evacuate the area immediately. If the spill is small, and you are trained and have the appropriate PPE, you can clean it up using an absorbent material. For large spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.

Diagrams

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Risk_Assessment Risk Assessment (Review SDS of Analogs) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Prepare_Hood Prepare Fume Hood (Sash at correct height) Don_PPE->Prepare_Hood Weighing_Transfer Weighing & Transfer (In Fume Hood) Prepare_Hood->Weighing_Transfer Reaction_Setup Reaction Setup (Secure Glassware) Weighing_Transfer->Reaction_Setup Workup_Purification Work-up & Purification (Under Inert Atmosphere if needed) Reaction_Setup->Workup_Purification Decontamination Decontaminate Workspace & Equipment Workup_Purification->Decontamination Waste_Disposal Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE & Wash Hands Waste_Disposal->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponse Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_Exposure->Evacuate Alert Alert Colleagues & Supervisor Spill_Exposure->Alert First_Aid Administer First Aid (Eyewash, Shower) Alert->First_Aid Spill_Cleanup Spill Cleanup (Trained Personnel Only) Alert->Spill_Cleanup Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Report Report Incident Medical_Attention->Report Spill_Cleanup->Report

Caption: A flowchart outlining the immediate steps to take in an emergency situation.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is not merely a matter of following rules, but of fostering a deep-seated culture of safety. This guide provides a framework for understanding the potential hazards and implementing robust control measures. By approaching this and all new compounds with a healthy respect for the unknown and a commitment to rigorous safety protocols, we can continue to push the boundaries of scientific discovery while ensuring the well-being of all laboratory personnel.

References

Navigating the Physicochemical Landscape of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a molecule of significant interest in contemporary chemical research, particularly in the design of novel therapeutic agents and agrochemicals. Its unique structural amalgamation, featuring a chloropyridine heterocycle, a strained cyclopropane ring, and a polar nitrile functional group, presents a complex physicochemical profile. Understanding the solubility and stability of this compound is paramount for its effective application, from synthesis and purification to formulation and biological assessment. This technical guide provides a comprehensive overview of the theoretical underpinnings of its solubility and stability, outlines robust experimental protocols for their determination, and discusses potential degradation pathways. While publicly available experimental data on this specific molecule is limited, this guide leverages established chemical principles and data from close structural analogs to provide a predictive framework for its behavior in various solvent systems and under diverse environmental conditions.

Introduction: Unveiling a Molecule of Interest

The convergence of a 6-chloropyridine moiety, a common pharmacophore, with a cyclopropanecarbonitrile fragment gives rise to a molecule with a distinct electronic and steric landscape. The chloropyridine ring imparts a degree of aromaticity and potential for specific interactions, while the cyclopropane ring introduces conformational rigidity and a unique spatial arrangement of substituents. The nitrile group, with its strong dipole moment, significantly influences the molecule's polarity and hydrogen bonding capabilities. A thorough grasp of how these structural features dictate solubility and stability is critical for any researcher working with this compound.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 854267-89-3[1][]
Molecular Formula C₉H₇ClN₂[1][3]
Molecular Weight 178.62 g/mol [1][3]
Appearance Likely a solid at room temperatureInferred from analogs
Storage Recommended long-term storage at -20°C[4]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and reactivity in synthetic chemistry. The presence of both a polar nitrile group and a relatively nonpolar chloropyridine and cyclopropane framework suggests that the solubility of this compound will be highly dependent on the solvent system.

Theoretical Considerations for Solubility

The polar nature of the nitrile group generally promotes solubility in polar solvents, including water.[5] However, the overall solubility in aqueous media is likely to be counterbalanced by the hydrophobic character of the chloropyridine and cyclopropyl moieties. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

Based on the "like dissolves like" principle and data from analogous structures, a qualitative prediction of solubility in common laboratory solvents can be made:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, as well as in polar aprotic solvents with a lower dielectric constant like acetone and acetonitrile.

  • Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether.

  • Aqueous Solubility: Predicted to be low, a common characteristic for many small molecule drug candidates.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials.

    • To each vial, add a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of the compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Method (Alternative):

      • Accurately weigh a clean, dry vial.

      • Transfer a known volume of the filtered saturated solution to the weighed vial.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The difference in weight gives the mass of the dissolved compound, from which the solubility can be calculated (e.g., in g/L).

Data Presentation:

The quantitative solubility data should be summarized in a clear and organized table.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

SolventDielectric ConstantPredicted SolubilityExperimental Solubility (g/L)
Water80.1LowTo be determined
Methanol32.7ModerateTo be determined
Ethanol24.5ModerateTo be determined
Acetone20.7ModerateTo be determined
Acetonitrile37.5ModerateTo be determined
Dichloromethane8.9HighTo be determined
Toluene2.4LowTo be determined
Hexane1.9LowTo be determined
DMSO47.2HighTo be determined

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification (HPLC) prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Cap vials securely prep2->prep3 equil1 Place in thermostatically controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant3 Dilute filtered sample sample3->quant3 quant1 Prepare calibration standards quant2 Generate calibration curve quant1->quant2 quant5 Calculate solubility quant4 Analyze sample by HPLC quant3->quant4 quant4->quant5

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Stability Profile: Identifying and Mitigating Degradation

The stability of a compound is a measure of its resistance to chemical change under various conditions. For drug development, stability studies are crucial for determining shelf-life and appropriate storage conditions.[6][7] For synthetic chemistry, understanding a compound's stability is essential for optimizing reaction conditions and purification procedures.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

  • Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid, 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, via an amide intermediate.[8][9][10][11] This is often the most significant degradation pathway for nitrile-containing compounds in aqueous environments.

  • Photodegradation: The chloropyridine ring may be susceptible to photodegradation upon exposure to UV light. Halogenated aromatic compounds can undergo photolytic dehalogenation.[12]

  • Oxidative Degradation: While the molecule does not contain highly susceptible functionalities for oxidation, prolonged exposure to oxidative conditions could potentially lead to degradation, possibly involving the pyridine ring.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The strained cyclopropane ring, while generally stable, could potentially be involved in thermal rearrangement or fragmentation reactions under harsh conditions.

Experimental Protocol for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.[13]

Materials and Equipment:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)

  • Photostability chamber

  • Oven for thermal stress testing

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector for peak purity analysis and identification of degradation products.

Procedure (Forced Degradation):

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with a solution of HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dilute the stock solution with a solution of NaOH (e.g., 0.1 M) and keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis, if necessary.

    • Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

    • Use a PDA detector to assess peak purity and a mass spectrometer to obtain mass information on the degradation products to aid in their identification.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the rate of degradation under each stress condition.

    • Identify and, if possible, quantify the major degradation products.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare stock solution of compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxid Oxidation (H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, heat) start->therm photo Photochemical (UV/Vis light) start->photo analysis Analyze samples at time points by stability-indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis end Identify degradation products Determine degradation kinetics analysis->end

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While a lack of direct experimental data in the public domain necessitates a predictive approach based on its structural components, the detailed experimental protocols provided herein offer a clear path for researchers to generate the robust, quantitative data required for their specific applications.

The interplay of the chloropyridine, cyclopropane, and nitrile functionalities suggests a nuanced physicochemical profile that warrants careful experimental characterization. Future work should focus on the systematic determination of the solubility of this compound in a broad range of pharmaceutically and synthetically relevant solvents, as well as a comprehensive investigation of its stability under various stress conditions to fully elucidate its degradation pathways and kinetics. Such data will be invaluable for the rational design of formulation strategies, the optimization of synthetic routes, and the overall advancement of research involving this promising molecule.

References

Methodological & Application

Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile: A Detailed Protocol for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chloropyridinyl Cyclopropane Moiety

The 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile scaffold is a key structural motif in a variety of biologically active molecules, particularly within the agrochemical and pharmaceutical industries. The unique combination of the electron-deficient 6-chloropyridine ring and the strained, three-dimensional cyclopropane ring imparts favorable pharmacokinetic and pharmacodynamic properties. The cyclopropyl group can act as a metabolically stable bioisostere for other functional groups, while the chloropyridine moiety provides a handle for further chemical modification and interaction with biological targets. Notably, this structural class is found in precursors to certain neonicotinoid insecticides and other compounds with applications in medicinal chemistry.[1][2]

This document provides a comprehensive guide for the synthesis of this compound, intended for researchers and professionals in drug development and related fields. The protocol detailed herein is based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, the carbanion of cyclopropanecarbonitrile acts as the nucleophile, attacking the electron-deficient pyridine ring of a suitable 2,5-dihalopyridine, leading to the displacement of a halide leaving group. The presence of the nitrogen atom in the pyridine ring, along with the chloro substituent, sufficiently activates the ring for nucleophilic attack.[3]

The overall reaction is depicted below:

Synthetic Pathway 2,5-Dichloropyridine 2,5-Dichloropyridine Intermediate_Complex Meisenheimer-like Intermediate 2,5-Dichloropyridine->Intermediate_Complex Cyclopropanecarbonitrile, Strong Base (e.g., NaH) This compound Target Product Intermediate_Complex->this compound Elimination of Cl-

Caption: Proposed synthetic workflow for this compound via SNAr.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
2,5-DichloropyridineC₅H₃Cl₂N147.9916110-09-1Sigma-Aldrich
CyclopropanecarbonitrileC₄H₅N67.095500-21-0Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Sigma-Aldrich
Saturated Ammonium Chloride SolutionNH₄Cl53.4912125-02-9N/A
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-Aldrich
HexanesC₆H₁₄86.18110-54-3Sigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Instrumentation
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Nucleophile

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under an inert atmosphere to remove the mineral oil.

  • Add anhydrous dimethylformamide (DMF, 50 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add cyclopropanecarbonitrile (1.0 equivalent) dissolved in anhydrous DMF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of cyclopropanecarbonitrile should result in a clear or slightly hazy solution.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve 2,5-dichloropyridine (1.1 equivalents) in anhydrous DMF (30 mL).

  • Slowly add the 2,5-dichloropyridine solution to the prepared nucleophile solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Step 3: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the nitrile functional group.

Safety Precautions and Considerations

  • Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle sodium hydride under an inert atmosphere and away from any sources of ignition.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Use them in a well-ventilated fume hood.

  • 2,5-Dichloropyridine: This compound is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of cyclopropanecarbonitrileEnsure the sodium hydride is fresh and properly washed. Increase the reaction time for nucleophile formation.
Low reaction temperature or insufficient reaction time for SNArIncrease the reaction temperature or prolong the reaction time. Monitor closely by TLC.
Deactivation of the nucleophileEnsure all reagents and solvents are anhydrous.
Formation of multiple products Side reactions or decompositionLower the reaction temperature. Consider using a milder base.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for flash chromatography. Consider using a different stationary phase.

Conclusion

The protocol described provides a robust and logical pathway for the synthesis of this compound. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the detailed experimental procedures, researchers can reliably access this valuable building block for further exploration in drug discovery and agrochemical development.

References

Application Notes & Protocols: 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized building blocks is paramount for accessing novel chemical space and optimizing molecular properties. 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile emerges as a scaffold of significant interest, embodying a powerful convergence of desirable structural motifs. This guide provides an in-depth exploration of its synthetic utility for researchers, chemists, and drug development professionals.

The molecule's value is derived from its three key components:

  • The Cyclopropane Ring: As the smallest cycloalkane, it imparts conformational rigidity, a defined three-dimensional shape, and enhanced metabolic stability to parent molecules. This rigidity can lock a molecule into its bioactive conformation, increasing potency and selectivity while minimizing off-target effects.[1]

  • The 6-Chloropyridine Moiety: This heterocycle is a well-established pharmacophore, particularly in the agrochemical field, forming the core of several major insecticides like neonicotinoids.[2] The chlorine atom at the 6-position serves as a versatile handle for a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

  • The Nitrile Group: A highly versatile functional group, the nitrile can be transformed into a wide array of other functionalities, including primary amines, carboxylic acids, and amides, providing multiple avenues for molecular elaboration.[3]

This document serves as a technical guide, detailing the core applications, reaction protocols, and strategic considerations for employing this compound as a cornerstone in multi-step synthesis.

Physicochemical Properties & Spectroscopic Analysis

Accurate characterization is the foundation of synthetic chemistry. Below are the key properties and representative spectroscopic data for this compound.

PropertyValue
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow solid (predicted)
CAS Number (Not readily available)

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃) Causality: The predicted chemical shifts are based on the analysis of similar structures.[4] The downfield shifts of the pyridine protons are due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The cyclopropane protons appear in the characteristic upfield region due to their shielded environment.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.45dPyridine H-2
~7.70ddPyridine H-4
~7.35dPyridine H-5
~1.80mCyclopropane CH₂
~1.55mCyclopropane CH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃) Causality: The carbon attached to the chlorine (C-6) and the carbons adjacent to the ring nitrogen (C-2) are significantly deshielded. The nitrile carbon appears around 120 ppm, a typical value for this functional group.

Chemical Shift (δ) ppmAssignment
~151.0Pyridine C-6 (C-Cl)
~150.0Pyridine C-2
~139.5Pyridine C-4
~131.0Pyridine C-3
~124.0Pyridine C-5
~121.0Nitrile (C≡N)
~19.0Cyclopropane CH₂
~15.0Quaternary Cyclopropane C

Core Synthetic Applications & Protocols

The true power of this compound lies in its capacity for divergent synthesis, allowing access to a wide array of derivatives from a single starting material.

Synthetic_Pathways main 1-(6-Chloropyridin-3-yl) cyclopropanecarbonitrile sub Nucleophilic Aromatic Substitution (SNAr) main->sub Nu- cross Cross-Coupling (e.g., Suzuki, Buchwald) main->cross Pd/Cu cat. nitrile Nitrile Transformations main->nitrile prod_snar 6-Substituted Pyridine Derivatives (Amines, Ethers) sub->prod_snar prod_cross 6-Aryl/Alkyl Pyridine Derivatives cross->prod_cross prod_amine Cyclopropylmethylamine Derivative nitrile->prod_amine Reduction prod_acid Cyclopropylcarboxylic Acid Derivative nitrile->prod_acid Hydrolysis Target_Synthesis start 1-(6-Chloropyridin-3-yl) cyclopropanecarbonitrile step1 1. LiAlH₄, THF (Nitrile Reduction) start->step1 intermediate1 [1-(6-Chloropyridin-3-yl)cyclopropyl] methanamine step1->intermediate1 step2 2. Reaction with N-nitro-S,S-dimethyl- dithioimidocarbonate intermediate1->step2 target Novel Insecticide Analog (e.g., Dinotefuran-like) step2->target

References

Application Notes and Protocols for 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The compound 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile emerges as a molecule of significant interest, embodying a strategic convergence of three key structural motifs, each with a proven track record in medicinal chemistry. While this specific molecule is not yet extensively documented in peer-reviewed literature, an analysis of its constituent fragments provides a strong rationale for its potential as a versatile scaffold in the development of novel therapeutics.

The 6-chloropyridinyl moiety is a well-established pharmacophore. The pyridine ring is a common feature in a multitude of approved drugs, and the chloro-substitution offers a handle for further chemical modification while also influencing the electronic properties of the ring system[1][2]. Specifically, the 3-substituted chloropyridine core is central to the activity of several major insecticides that target nicotinic acetylcholine receptors (nAChRs), suggesting a potential neurological application for derivatives of this scaffold[3].

The cyclopropyl group has gained considerable traction in drug design for its ability to confer conformational rigidity and improve metabolic stability[4][5]. As a bioisosteric replacement for larger, more flexible alkyl groups or even double bonds, the cyclopropyl ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target[6][7]. Its inherent strain and unique electronic character can also lead to improved pharmacokinetic properties, such as reduced clearance and increased brain permeability[6]. Furthermore, the cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can extend the in-vivo half-life of a drug[8].

Finally, the nitrile functional group is a versatile component in drug design. It can act as a bioisostere for carbonyl and halogen groups, participate in crucial hydrogen bonding interactions with target proteins, and block sites of metabolic vulnerability[9][10][11]. The nitrile group's strong electron-withdrawing nature can also modulate the electronic properties of adjacent aromatic rings, potentially enhancing π-π stacking interactions with protein residues[10].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. It outlines plausible synthetic strategies, proposes key therapeutic areas for investigation, and provides detailed protocols for in vitro screening against relevant biological targets.

Physicochemical Properties and Proposed Synthesis

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
CAS Number 854267-89-3
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)
Proposed Synthetic Route: Michael-Initiated Ring Closure

A plausible and efficient method for the synthesis of this compound is via a Michael-initiated ring closure reaction. This approach offers the advantage of utilizing readily available starting materials and proceeding under mild conditions[12].

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-(6-Chloropyridin-3-yl)acetonitrile 2-(6-Chloropyridin-3-yl)acetonitrile Reaction Reaction 2-(6-Chloropyridin-3-yl)acetonitrile->Reaction Reacts with 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Reacts with Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Catalyzed by Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Room Temperature Room Temperature Room Temperature->Reaction This compound This compound Reaction->this compound Yields

Caption: Proposed synthetic pathway for this compound.

Potential Therapeutic Applications and Screening Protocols

Based on the structural components of this compound, two primary areas of therapeutic interest are proposed: kinase inhibition and modulation of nicotinic acetylcholine receptors.

Kinase Inhibition

The pyridine scaffold is a well-established core structure in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The 6-chloropyridinyl moiety, in particular, can be further functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity against various kinases implicated in cancer and inflammatory diseases.

G cluster_pathway Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Downstream Kinase Cascade (e.g., MAPK, PI3K) Downstream Kinase Cascade (e.g., MAPK, PI3K) Receptor Tyrosine Kinase->Downstream Kinase Cascade (e.g., MAPK, PI3K) Activates Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., MAPK, PI3K)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Leads to This compound Derivative This compound Derivative This compound Derivative->Downstream Kinase Cascade (e.g., MAPK, PI3K) Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and its derivatives against a specific protein kinase[13][14].

Objective: To quantify the potency of the test compound as a kinase inhibitor.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound (stock solution in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution (e.g., 1:3) of the compound in DMSO to generate a 10-point dose-response curve. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

G cluster_workflow Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Add to Plate Add to Plate Compound Dilution->Add to Plate Add Kinase Add Kinase Add to Plate->Add Kinase Incubate Incubate Add Kinase->Incubate Add Substrate/ATP Add Substrate/ATP Incubate->Add Substrate/ATP Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Read Luminescence Read Luminescence Incubate->Read Luminescence Add Substrate/ATP->Incubate Add ADP-Glo Reagent->Incubate Add Detection Reagent->Incubate Data Analysis (IC50) Data Analysis (IC50) Read Luminescence->Data Analysis (IC50)

Caption: Workflow for the in vitro kinase inhibition assay.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of the 6-chloropyridinyl moiety to the core of neonicotinoid insecticides, which are potent nAChR agonists, suggests that this compound could interact with nAChRs[15]. These receptors are ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems and are important targets for various neurological disorders.

G cluster_pathway nAChR Signaling Pathway Acetylcholine or Agonist Acetylcholine or Agonist nAChR nAChR Acetylcholine or Agonist->nAChR Binds to Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Induces Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Allows Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Causes Downstream Signaling Downstream Signaling Membrane Depolarization->Downstream Signaling Triggers This compound Derivative This compound Derivative This compound Derivative->nAChR Modulates

Caption: Modulation of the nAChR signaling pathway.

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competition binding assay with a suitable radioligand, such as [³H]epibatidine[15][16].

Objective: To determine the affinity of the test compound for nAChRs.

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radioligand (e.g., [³H]epibatidine)

  • This compound (stock solution in DMSO)

  • Unlabeled competitor for non-specific binding (e.g., nicotine)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in binding buffer.

    • Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and competition binding (radioligand + serially diluted test compound).

  • Binding Reaction:

    • In a 96-well plate, add the appropriate solutions to each well.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow nAChR Binding Assay Workflow Prepare Reagents Prepare Reagents Add to Plate Add to Plate Prepare Reagents->Add to Plate Add Membranes Add Membranes Add to Plate->Add Membranes Incubate Incubate Add Membranes->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Caption: Workflow for the nAChR competitive binding assay.

Data Interpretation and Future Directions

The IC₅₀ and Ki values obtained from these assays will provide a quantitative measure of the potency and affinity of this compound for the respective targets. Active compounds can then be further profiled for selectivity against a broader panel of kinases or other receptors. Subsequent steps in a drug discovery cascade would involve cellular assays to determine functional activity (e.g., inhibition of cell proliferation for kinase inhibitors or measurement of ion flux for nAChR modulators), followed by evaluation of ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy studies in relevant disease models. The nitrile group also provides a synthetic handle for the generation of a library of analogs to explore structure-activity relationships and optimize the lead compound.

References

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile in the synthesis of neonicotinoid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Use of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile in the Synthesis of Novel Neonicotinoid Analogs

Abstract

Neonicotinoid insecticides are a cornerstone of modern crop protection, valued for their systemic action and high efficacy against a wide range of pests.[1][2] Their primary mode of action is the agonistic modulation of insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[1][3] The development of novel neonicotinoid analogs is a key objective in agrochemical research, aiming to enhance insecticidal specificity, improve metabolic stability, and mitigate off-target effects. This application note details the synthetic utility of a key intermediate, This compound , as a versatile scaffold for generating structurally diverse neonicotinoid analogs. We provide a comprehensive theoretical framework, detailed synthetic protocols, and the scientific rationale underpinning the experimental design. The incorporation of a cyclopropyl moiety is of particular interest, as this rigid, strained ring system can significantly influence binding affinity at the target receptor and alter metabolic pathways.[4][5]

Introduction: The Rationale for Analog Development

The foundational structure of most neonicotinoids consists of three key components: a chloropyridinyl or thiazolyl heterocycle, a spacer group, and an electron-withdrawing pharmacophore (e.g., N-nitroimine or N-cyanoimine).[6] The 6-chloro-3-pyridinylmethyl group, in particular, is a privileged fragment found in highly successful insecticides like imidacloprid.[7] The strategic modification of the spacer and pharmacophore regions allows for the fine-tuning of the molecule's biological and physicochemical properties.

The introduction of a cyclopropane ring into the molecular scaffold is a well-established strategy in medicinal and agrochemical design.[4][8] The unique electronic properties and conformational rigidity of the cyclopropyl group can:

  • Enhance Binding Affinity: By locking the conformation of the side chain, the cyclopropyl group can present the pharmacophore in an optimal orientation for binding to the nAChR.

  • Improve Metabolic Stability: The strained ring is often resistant to metabolic degradation by enzymes like cytochrome P450s, potentially increasing the bioavailability and residual activity of the compound.[6]

  • Modulate Physicochemical Properties: The lipophilicity and spatial arrangement of the molecule are altered, affecting its systemic transport in plants and its interaction with the insect's nervous system.[1]

Our focus, This compound , serves as an advanced intermediate that incorporates both the essential chloropyridinyl heterocycle and the beneficial cyclopropyl moiety. The nitrile functional group is a versatile chemical handle that can be readily transformed into a primary amine, unlocking a diverse range of subsequent chemical modifications.

Mechanism of Action: A Visual Overview

Neonicotinoids function by binding to the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] This binding is much stronger in insects than in mammals, which is a primary reason for their selective toxicity.[1] The insecticide mimics the action of the neurotransmitter acetylcholine (ACh) but is not degraded by acetylcholinesterase, leading to persistent receptor stimulation, nerve excitation, and eventual paralysis and death.

Neonicotinoid_MoA cluster_synapse Insect Synaptic Cleft cluster_ligands Ligands nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Opens Paralysis Paralysis & Death IonChannel->Paralysis Leads to Overstimulation Neonicotinoid Neonicotinoid Analog (Agonist) Neonicotinoid->nAChR Binds Irreversibly ACh Acetylcholine (ACh) (Natural Ligand) ACh->nAChR Binds Reversibly

Caption: Mechanism of Neonicotinoid Action at the Insect nAChR.

The Core Synthetic Strategy

The conversion of this compound into a diverse library of neonicotinoid analogs hinges on a pivotal two-stage process. This strategy is designed for modularity, allowing researchers to easily introduce various functional groups in the final step.

Stage 1: Reductive Amination of the Nitrile

The initial and most critical step is the reduction of the nitrile group to a primary amine. This transformation creates the key intermediate, (1-(6-chloropyridin-3-yl)cyclopropyl)methanamine . This amine is a powerful nucleophile, ready for subsequent reactions. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, reagent for this purpose, ensuring a complete and clean reduction.

Stage 2: Construction of the Pharmacophore

With the primary amine in hand, the final neonicotinoid pharmacophore can be constructed. This typically involves a nucleophilic substitution or addition reaction. For this protocol, we will focus on the synthesis of a novel N-nitroguanidine analog, a class of compounds known for potent insecticidal activity.[9] This is achieved by reacting the amine with an S-methylisothiourea derivative, which acts as an electrophile and installs the core of the nitroguanidine group.

Synthetic Workflow Diagram

Synthetic_Workflow Start 1-(6-Chloropyridin-3-yl) cyclopropanecarbonitrile Reagent1 1. LiAlH₄ in THF 2. H₂O Quench Start->Reagent1 Intermediate (1-(6-Chloropyridin-3-yl) cyclopropyl)methanamine Reagent2 S-Methyl-N-nitroisothiourea Pyridine, Chloroform Intermediate->Reagent2 Reagent1->Intermediate Product Final Neonicotinoid Analog (N-Nitroguanidine derivative) Reagent2->Product

References

Application Notes & Protocols: A Guide to the Cyclopropanation of Vinylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Value of a Strained Ring in Pyridine Scaffolds

The cyclopropyl moiety is a highly sought-after structural motif in modern medicinal chemistry.[1][2] When appended to a pyridine core, this small, strained carbocycle confers a unique combination of conformational rigidity and metabolic stability.[1] Replacing metabolically labile groups (like ethyl or isopropyl) with a cyclopropyl ring can significantly enhance a drug candidate's pharmacokinetic profile by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This strategic modification is a key tool for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in drug design.[1]

Vinylpyridines serve as versatile and readily accessible precursors for the synthesis of these valuable cyclopropylpyridine targets. As Michael acceptors, the vinyl group is electronically activated, making it amenable to several classic and modern cyclopropanation strategies. The choice of method is critical and depends on factors such as the substitution pattern of the vinylpyridine, the presence of other functional groups, and the desired stereochemical outcome.

This guide provides a detailed examination of three robust and widely employed methods for the cyclopropanation of vinylpyridines:

  • The Corey-Chaykovsky Reaction: A Michael-Initiated Ring Closure (MIRC) ideal for the electron-deficient olefin of vinylpyridines.

  • The Simmons-Smith Reaction: A classic method using an organozinc carbenoid, particularly effective for stereospecific cyclopropanation.

  • Transition Metal-Catalyzed Cyclopropanation: Employing diazo compounds and metal catalysts like rhodium or copper for high efficiency and access to asymmetric transformations.

Method 1: The Corey-Chaykovsky Reaction for Vinylpyridines

The Corey-Chaykovsky reaction is exceptionally well-suited for the cyclopropanation of α,β-unsaturated systems like vinylpyridines.[3] The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. Unlike the epoxidation of ketones, the cyclopropanation of a Michael acceptor is favored when a stabilized sulfur ylide , such as dimethylsulfoxonium methylide (Corey's ylide), is used.[4] The reaction involves a 1,4-conjugate addition of the ylide to the vinylpyridine, followed by an intramolecular nucleophilic displacement to form the cyclopropane ring and expel dimethyl sulfoxide (DMSO).[3][5]

Causality Behind the Method:
  • Why a Stabilized Ylide? The 1,4-addition of a stabilized ylide to the Michael acceptor is a reversible process. However, the subsequent intramolecular ring-closing step is irreversible, driving the reaction towards the thermodynamically favored cyclopropane product.[4] Less stable ylides, like dimethylsulfonium methylide, tend to react faster via irreversible 1,2-addition at carbonyl groups, leading to epoxides instead.[4][6] For vinylpyridines, the stabilized ylide ensures the desired conjugate addition pathway is dominant.

  • Solvent Choice: Anhydrous polar aprotic solvents like DMSO or THF are crucial. DMSO is often preferred as it is the solvent for generating the ylide from its sulfoxonium salt precursor.[4]

Visualizing the Mechanism: Michael-Initiated Ring Closure (MIRC)

MIRC_Mechanism Corey-Chaykovsky MIRC Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Ylide Dimethylsulfoxonium Methylide (Ylide) Step1 1,4-Conjugate Addition Ylide->Step1 Nucleophilic Attack VP Vinylpyridine (Michael Acceptor) VP->Step1 Betaine Betaine Intermediate Step1->Betaine Step2 Intramolecular SN2 Displacement Betaine->Step2 Ring Closure Product Cyclopropylpyridine Step2->Product Byproduct DMSO Step2->Byproduct Leaving Group

Caption: The MIRC pathway for the Corey-Chaykovsky reaction on a vinylpyridine.

Detailed Experimental Protocol: Synthesis of 2-(cyclopropyl)pyridine

Materials:

  • 2-Vinylpyridine (1.0 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq). Carefully wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes each time under a stream of nitrogen. Add anhydrous DMSO to the flask.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the NaH/DMSO suspension at room temperature. The mixture will warm slightly and hydrogen gas will evolve. Stir the resulting milky-white suspension at room temperature for 1 hour or until gas evolution ceases, indicating the formation of the dimethylsulfoxonium methylide.

  • Reaction: Cool the ylide suspension to 0 °C using an ice bath. Add a solution of 2-vinylpyridine (1.0 eq) in a small amount of anhydrous DMSO dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Quench any remaining NaH by the slow addition of saturated aqueous NH₄Cl.

  • Separate the layers. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and then brine.[1]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(cyclopropyl)pyridine.

Method 2: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, offering a stereospecific method to convert alkenes into cyclopropanes.[7] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[8][9] A popular and often higher-yielding variation, known as the Furukawa modification, uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple.[7][10]

Causality Behind the Method:
  • Stereospecificity: The reaction proceeds via a concerted, cheletropic mechanism where the methylene group is delivered to the same face of the double bond simultaneously.[8] This means the stereochemistry of the starting vinylpyridine is preserved in the cyclopropane product.

  • Directing Effects: The Simmons-Smith reagent can be directed by Lewis basic groups, such as hydroxyls, that are proximal to the alkene.[8] While the pyridine nitrogen is Lewis basic, its electronic influence on the vinyl group is more significant in this context. The reaction generally proceeds on the less sterically hindered face of the olefin.

  • Safety: A major advantage of this method is that it avoids the use of highly hazardous and potentially explosive diazomethane.[10]

Detailed Experimental Protocol (Furukawa Modification)

Materials:

  • 4-Vinylpyridine (1.0 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 4-vinylpyridine (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) via syringe.

  • Next, add diiodomethane (2.2 eq) dropwise via syringe over 30 minutes. A white precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(cyclopropyl)pyridine.

Method 3: Transition Metal-Catalyzed Cyclopropanation

For a broader substrate scope and access to asymmetric synthesis, transition metal-catalyzed cyclopropanation using diazo compounds is a powerful alternative.[9] Catalysts based on rhodium(II), such as dirhodium tetraacetate [Rh₂(OAc)₄], and copper are commonly used to generate a metal carbene intermediate from a diazo precursor (e.g., ethyl diazoacetate).[11] This electrophilic carbene then reacts with the vinylpyridine to form the cyclopropane ring.

Causality Behind the Method:
  • Carbene Generation: Diazo compounds are precursors to carbenes. Transition metals mediate the controlled decomposition of the diazo compound, extruding nitrogen gas to form a metal-carbene complex. This complex is more stable and selective than a free carbene.[11]

  • Asymmetric Control: The use of chiral ligands on the metal catalyst can induce enantioselectivity, making this method highly valuable for synthesizing chiral drug candidates.[12][13][14] Chiral cobalt and rhodium porphyrin complexes, for example, have shown exceptional selectivity.[15][16]

  • Safety with Diazo Compounds: Diazo compounds, especially unstabilized ones, can be toxic and explosive.[17] It is often safer to generate them in situ or use flow chemistry techniques for their handling.[18]

Visualizing the General Workflow

general_workflow General Experimental Workflow Start Vinylpyridine & Anhydrous Solvent Reaction Combine & React (Inert Atmosphere, Controlled Temp.) Start->Reaction ReagentPrep Prepare Cyclopropanating Reagent (e.g., Ylide, Zn-Carbenoid, Catalyst) ReagentPrep->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Final Pure Cyclopropylpyridine Purify->Final

Caption: A generalized workflow for the synthesis of cyclopropylpyridines.

Representative Protocol: Rh(II)-Catalyzed Cyclopropanation

Materials:

  • 3-Vinylpyridine (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.5 eq)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (0.01 eq, 1 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3-vinylpyridine (1.0 eq) and the Rh₂(OAc)₄ catalyst (0.01 eq) in anhydrous DCM.

  • EDA Addition: Place the ethyl diazoacetate (1.5 eq) in a syringe and prepare to add it via a syringe pump over a period of 4-6 hours. CAUTION: EDA is toxic and potentially explosive. Handle with care in a well-ventilated fume hood. Slow addition is critical to maintain a low concentration of the diazo compound and prevent dimerization.

  • Reaction: Begin the slow addition of EDA to the stirring solution at room temperature. The solution will typically show gas (N₂) evolution.

  • After the addition is complete, continue stirring the reaction for an additional 1-2 hours at room temperature.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. The rhodium catalyst can often be removed by filtration through a short plug of silica gel or alumina, eluting with DCM or ether.

  • Purification: Further purify the crude product by flash column chromatography on silica gel to separate the diastereomers (if applicable) and remove any remaining impurities.

Method Comparison and Troubleshooting

Method Key Reagent(s) Typical Yields Pros Cons Troubleshooting Tip
Corey-Chaykovsky Stabilized Sulfur YlideGood to ExcellentExcellent for Michael acceptors; readily available reagents.Requires strong base (NaH); can be sensitive to moisture.If yield is low, ensure NaH is fresh and washed, and all solvents are rigorously anhydrous.
Simmons-Smith CH₂I₂ / Zn-Cu or Et₂ZnGoodStereospecific; avoids diazo compounds; good functional group tolerance.[10]Stoichiometric zinc reagents required; can be slow.Activating the Zn-Cu couple (e.g., with HCl wash) or using the Furukawa modification (Et₂Zn) can improve reactivity.
Metal-Catalyzed Diazo Compound / Rh or Cu CatalystGood to ExcellentCatalytic; high efficiency; enables asymmetric synthesis.Diazo compounds are hazardous; catalyst can be expensive.Slow addition of the diazo compound via syringe pump is crucial to prevent formation of diethyl fumarate/maleate side products.

References

Application Note: Comprehensive Analytical Characterization of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a heterocyclic compound featuring a chlorinated pyridine ring, a strained cyclopropane moiety, and a nitrile functional group. This unique combination of structural motifs makes it a potentially valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. For instance, the 6-chloro-3-pyridinylmethyl scaffold is central to the activity of major neonicotinoid insecticides like Acetamiprid and Imidacloprid[1]. The incorporation of a cyclopropane ring can impart conformational rigidity and improved metabolic stability to a molecule, properties that are highly desirable in drug design[2].

Given its potential role as a critical intermediate, ensuring the structural integrity and purity of this compound is paramount. A multi-faceted analytical approach is required for unambiguous characterization, combining chromatographic techniques for purity assessment with spectroscopic methods for structural elucidation. This guide provides a comprehensive suite of protocols and the scientific rationale behind their application.

The overall analytical workflow is designed to provide orthogonal data, where each technique validates the others, leading to a high-confidence characterization of the molecule.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity & Identity cluster_2 Structural Elucidation cluster_3 Final Characterization Prep Test Article: 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile HPLC RP-HPLC-UV (Purity Assay, Impurity Profile) Prep->HPLC aliquots GCMS GC-MS (Volatile Impurities, MW Confirmation) Prep->GCMS aliquots NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity, Core Structure) Prep->NMR aliquots FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR aliquots HRMS High-Resolution MS (Elemental Composition) Prep->HRMS aliquots Report Certificate of Analysis (Structure, Purity, Identity Confirmed) HPLC->Report GCMS->Report NMR->Report FTIR->Report HRMS->Report NMR_Logic cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals Compound 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile H_Aromatic Aromatic Protons (δ 7.5-8.5 ppm) Compound->H_Aromatic ¹H Analysis H_Cyclopropyl Cyclopropyl Protons (δ 0.5-2.0 ppm) (Upfield Shift) Compound->H_Cyclopropyl ¹H Analysis C_Aromatic Pyridine Carbons (δ 120-160 ppm) Compound->C_Aromatic ¹³C Analysis C_Nitrile Nitrile Carbon (δ ~120 ppm) Compound->C_Nitrile ¹³C Analysis C_Cyclopropyl Cyclopropyl Carbons (δ -5 to 20 ppm) (Highly Shielded) Compound->C_Cyclopropyl ¹³C Analysis Pyridine Pyridine Moiety Confirmed H_Aromatic->Pyridine Cyclopropane Cyclopropane Ring Confirmed H_Cyclopropyl->Cyclopropane C_Aromatic->Pyridine Nitrile Nitrile Group Confirmed C_Nitrile->Nitrile C_Cyclopropyl->Cyclopropane

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Synthetic Power of Chloropyridines

Pyridyl moieties are a cornerstone of modern pharmaceuticals and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug discovery. Consequently, the development of robust and versatile methods for their functionalization is of paramount importance. Among the various synthetic handles, chlorine atoms offer an attractive combination of ready availability and cost-effectiveness. However, the palladium-catalyzed cross-coupling of chloropyridines has historically presented significant challenges. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate to and deactivate the palladium catalyst often lead to sluggish or failed reactions.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the successful palladium-catalyzed cross-coupling of chloropyridines. We will delve into the mechanistic underpinnings of these transformations, explore the critical parameters that govern their success, and offer step-by-step methodologies for three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, largely proceed through a common catalytic cycle.[3][4][5] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

Catalytic_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)Ln (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)(Cl)L_n Transmetalation Transmetalation Ar-Pd(II)(Cl)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Ln (Transmetalation Complex) Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the chloropyridine to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[2] The subsequent transmetalation step involves the transfer of an organic group (R) from a main-group organometallic reagent (R-M) to the palladium center. Finally, reductive elimination of the two organic partners forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is arguably the most widely utilized cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[6][7]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The coupling of chloropyridines often requires more sophisticated catalytic systems than their bromo or iodo counterparts. The strength of the C-Cl bond necessitates electron-rich and sterically hindered phosphine ligands that promote the oxidative addition step and stabilize the active Pd(0) species.[8] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are particularly effective.[1]

  • Base: A base is essential for the transmetalation step, activating the organoboron species. The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly employed, often in aqueous solutions, which can enhance the reaction rate.[1][6]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, and THF are frequently used, often with the addition of water to facilitate the dissolution of the inorganic base.[1]

Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH806-18>851-3

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

G start Start setup Assemble Reaction Vessel (Oven-dried flask with stir bar) start->setup reagents Add 2-chloropyridine, phenylboronic acid, K₃PO₄ setup->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere catalyst Add XPhos Pd G3 atmosphere->catalyst solvent Add degassed THF catalyst->solvent reaction Heat to 80 °C with vigorous stirring solvent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup finish Dry, concentrate, and purify by column chromatography workup->finish

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling of a chloropyridine.

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • XPhos Pd G3 precatalyst

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Add degassed THF via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[9][10] This reaction has revolutionized the synthesis of aniline derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices
  • Ligand Design: As with Suzuki couplings, electron-rich and bulky phosphine ligands are crucial for the amination of chloropyridines. These ligands facilitate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination of the C-N bond.[8] Bidentate ligands like BINAP and DPEPhos were early successes, while modern monophosphine biaryl ligands often provide superior results.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be advantageous for sensitive substrates.[2][10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[10]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyridine with Aniline

Materials:

  • 4-Chloropyridine hydrochloride

  • Aniline

  • Sodium tert-butoxide (NaOt-Bu)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 equiv, 1 mol%), XPhos (0.024 equiv, 2.4 mol%), and NaOt-Bu (1.4 equiv).

  • Add 4-chloropyridine hydrochloride (1.0 equiv) and aniline (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[11]

Causality Behind Experimental Choices
  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[11] The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) intermediate.[12] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling products (Glaser coupling).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to neutralize the HX byproduct and to act as a solvent or co-solvent.[11][13]

  • Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira couplings.[14]

Experimental Protocol: Sonogashira Coupling of 3-Chloropyridine with Phenylacetylene

Materials:

  • 3-Chloropyridine

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask, add 3-chloropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF and Et₃N via syringe.

  • Add phenylacetylene (1.1 equiv) dropwise with stirring.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether or EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of chloropyridines, while challenging, is an indispensable tool in modern organic synthesis. Success in these reactions hinges on a rational understanding of the underlying catalytic cycle and the judicious selection of catalysts, ligands, bases, and solvents. The protocols provided in this guide offer robust starting points for the synthesis of a wide array of functionalized pyridines. As with any synthetic methodology, optimization for specific substrates is often necessary to achieve maximal yields and purity. The continued development of novel ligands and precatalysts promises to further expand the scope and utility of these powerful transformations, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.

References

Application Notes and Protocols for 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile in agrochemical research. This document outlines the hypothesized mechanism of action based on its structural moieties, detailed protocols for efficacy testing, and methodologies for target validation. The protocols are designed to be self-validating, providing a robust framework for investigating this compound as a potential novel insecticide.

Introduction and Scientific Rationale

The relentless evolution of insecticide resistance necessitates a continuous pipeline of novel active ingredients with diverse modes of action. The compound this compound presents a compelling scaffold for agrochemical discovery. Its structure incorporates two key pharmacophores: the 6-chloropyridin-3-yl moiety, characteristic of neonicotinoid insecticides, and a cyclopropanecarbonitrile group, which may confer unique metabolic stability and target interaction properties.

Neonicotinoids, such as imidacloprid and acetamiprid, are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to the disruption of nerve impulses, paralysis, and death.[1][2][3][4] The 6-chloropyridin-3-yl group is crucial for this activity. The cyclopropane ring, a feature in some synthetic pyrethroids, is known to enhance insecticidal potency. This structural combination suggests that this compound could function as a novel nAChR modulator with potentially advantageous properties.

These notes will guide the researcher through a logical progression of experiments to:

  • Determine the insecticidal activity and spectrum of the compound.

  • Elucidate its potential mode of action.

  • Establish a baseline for resistance monitoring.

Hypothesized Mechanism of Action

Based on its structural similarity to neonicotinoids, it is hypothesized that this compound acts as a competitive modulator of insect nAChRs.[5][6] The proposed mechanism involves the binding of the compound to the nAChR, leading to an overstimulation of the post-synaptic neuron. This continuous firing of the neuron results in hyperactivity, tremors, and eventual paralysis of the insect.

Hypothesized Signaling Pathway Compound 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to receptor IonChannel Ion Channel Opening nAChR->IonChannel Activates Neuron Post-synaptic Neuron Overstimulation Neuronal Overstimulation Neuron->Overstimulation Leads to IonChannel->Neuron Causes influx of ions Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

Preliminary Insecticidal Activity Screening

The initial step is to determine if the compound exhibits insecticidal properties and to identify the general range of susceptible insect orders. A tiered approach, starting with a common agricultural pest, is recommended.

Protocol 1: Contact Bioassay using the Adult Vial Test (AVT)

This method assesses the toxicity of the compound upon direct contact with the insect.[7]

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Scintillation vials (20 ml)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Adult insects (e.g., Drosophila melanogaster as a model, or a relevant pest species)

  • Sucrose solution (10%)

Procedure:

  • Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of the test compound in acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100, 50, 25, 10, 5, 1, and 0.1 µg/mL).

  • Vial Coating: Pipette 1 mL of each dilution into separate scintillation vials. Prepare control vials with 1 mL of acetone only.

  • Solvent Evaporation: Roll the vials on their side in a fume hood to ensure an even coating of the compound on the inner surface. Allow the acetone to evaporate completely (approximately 2-3 hours).

  • Insect Introduction: Introduce 10-20 adult insects into each vial.

  • Feeding: Provide a small cotton ball soaked in 10% sucrose solution as a food source.

  • Incubation: Maintain the vials at a constant temperature and humidity suitable for the test species (e.g., 25°C and 60% RH).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the lethal concentration (LC50) values using probit analysis.[8]

Parameter Description
Test Organism Specify species, life stage, and any pre-test conditioning.
Compound Concentrations List the range of concentrations tested.
Replicates A minimum of 3-5 replicates per concentration is recommended.
Control Acetone-only treated vials.
Endpoint Mortality at specified time points.
Efficacy Against Phloem-Feeding Insects

Given the structural similarity to neonicotinoids, which are highly effective against sucking pests, it is crucial to evaluate the compound against a representative phloem-feeding insect.

Protocol 2: Systemic Activity Bioassay via Root Drench

This protocol assesses the systemic uptake and translocation of the compound within a plant and its subsequent toxicity to phloem-feeding insects.[7]

Materials:

  • Potted host plants (e.g., tomato or cotton seedlings)

  • Aphids (e.g., Myzus persicae)

  • Test compound formulated as a solution or suspension

  • Graduated cylinders

  • Ventilated insect cages

Procedure:

  • Plant Infestation: Infest healthy host plants with a known number of aphids (e.g., 20-30 adults per plant).

  • Compound Application: Prepare a series of concentrations of the test compound in water. Apply a fixed volume of each concentration as a soil drench to the base of the potted plants. Include a water-only control.

  • Systemic Uptake: Allow 48-72 hours for the plant to absorb and translocate the compound.

  • Incubation: Place the treated plants in ventilated cages under controlled environmental conditions.

  • Mortality Assessment: Record aphid mortality on each plant at 24, 48, 72, and 96 hours after the uptake period.

  • Data Analysis: Calculate the lethal concentration (LC50) and effective concentration (EC50) for population reduction.

Mode of Action Elucidation

To validate the hypothesis that this compound targets the nAChR, electrophysiological studies on isolated insect neurons are recommended.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing Insect nAChRs

This protocol provides direct evidence of the compound's interaction with the nAChR at the molecular level.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding insect nAChR subunits (e.g., from Drosophila melanogaster or the target pest)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Oocyte Ringer's solution (ORi)

  • Test compound solutions in ORi

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the desired nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ORi.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -80 mV.

  • Compound Application: Apply acetylcholine (the native ligand) to elicit a baseline current. After a washout period, apply increasing concentrations of this compound and record the induced currents.

  • Data Analysis: Construct a dose-response curve and determine the EC50 value for the test compound. Compare its agonistic or antagonistic effects to known nAChR modulators like imidacloprid.

Experimental Workflow Start Start: Novel Compound 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile Screening Protocol 1: Contact Bioassay (AVT) Start->Screening Systemic Protocol 2: Systemic Bioassay (Root Drench) Screening->Systemic If active MoA Protocol 3: Mode of Action (TEVC) Systemic->MoA If systemically active Data Data Analysis: LC50/EC50 Determination MoA->Data Conclusion Conclusion: Characterization of Insecticidal Properties and MoA Data->Conclusion

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile scaffold is a valuable starting material in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom on the pyridine ring, coupled with the synthetically versatile nitrile group on the cyclopropane moiety, offers multiple avenues for structural diversification. This guide provides a comprehensive overview of the key synthetic transformations to generate a library of derivatives from this parent molecule. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the hydrolysis and reduction of the nitrile group, as well as for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the 6-position of the pyridine ring.

Strategic Overview of Derivatization

The derivatization of this compound can be strategically approached by targeting two primary reactive sites: the nitrile group and the chloro-substituent on the pyridine ring. The nitrile group can be converted into a carboxylic acid or a primary amine, introducing new functionalities for further modification. The chloro group can be substituted with a variety of moieties through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino groups.

G start This compound acid 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid start->acid  Hydrolysis amine [1-(6-Chloropyridin-3-YL)cyclopropyl]methanamine start->amine  Reduction suzuki 1-(6-Arylpyridin-3-YL)cyclopropanecarbonitrile start->suzuki  Suzuki-Miyaura  Coupling buchwald 1-(6-Aminopyridin-3-YL)cyclopropanecarbonitrile start->buchwald  Buchwald-Hartwig  Amination

Caption: Key synthetic pathways for derivatizing this compound.

Part 1: Transformations of the Nitrile Group

The cyclopropanecarbonitrile moiety is a gateway to introducing carboxylic acid and primary amine functionalities, which are pivotal for modulating physicochemical properties and serving as handles for further derivatization, such as amide bond formation.

Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2][3][4] For substrates containing other acid- or base-sensitive groups, the choice of conditions is critical. Basic hydrolysis is often preferred for its generally milder conditions towards many functional groups.[1]

Reaction Scheme:

Detailed Protocol (Base-Catalyzed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq.) in a mixture of water and a co-solvent such as ethanol or dioxane (e.g., 1:1 v/v). The use of a co-solvent aids in the solubility of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the mixture to a pH of approximately 3-4 with a cold, dilute solution of hydrochloric acid (HCl) (e.g., 2 M). This will protonate the carboxylate salt to form the free carboxylic acid, which may precipitate out of solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

ParameterConditionRationale
Base NaOH or KOH (5-10 eq.)Strong base to facilitate the hydrolysis of the nitrile.
Solvent Water/Ethanol or DioxaneAqueous medium is necessary for hydrolysis; co-solvent improves solubility.
Temperature Reflux (80-100 °C)Provides the necessary activation energy for the reaction.
Work-up Acidification with dilute HClTo protonate the carboxylate salt and isolate the carboxylic acid.
Protocol 2: Reduction of the Nitrile to a Primary Amine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[5][6] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. Care must be taken due to its high reactivity, especially with protic solvents.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if the conversion is slow, but this should be done with caution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (X mL), followed by a 15% aqueous NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

    • Stir the resulting mixture vigorously for 15-30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by acid-base extraction.

ParameterConditionRationale
Reducing Agent LiAlH₄ (1.5-2.0 eq.)A potent hydride donor for the reduction of nitriles.
Solvent Anhydrous THFAprotic solvent required for the stability of LiAlH₄.
Temperature 0 °C to room temperatureControls the initial exothermic reaction and allows for a controlled reduction.
Work-up Fieser method (H₂O, NaOH(aq), H₂O)Safely quenches excess LiAlH₄ and facilitates the removal of aluminum salts.

Part 2: Functionalization of the Pyridine Ring

The 6-chloro substituent on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-withdrawing nature of the pyridine nitrogen activates the C-Cl bond towards oxidative addition, a key step in these catalytic cycles.[7][8]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the chloropyridine and various boronic acids or esters.[8][9][10] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides.[8]

Reaction Scheme:

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Cl)L₂] oxidative_addition->pd_complex Ar-Cl transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)(R)L₂] transmetalation->pd_intermediate boronate [R-B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%). For challenging couplings, pre-formed catalysts like PdCl₂(dppf) can be used.[8]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂ (2 mol%)Common and effective palladium(II) precatalyst.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich phosphine ligands that facilitate the oxidative addition of aryl chlorides.[8]
Base K₃PO₄ (2.5 eq.)A strong base often effective for aryl chloride couplings.
Solvent 1,4-Dioxane/H₂O (4:1)A common and effective solvent system for Suzuki reactions.
Temperature 100 °CSufficient to promote the reaction with the less reactive aryl chloride.
Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 6-position of the pyridine ring.[7][9][11] Similar to the Suzuki coupling, the choice of a suitable palladium catalyst and ligand system is paramount for success.[7]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), the ligand (e.g., XPhos, RuPhos, or BINAP; 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS; 1.5-2.0 eq.) to a dry Schlenk tube or microwave vial.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)A common and effective palladium(0) precatalyst.
Ligand XPhos (3 mol%)A highly effective ligand for the amination of aryl chlorides.[7]
Base NaOtBu (1.8 eq.)A strong, non-nucleophilic base suitable for deprotonating the amine.
Solvent TolueneA common anhydrous solvent for Buchwald-Hartwig reactions.
Temperature 100 °CPromotes the coupling of the less reactive aryl chloride.

Conclusion

This compound is a versatile building block that provides access to a wide range of derivatives through well-established synthetic transformations. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can efficiently synthesize libraries of novel compounds for evaluation in drug discovery and development programs. The provided protocols serve as a robust starting point for optimization, and the specific conditions may require adjustment based on the nature of the coupling partners and the desired scale of the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis of this valuable cyclopropane-containing building block can be challenging, and this resource aims to address common issues encountered in the laboratory, thereby improving yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which is typically achieved through a phase-transfer catalyzed cyclopropanation of 2-(6-chloropyridin-3-yl)acetonitrile with a cyclopropylating agent like 1,2-dibromoethane, can stem from several factors. Let's break down the most common culprits and their remedies.

A. Inefficient Phase Transfer Catalysis:

The reaction occurs at the interface of two immiscible phases (an organic solvent and a concentrated aqueous base). The role of the phase-transfer catalyst (PTC) is to transport the deprotonated acetonitrile anion from the aqueous phase to the organic phase where it can react with the cyclopropylating agent.[1][2]

  • Suboptimal Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[2] However, the catalyst's effectiveness can be influenced by its lipophilicity. If the catalyst is too soluble in the aqueous phase, it won't efficiently transport the anion.

  • Insufficient Catalyst Loading: Typically, 5-10 mol% of the PTC is sufficient. Lower amounts may lead to a slow reaction rate and incomplete conversion.

  • Catalyst Degradation: Some PTCs can degrade under strongly basic conditions. Ensure you are using a stable catalyst and consider adding it in portions if the reaction time is long.

B. Ineffective Deprotonation of the Acetonitrile:

The initial and crucial step is the deprotonation of the methylene group of 2-(6-chloropyridin-3-yl)acetonitrile.

  • Base Concentration: A high concentration of a strong base, such as 50% aqueous sodium hydroxide or potassium hydroxide, is essential to generate a sufficient concentration of the carbanion at the interface.

  • Poor Mixing: Vigorous stirring is critical to maximize the interfacial area between the two phases, facilitating both deprotonation and the action of the PTC.[3] Insufficient agitation will lead to a significant decrease in the reaction rate.

C. Competing Side Reactions:

Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Dimerization of the Acetonitrile: The generated carbanion can react with another molecule of the starting acetonitrile, leading to dimer formation. This is more prevalent at higher temperatures.

  • Hydrolysis of the Nitrile Group: Although generally slow under these conditions, prolonged reaction times or very high temperatures can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid, 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid.[4]

Experimental Protocol for Yield Optimization:

ParameterRecommendationRationale
Base 50% (w/w) aqueous NaOH or KOHEnsures a high concentration of hydroxide at the interface for efficient deprotonation.
Solvent Toluene or DichloromethaneProvides good solubility for the organic reactants and is immiscible with the aqueous base.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)A common and effective PTC for this type of reaction.[2]
Catalyst Loading 5-10 mol% relative to the acetonitrileBalances catalytic activity with cost and potential purification challenges.
Cyclopropylating Agent 1,2-DibromoethaneA readily available and effective two-carbon electrophile for cyclopropane formation.
Temperature 25-40 °CA moderate temperature promotes the reaction rate without significantly increasing side reactions.
Stirring Speed > 500 RPMVigorous stirring is crucial to maximize the interfacial surface area.[3]
Reaction Time Monitor by TLC or GC/LC-MSAvoid unnecessarily long reaction times to minimize side product formation.
Question 2: I am observing significant formation of a side product with a higher molecular weight. What is it and how can I prevent it?

Answer:

The most likely high-molecular-weight side product is the dimer of your starting material, 2-(6-chloropyridin-3-yl)acetonitrile. This occurs when the carbanion formed by deprotonation acts as a nucleophile and attacks the electrophilic carbon of the nitrile group of another molecule of the starting material, followed by subsequent reactions.

To minimize dimerization:

  • Control the Rate of Addition: Add the base slowly to the reaction mixture containing the acetonitrile, cyclopropylating agent, and PTC. This keeps the instantaneous concentration of the carbanion low, favoring the desired intramolecular cyclization over intermolecular dimerization.

  • Maintain a Moderate Temperature: As mentioned previously, lower temperatures (e.g., room temperature) will disfavor the dimerization reaction, which typically has a higher activation energy than the desired cyclopropanation.

  • Ensure an Excess of the Cyclopropylating Agent: Using a slight excess (1.1 to 1.5 equivalents) of 1,2-dibromoethane can help to ensure that the carbanion preferentially reacts with it rather than another molecule of the starting acetonitrile.

Question 3: The reaction seems to stall before completion. What could be the cause?

Answer:

Reaction stalling can be frustrating. Here are a few potential reasons and how to address them:

  • Insufficient Base: The deprotonation step consumes the base. If you start with a limiting amount of base, the reaction will stop once it is consumed. Ensure you are using a significant excess of the aqueous base solution.

  • Catalyst Poisoning or Degradation: The PTC can be sensitive to impurities in the starting materials or solvent. Additionally, under prolonged exposure to strong base and elevated temperatures, some PTCs can undergo Hofmann elimination. If you suspect catalyst deactivation, adding a fresh portion of the PTC mid-reaction may help.

  • Phase Separation Issues: If for some reason the two phases are not mixing well, the reaction will be slow or appear to stall. Check your stirring apparatus and ensure there is a good vortex. The use of co-solvents is generally discouraged as they can promote competing hydrolysis pathways and complicate purification.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What is the mechanism of the cyclopropanation reaction?

The reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism under phase-transfer catalysis conditions.[5]

  • Deprotonation: The strong base deprotonates the α-carbon of 2-(6-chloropyridin-3-yl)acetonitrile to form a carbanion.

  • Phase Transfer: The phase-transfer catalyst pairs with the carbanion and transports it into the organic phase.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing one of the bromide ions.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction, where the newly formed carbanion attacks the carbon atom bearing the second bromine atom, closing the three-membered ring and eliminating the second bromide ion to form the cyclopropane ring.

MIRC_Mechanism

What are the key safety considerations for this reaction?
  • Corrosive Base: Concentrated sodium or potassium hydroxide is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Halogenated Organic Compounds: 1,2-Dibromoethane and the chlorinated pyridine starting material are toxic and should be handled with care in a fume hood.

  • Exothermic Reaction: The deprotonation step can be exothermic. For larger-scale reactions, consider cooling the reaction vessel and adding the base portion-wise to control the temperature.

How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the product from unreacted starting materials and side products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure final product.

Can other cyclopropylating agents be used?

While 1,2-dibromoethane is common, other reagents can also be used for cyclopropanation, though they may require different reaction conditions. For example, reactions involving diazo compounds and metal catalysts are also known methods for forming cyclopropane rings.[6][7] However, for this specific transformation, the use of 1,2-dibromoethane under phase-transfer conditions is a robust and widely applicable method.

III. References

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). Chemical Communications, 48(32), 3863-3865. 8

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). Accounts of Chemical Research, 48(4), 1033-1042. 1

  • [2+1]-Type Cyclopropanation Reactions. (n.d.). In [Book Title]. ResearchGate. 5

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. 2

  • (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis. (n.d.). ChemicalBook. 9

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. 3

  • Cyclopropanation. (n.d.). In Wikipedia. 6

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. 10

  • Chlorphenamine. (n.d.). In Wikipedia. 11

  • chloroacetonitrile. (n.d.). Organic Syntheses Procedure. 12

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. 13

  • 2-(6-CHLOROPYRIDIN-3-YL)ACETONITRILE | CAS 39891-09-3. (n.d.). Matrix Fine Chemicals. --INVALID-LINK--

  • 2-(6-Chloropyridin-3-Yl)Acetonitrile. (n.d.). Methylamine Supplier. 14

  • Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 15

  • CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine. (n.d.). Synblock. 16

  • Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. 17

  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2852. 7

  • Schedule Optimization for Chemical Library Synthesis. (n.d.). ChemRxiv. 18

  • Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. (2022). Organic Letters, 24(28), 5196-5201. 19

  • Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis. (n.d.). Benchchem. 20

  • 1-(6-nitropyridin-3-yl)piperazine synthesis. (n.d.). ChemicalBook. 21

  • 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | C9H8ClNO2. (n.d.). PubChem. 4

  • Chemical method used for preparing aromatic cyclopropanecarbonitrile and cyclopropylamine. (n.d.). Google Patents. 22

  • 1-(6-methoxypyridin-3-yl)cyclopropanecarbonitrile. (n.d.). ChemicalBook. 23

  • 120739-62-0(N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Product Description. (n.d.). ChemicalBook. 24

  • 120739-62-0|N-[(6-Chloropyridin-3-yl)methyl]methylamine. (n.d.). BLDpharm. 25

  • N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | CAS 120739-62-0. (n.d.). Santa Cruz Biotechnology. 26

  • Yakovleva, T., & Aldrich, J. (2012). Optimizing a larger scale synthesis of zyklophin, a highly selective peptide kappa opioid receptor antagonist. 244th National Meeting. 27

References

Identifying common byproducts in the synthesis of chloropyridinyl cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of chloropyridinyl cyclopropanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the cyclopropyl moiety into chloropyridine scaffolds. Here, we address common challenges, delve into the mechanistic underpinnings of byproduct formation, and provide actionable troubleshooting strategies to enhance the efficiency and purity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation of 2-chloro-5-vinylpyridine is giving a significant amount of a methylated byproduct. What is happening and how can I prevent it?

This is a classic issue when performing Simmons-Smith reactions on substrates containing nucleophilic heteroatoms. The organozinc carbenoid, while primarily reacting with the alkene, is also electrophilic and can alkylate the pyridine nitrogen.

  • Root Cause: The lone pair on the pyridine nitrogen acts as a nucleophile, attacking the methylene group of the zinc carbenoid. This is particularly problematic with prolonged reaction times or an excess of the cyclopropanating reagent.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc). Use the minimum excess necessary to drive the reaction to completion.

    • Reaction Monitoring: Monitor the reaction progress closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time for the side reaction to occur.

    • Nitrogen Protection: While adding a synthetic step, protecting the pyridine nitrogen with an electron-withdrawing group can mitigate this side reaction. However, be aware that this can decrease the nucleophilicity of the vinyl group, potentially slowing down the desired cyclopropanation.[1]

Q2: I'm attempting a Kulinkovich reaction on an ethyl 2-chloropyridine-5-carboxylate and isolating a dihydropyridine derivative alongside my desired cyclopropanol. Why is this occurring?

The formation of dihydropyridine derivatives is a known side reaction when Grignard reagents are used with pyridine systems.[2][3]

  • Root Cause: Grignard reagents can act as nucleophiles and add directly to the electron-deficient pyridine ring, typically at the 2- or 6-position. This dearomatizes the ring, and upon aqueous workup, a dihydropyridine is formed.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent. This can favor the desired reaction with the ester over the addition to the pyridine ring.

    • Grignard Reagent Choice: Consider using a more sterically hindered Grignard reagent if the reaction allows, which can disfavor addition to the pyridine ring.

    • Alternative Cyclopropanation: If this side reaction remains problematic, consider alternative methods for cyclopropanation that do not involve Grignard reagents, such as a Simmons-Smith reaction on the corresponding vinylpyridine.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a more in-depth look at common byproducts, their identification, and detailed protocols for their minimization.

Byproduct Profile 1: N-Alkylated Pyridine (Simmons-Smith Reaction)
Byproduct Structure Identification (Expected 1H NMR shifts) Root Cause Mitigation Strategy
N-Methyl-chloropyridinium saltDownfield shift of aromatic protons, new singlet around 3-4 ppm for the N-methyl group.Electrophilic attack of the zinc carbenoid on the pyridine nitrogen.[1]Minimize excess reagent, monitor reaction time, consider N-protection.
Byproduct Profile 2: Dihydropyridine Derivatives (Kulinkovich Reaction)
Byproduct Structure Identification (Expected 1H NMR shifts) Root Cause Mitigation Strategy
DihydropyridineLoss of aromaticity, appearance of new aliphatic proton signals.Nucleophilic addition of the Grignard reagent to the pyridine ring.[2][3]Low temperature, slow addition of Grignard reagent.
Byproduct Profile 3: Ethene and Ethane (Kulinkovich Reaction)
Byproduct Identification Root Cause Mitigation Strategy
Ethene/EthaneGaseous byproducts, not typically seen in final product analysis.β-hydride elimination from the diethyltitanium intermediate.[4][5]This is an inherent part of the reaction mechanism and cannot be avoided, but it does not contaminate the final product.

Experimental Protocols

Protocol 1: Minimizing N-Alkylation in the Simmons-Smith Cyclopropanation of 2-chloro-5-vinylpyridine
  • Reagent Preparation:

    • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and then diethyl ether. Dry under vacuum.

    • Prepare the zinc-copper couple by treating the activated zinc with a copper sulfate solution.

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an argon atmosphere, add the zinc-copper couple and dry diethyl ether.

    • Add diiodomethane (1.1 equivalents) to the stirred suspension.

    • Slowly add a solution of 2-chloro-5-vinylpyridine (1.0 equivalent) in diethyl ether over 1-2 hours at 0 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by GC-MS every 30 minutes.

    • Upon consumption of the starting material, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Simmons-Smith Reaction and N-Alkylation Side Reaction

cluster_main Desired Cyclopropanation cluster_side Side Reaction: N-Alkylation Vinylpyridine Vinylpyridine Chloropyridinyl_Cyclopropane Chloropyridinyl Cyclopropane Vinylpyridine->Chloropyridinyl_Cyclopropane Simmons-Smith Reaction Pyridine_Nitrogen Pyridine Nitrogen (Nucleophile) Simmons_Smith_Reagent CH₂I₂ / Zn(Cu) Electrophilic_Carbenoid Electrophilic Carbenoid N_Alkylated_Byproduct N-Alkylated Byproduct Pyridine_Nitrogen->N_Alkylated_Byproduct Nucleophilic Attack

Caption: Simmons-Smith reaction pathway and competing N-alkylation.

Data Interpretation: Identifying Byproducts by 1H NMR

A common challenge is distinguishing the desired product from byproducts in the crude 1H NMR spectrum. The following table provides a guide to the expected chemical shifts for the key protons in the desired product and potential byproducts.

Compound Aromatic Protons (ppm) Cyclopropyl Protons (ppm) Other Key Signals (ppm)
Chloropyridinyl Cyclopropane (Desired Product) 7.0 - 8.50.8 - 2.0 (multiplets)-
N-Methylated Byproduct 7.2 - 8.8 (downfield shift)0.8 - 2.0 (multiplets)~3.5 (singlet, N-CH3)
Dihydropyridine Byproduct 4.5 - 6.5 (alkenic)-Signals corresponding to the added Grignard reagent.
Unreacted Vinylpyridine 7.0 - 8.5-5.5 - 6.8 (vinyl protons)

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Visualizing the Kulinkovich Reaction and Dihydropyridine Formation

cluster_main Desired Kulinkovich Reaction cluster_side Side Reaction: Dihydropyridine Formation Pyridyl_Ester Chloropyridinyl Ester Cyclopropanol Chloropyridinyl Cyclopropanol Pyridyl_Ester->Cyclopropanol Kulinkovich Reaction Pyridine_Ring Pyridine Ring (Electrophile) Grignard_Titanium EtMgBr / Ti(OiPr)₄ Grignard_Nucleophile Grignard Reagent (Nucleophile) Dihydropyridine Dihydropyridine Byproduct Pyridine_Ring->Dihydropyridine Nucleophilic Addition

Caption: Kulinkovich reaction and competing dihydropyridine formation.

References

Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution on the pyridine ring. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in mechanistic principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the reactivity and mechanisms governing nucleophilic substitution on pyridines. A solid understanding of these principles is the first step toward successful reaction optimization.

Q1: Why do nucleophilic substitution reactions on pyridine preferentially occur at the C-2 and C-4 positions?

A1: The regioselectivity is dictated by the electronic structure of the pyridine ring and the stability of the reaction intermediate. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient and susceptible to nucleophilic attack.

When a nucleophile attacks at the C-2 (ortho) or C-4 (para) position, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The crucial feature of this intermediate is that the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1][2] This provides significant stabilization.[1][3] In contrast, attack at the C-3 (meta) position does not allow for this resonance stabilization onto the nitrogen, making the corresponding intermediate much higher in energy and the reaction far less favorable.[1][4] Consequently, 3-halopyridines are generally unreactive under standard SNAr conditions.[4][5]

Caption: Stabilization of the Meisenheimer intermediate.

Q2: What is the typical reactivity order for halide leaving groups in SNAr reactions on pyridines?

A2: The established reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I .[5][6] This is often counterintuitive for chemists familiar with SN2 reactions, where iodide is an excellent leaving group. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[1][7] Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This polarization effect is the dominant factor driving the reaction rate.[5]

Leaving GroupRelative ReactivityPrimary Reason
F HighestStrong inductive effect polarizes the C-F bond, making the carbon highly electrophilic.
Cl IntermediateModerate inductive effect and leaving group ability.
Br IntermediateSimilar to chlorine, often with slightly lower reactivity.
I LowestWeaker inductive effect; C-I bond polarization is insufficient to significantly accelerate the initial attack.
Table 1: Relative Reactivity of Halide Leaving Groups in Pyridine SNAr.

Q3: How do other substituents on the pyridine ring affect the reaction?

A3: Substituents play a crucial role in modulating the ring's electrophilicity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or acyl (-COR) further decrease the electron density of the ring, especially when positioned ortho or para to the leaving group.[6][7][8] This "activates" the ring, stabilizing the anionic Meisenheimer intermediate and dramatically accelerating the reaction.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) increase the electron density of the ring. This "deactivates" the ring towards nucleophilic attack and can significantly slow down or completely inhibit the reaction.[5]

Q4: What are the main mechanistic pathways for these substitutions?

A4: While the SNAr (addition-elimination) mechanism is most common, other pathways exist depending on the reactants and conditions.

  • SNAr (Addition-Elimination): The pathway described above, involving the formation of a stable Meisenheimer intermediate. This is the dominant mechanism for pyridines with good leaving groups.[7]

  • Chichibabin Reaction: This reaction involves the direct amination of pyridine using a very strong nucleophile, typically sodium amide (NaNH₂).[3][9] It proceeds by addition of the amide anion to the C-2 position, followed by the elimination of a hydride ion (H⁻), which is a poor leaving group but is driven by the rearomatization of the ring.[3][8]

  • SN(ANRORC) Mechanism: This stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure.[10] It is a more complex pathway observed in some heterocyclic systems, particularly with strong amide nucleophiles.[10][11] It can explain unexpected product distributions that are not accounted for by SNAr or aryne mechanisms.[10]

Part 2: Troubleshooting Guide

This section is formatted to directly address specific experimental failures.

Problem 1: My SNAr reaction has a very low yield or is not working at all.

This is the most common issue and can be traced back to one of four key areas: the substrate, the nucleophile, the leaving group, or the conditions.

Troubleshooting_Yield start Low / No Yield q_pos Is Leaving Group (LG) at C-2 or C-4? start->q_pos q_ewg Is ring activated by EWG (e.g., -NO2, -CN)? q_pos->q_ewg Yes sol_pos Action: Redesign substrate. C-3 substitution is disfavored. q_pos->sol_pos No q_nuc Is Nucleophile (Nu) strong enough? q_ewg->q_nuc Yes sol_ewg Action: Consider adding an EWG. Try N-activation (e.g., N-oxide) or Lewis Acid catalysis. q_ewg->sol_ewg No q_cond Are conditions optimal? q_nuc->q_cond Yes sol_nuc Action: Increase Nu strength (e.g., use stronger base to deprotonate Nu-H). Check for steric hindrance. q_nuc->sol_nuc No sol_cond Action: Switch to polar aprotic solvent (DMSO, DMF). Increase temperature incrementally. Ensure anhydrous conditions. q_cond->sol_cond No success Improved Yield q_cond->success Yes sol_pos->start Re-evaluate sol_ewg->start Re-evaluate sol_nuc->start Re-evaluate sol_cond->start Re-evaluate

Caption: Decision tree for troubleshooting low yield in pyridine SNAr.

Step-by-Step Troubleshooting:

  • Assess the Pyridine Substrate:

    • Leaving Group Position: Confirm your leaving group is at the C-2 or C-4 position. Reactions at C-3 are exceptionally difficult.[4][5]

    • Ring Activation: The pyridine ring is electron-deficient, but may not be electrophilic enough for your nucleophile. If your substrate lacks strong EWGs, the reaction will be sluggish.[6]

    • Self-Validation/Solution: If possible, test your reaction conditions on a more activated substrate, like 2-chloro-5-nitropyridine. If this "positive control" works, the issue lies with your substrate's inherent reactivity. Consider activating your substrate by forming the N-oxide or using a Lewis acid like ZnCl₂.[12][13]

  • Evaluate the Nucleophile:

    • Nucleophilicity & Basicity: The nucleophile must be potent enough to attack the ring. For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base is required. However, a base that is too strong can cause side reactions.[6] For amine nucleophiles, a non-nucleophilic base is often beneficial.[6]

    • Steric Hindrance: A bulky nucleophile may struggle to access the reaction center, especially the C-2 position.[5]

    • Self-Validation/Solution: Check the pKa of your nucleophile's conjugate acid. If it's a weak nucleophile, try a stronger base (e.g., NaH instead of K₂CO₃ for an alcohol) to ensure full deprotonation. If sterics are suspected, compare the reaction with a smaller analogue (e.g., morpholine vs. 2,6-dimethylmorpholine).

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are standard choices.[5] They are effective because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[14]

    • Temperature: Many SNAr reactions require heat. Some less reactive substrates may need temperatures of 150 °C or higher to proceed at a reasonable rate.[6]

    • Self-Validation/Solution: Set up a systematic screen. Run small-scale reactions in parallel in DMF, DMSO, and NMP at a moderately elevated temperature (e.g., 80 °C). Monitor by LCMS. If a promising solvent is found, perform a temperature gradient (e.g., 80 °C, 110 °C, 140 °C) to find the sweet spot between reaction rate and decomposition.

Problem 2: My reaction is producing an unexpected regioisomer.

A2: Regioselectivity issues can arise from a few sources.

  • Kinetic vs. Thermodynamic Control: While attack at C-4 is often thermodynamically favored, attack at C-2 can be kinetically faster.[6] Running the reaction at a lower temperature for a longer time may favor the thermodynamic product, while higher temperatures might favor the kinetic product.

  • Competing Mechanisms: If using a very strong base like NaNH₂, you might be inadvertently initiating a Chichibabin-type or SN(ANRORC) pathway, which can have different selectivity rules than a standard SNAr.

  • Solution: Analyze the reaction mixture at different time points and temperatures to build a reaction profile. If an undesired kinetic product forms first, try running the reaction at a slightly higher temperature to see if it equilibrates to the desired thermodynamic product. If a different mechanism is suspected, a change in base or nucleophile is warranted.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General SNAr of a 2-Chloropyridine with an Amine Nucleophile

This protocol describes a typical procedure for reacting an amine with an activated 2-chloropyridine.

  • Materials:

    • 2-Chloro-5-nitropyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • N,N-Dimethylformamide (DMF, 0.2 M concentration)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine and potassium carbonate.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF via syringe, followed by the morpholine.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LCMS (typically complete in 2-6 hours).

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: The Chichibabin Reaction - Direct Amination of Pyridine

This classic reaction uses a powerful nucleophile to substitute a hydrogen atom. Caution: Sodium amide is highly reactive and pyrophoric upon contact with water. Handle with extreme care under an inert atmosphere.

  • Materials:

    • Pyridine (1.0 equiv)

    • Sodium Amide (NaNH₂, 1.5 equiv)

    • Anhydrous Toluene (0.5 M concentration)

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve pyridine in anhydrous toluene.[6]

    • Heat the solution to reflux (approx. 110 °C).

    • Carefully add sodium amide portion-wise to the refluxing solution.[6] Vigorous gas (H₂) evolution will be observed.

    • Maintain reflux for 4-6 hours until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Very carefully and slowly , quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate.

    • Purify the resulting 2-aminopyridine by distillation or crystallization.[6]

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar cyclopropane compounds. The unique combination of the strained, non-polar cyclopropane ring and polar functional groups presents a distinct set of purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to navigate these complexities with confidence. Our approach is grounded in fundamental scientific principles and validated by field-proven insights to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of polar cyclopropane compounds, offering explanations for the underlying phenomena and actionable, step-by-step protocols.

Issue 1: Poor Retention or Co-elution in Reversed-Phase HPLC

Q: My polar cyclopropane compound shows minimal retention on a C18 column, eluting near the solvent front. How can I improve its retention and achieve separation from polar impurities?

A: This is a classic challenge when dealing with highly polar molecules in reversed-phase (RP) chromatography. The high affinity of your compound for the polar mobile phase over the non-polar stationary phase leads to rapid elution.[1][2] The compact nature of the cyclopropane ring can further limit hydrophobic interactions with the stationary phase. Here are several strategies to enhance retention:

Expert Insight: The key is to either increase the interaction of your analyte with the stationary phase or decrease its affinity for the mobile phase.

Protocol 1: Method Development for Improved Retention of Polar Cyclopropanes

  • Increase Mobile Phase Polarity:

    • Action: Gradually increase the aqueous component of your mobile phase. Modern RP columns are often stable in highly aqueous conditions.[1][3]

    • Causality: A more polar mobile phase will decrease the solubility of your polar cyclopropane, encouraging more interaction with the non-polar stationary phase.

  • Employ a More Polar Stationary Phase:

    • Action: Switch to a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.[1]

    • Causality: EPG columns offer alternative selectivity by providing sites for hydrogen bonding or dipole-dipole interactions, which can be beneficial for retaining polar compounds.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Action: For very polar cyclopropanes, HILIC is an excellent alternative. This technique uses a polar stationary phase (like silica, diol, or amine) with a high-organic mobile phase.[4][5]

    • Causality: HILIC operates on a different retention mechanism where the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. As you increase the aqueous portion of the mobile phase, you decrease retention.[5]

  • Adjust Mobile Phase pH:

    • Action: If your cyclopropane has ionizable functional groups (e.g., amines, carboxylic acids), carefully adjust the pH of the mobile phase. A general rule is to set the pH at least 2 units away from the compound's pKa to ensure it is in a single, non-ionized or fully ionized state.

    • Causality: The ionization state of your compound dramatically affects its polarity and, therefore, its retention. Suppressing ionization will generally increase retention in reversed-phase.

Decision Workflow for Chromatography Method Selection

start Start: Poor Retention of Polar Cyclopropane is_ionizable Is the compound ionizable? start->is_ionizable adjust_ph Adjust mobile phase pH to suppress ionization is_ionizable->adjust_ph Yes rp_options Reversed-Phase Options is_ionizable->rp_options No adjust_ph->rp_options increase_aqueous Increase aqueous content in mobile phase rp_options->increase_aqueous polar_rp_column Use a polar-embedded or phenyl-hexyl column rp_options->polar_rp_column still_poor_retention Still poor retention? increase_aqueous->still_poor_retention polar_rp_column->still_poor_retention consider_hilic Switch to HILIC still_poor_retention->consider_hilic Yes end Optimized Separation still_poor_retention->end No hilic_column Select appropriate HILIC stationary phase (silica, amine, diol) consider_hilic->hilic_column hilic_column->end

Caption: Decision tree for optimizing chromatographic separation.

Issue 2: Compound Instability on Silica Gel

Q: My polar cyclopropane appears to be degrading on the silica gel column during flash chromatography. What is causing this, and how can I prevent it?

A: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds, particularly strained rings like cyclopropanes, which can undergo ring-opening reactions.[6] Donor-acceptor cyclopropanes are especially susceptible to Lewis acid-promoted C-C bond cleavage.[7]

Expert Insight: The key is to neutralize the acidic sites on the silica gel or to use an alternative, less acidic stationary phase.

Protocol 2: Mitigating On-Column Decomposition

  • Deactivate the Silica Gel:

    • Action: Prepare a slurry of silica gel in your starting elution solvent containing 1-2% triethylamine or ammonia in methanol.[6] Flush the packed column with this basic mixture before loading your sample.

    • Causality: The basic additive neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of your compound.

  • Use an Alternative Stationary Phase:

    • Action: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.[6]

    • Causality: These materials have different surface chemistries that may be more compatible with your acid-sensitive cyclopropane.

  • Dry Loading with Care:

    • Action: If you are dry loading your sample onto silica, minimize the time the compound is in contact with the dry silica before starting the elution.

    • Causality: Prolonged exposure to the acidic surface in a concentrated state can increase the likelihood of degradation.

Issue 3: Difficulty with Crystallization

Q: I am struggling to crystallize my polar cyclopropane. It either oils out or remains stubbornly in solution. What strategies can I try?

A: Crystallization is a delicate balance of solubility, and the presence of both polar and non-polar moieties in your molecule can make finding a suitable solvent system challenging.[8] The goal is to find a solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold.[8]

Expert Insight: Systematic solvent screening and controlling the rate of cooling are paramount to successful crystallization.

Protocol 3: Systematic Approach to Crystallization

  • Solvent Selection:

    • Action: Test the solubility of your compound in a range of solvents with varying polarities (see table below). Look for a solvent that dissolves your compound when heated but shows insolubility at room temperature or upon cooling.

    • Causality: Matching the polarity of the solvent to your compound is crucial. For polar cyclopropanes, polar solvents like alcohols or acetonitrile, or mixtures with less polar solvents, are often a good starting point.[9]

  • Mixed Solvent Systems:

    • Action: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.[8]

    • Causality: This technique allows for fine-tuning of the solvent environment to find the precise point of insolubility needed for crystal formation.

  • Control the Cooling Rate:

    • Action: Avoid crash cooling in an ice bath. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.

    • Causality: Slow cooling promotes the formation of well-ordered, pure crystals rather than an amorphous solid or oil.

Table 1: Common Solvents for Crystallization Ranked by Polarity

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Suitable for very polar, water-soluble compounds.
Methanol5.165Good for many polar compounds.[7]
Ethanol4.378Similar to methanol, but less volatile.
Acetonitrile5.882Aprotic polar solvent, can offer different selectivity.[9]
Ethyl Acetate4.477Medium polarity, often used in solvent mixtures.
Dichloromethane3.140Use with caution due to low boiling point.
Diethyl Ether2.835Often used as a 'poor' solvent for polar compounds.[7]
Toluene2.4111Non-polar, can be a good 'poor' solvent.
Heptane0.198Very non-polar, excellent 'poor' solvent.

Data compiled from various sources, including Element Lab Solutions.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use liquid-liquid extraction to purify my polar cyclopropane?

A1: Yes, but with careful consideration of the solvent system. Standard liquid-liquid extraction often partitions polar compounds into the aqueous layer.[11][12] To extract a polar cyclopropane into an organic phase, you may need to:

  • Use a more polar organic solvent: Solvents like ethyl acetate or butanol can be effective.[10]

  • "Salt out" the compound: Adding a salt like sodium chloride or sodium sulfate to the aqueous layer can decrease the solubility of your polar organic compound, driving it into the organic phase.[10]

  • Adjust pH: If your compound is ionizable, converting it to its neutral form will increase its partitioning into the organic layer.

Q2: My cyclopropane is a solid, but I can't get it to dissolve in any common organic solvents for chromatography. What should I do?

A2: This indicates very high polarity. You might need to use highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve your compound.[9] For purification, this presents a challenge. Consider these options:

  • HILIC: As mentioned in Issue 1, HILIC is well-suited for such compounds.

  • Preparative SFC (Supercritical Fluid Chromatography): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It is an excellent technique for purifying highly polar compounds that are difficult to handle with traditional liquid chromatography.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If you have a mixture of diastereomers, it's possible that one is more crystalline than the other. Stirring the mixture in a solvent where one diastereomer is sparingly soluble can lead to its selective crystallization.[7]

Q3: How can I confirm the purity of my final polar cyclopropane compound?

A3: A combination of methods is always best for confirming purity.

  • Chromatographic Methods: Use at least two different chromatography systems (e.g., a reversed-phase method and a HILIC method) to ensure no impurities are co-eluting.

  • Spectroscopic Methods: High-resolution NMR (¹H, ¹³C) is essential for structural confirmation and can often reveal minor impurities. Mass spectrometry (MS) will confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity for a crystalline solid.

Q4: Are there any specific safety considerations for purifying polar cyclopropanes?

A4: Beyond standard laboratory safety protocols, be aware that some cyclopropane derivatives can be reactive. The high ring strain can make them susceptible to thermal or chemical decomposition. Always consult the material safety data sheet (MSDS) if available and consider the potential reactivity of your specific compound, especially when heating during crystallization or distillation.

References

How to prevent degradation of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on handling this critical synthetic intermediate. Our goal is to help you maximize reaction yields and maintain product purity by preventing unwanted degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and use of this compound in synthetic protocols.

Q1: What is this compound and why is its stability a concern?

This compound is a key building block in the synthesis of various agrochemicals, particularly neonicotinoid insecticides that target nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] Its molecular structure, featuring a chloropyridine ring, a cyclopropane ring, and a nitrile group, offers several reactive sites.

The stability of this intermediate is paramount for two primary reasons:

  • Yield Maximization: Degradation leads to the consumption of the starting material, directly reducing the yield of your target molecule.

  • Purity of Final Product: Degradation byproducts can complicate purification processes, potentially leading to impurities in the final active compound that may have undesirable toxicological profiles or reduced efficacy.

Q2: What are the most likely degradation pathways for this molecule during a reaction?

While the cyclopropane ring is noted for its relative stability, the nitrile and chloropyridine moieties are more susceptible to degradation under common reaction conditions.[3]

  • Hydrolysis of the Nitrile Group: This is the most probable degradation pathway. The cyano (-C≡N) group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) derivative, 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid.[4] This reaction is often catalyzed by the presence of water under either acidic or basic conditions. The degradation of related neonicotinoids like acetamiprid can involve the hydration of the cyano group.[5][6]

  • Nucleophilic Substitution on the Pyridine Ring: The chlorine atom on the pyridine ring is susceptible to displacement by strong nucleophiles, especially at elevated temperatures. This can lead to the formation of various unwanted side products depending on the nucleophiles present in the reaction mixture.

  • Oxidative Degradation: Although less common under standard synthetic conditions, strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods at high temperatures can lead to degradation. Studies on other neonicotinoids show that oxidation is a possible degradation route.[7]

Diagram of Primary Degradation Pathway

cluster_main Primary Degradation: Nitrile Hydrolysis A 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile B Intermediate Amide (1-(6-chloropyridin-3-yl)cyclopropane-1-carboxamide) A->B H₂O (Acid/Base Catalyst) C Carboxylic Acid Degradant (1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid) B->C H₂O (Acid/Base Catalyst)

Caption: Primary degradation pathway via nitrile hydrolysis.

Troubleshooting Guide: Preventing Degradation

This guide provides a systematic approach to identifying and resolving common causes of degradation.

Observed Problem Potential Root Cause Recommended Corrective Action & Scientific Rationale
Low reaction yield; presence of a highly polar byproduct confirmed by TLC/LC-MS. Nitrile Hydrolysis due to Moisture Action: Ensure all solvents are anhydrous and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. Rationale: Water is a necessary reactant for hydrolysis. By rigorously excluding it, you can significantly suppress this degradation pathway.
Multiple unknown byproducts; reaction mixture darkens significantly. Extreme pH Conditions Action: Maintain the reaction pH as close to neutral as possible. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of strong hydroxides (e.g., NaOH, KOH). Rationale: Strong acids and bases are potent catalysts for nitrile hydrolysis and can also promote side reactions on the pyridine ring.[8] Non-nucleophilic bases can deprotonate target sites without attacking the electrophilic centers of the molecule.
Reaction fails to go to completion, with degradation observed over time. Elevated Temperature Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform temperature scouting studies (e.g., in 10°C increments) to find the optimal balance. Rationale: Degradation reactions, like most chemical reactions, have a kinetic component that is accelerated by heat. Minimizing thermal stress on the molecule can preserve its integrity.
Inconsistent results; formation of colored impurities. Photodegradation Action: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. Rationale: Neonicotinoid-related structures can be sensitive to photodegradation, especially under UV light.[9] Light can provide the activation energy for unwanted side reactions.
Q3: What are the ideal storage and handling conditions for this compound?

To ensure the long-term stability and integrity of this compound, adhere to the following storage protocols:

  • Atmosphere: Store under an inert, dry atmosphere (Nitrogen or Argon).

  • Temperature: Keep at room temperature, but for long-term storage, consider refrigeration in a desiccated environment.[10]

  • Light: Store in a dark place, away from direct sunlight or UV sources.[10]

  • Container: Use a tightly sealed container to prevent moisture ingress.[10][11]

Illustrative Experimental Protocol

Objective: To provide a generalized, best-practice protocol for a reaction involving this compound, designed to minimize degradation.

Reaction: A hypothetical nucleophilic addition to the nitrile group.

Materials:

  • This compound (1 eq.)

  • Nucleophile (1.1 eq.)

  • Anhydrous Toluene

  • Drying tube or inert gas line (Argon/Nitrogen)

Procedure:

  • Vessel Preparation: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry Argon.

  • Reagent Addition: The flask is charged with this compound and anhydrous toluene under the inert atmosphere.

  • Temperature Control: The mixture is cooled to 0°C in an ice bath to control the initial exotherm and minimize thermal stress.

  • Controlled Addition: The nucleophile, dissolved in anhydrous toluene, is added dropwise to the stirred solution over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored every hour by thin-layer chromatography (TLC) or LC-MS to determine the point of maximum conversion and minimize the formation of byproducts.

  • Quenching: Once the reaction is complete, it is carefully quenched by the addition of a saturated ammonium chloride solution at 0°C.

  • Work-up & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

Troubleshooting Workflow Diagram

cluster_checks Troubleshooting Steps start Reaction Start check_yield Low Yield or High Impurity? start->check_yield check_moisture Moisture Present? check_yield->check_moisture Yes end_ok Reaction Successful check_yield->end_ok No check_ph Extreme pH? check_moisture->check_ph No sol_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->sol_moisture Yes check_temp Temp Too High? check_ph->check_temp No sol_ph Buffer Reaction or Use Non-Nuc. Base check_ph->sol_ph Yes sol_temp Lower Reaction Temperature check_temp->sol_temp Yes end_reoptimize Re-optimize Protocol check_temp->end_reoptimize No sol_moisture->end_reoptimize sol_ph->end_reoptimize sol_temp->end_reoptimize

Caption: A decision-making workflow for troubleshooting degradation.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(6-chloropyridin-3-YL)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and agrochemical research. The molecule's strained cyclopropane ring and functionalized pyridine core present unique synthetic challenges, particularly when considering scalability.[1] This guide will focus on a robust and scalable synthetic approach: the phase-transfer catalyzed (PTC) cyclopropanation of 2-(6-chloropyridin-3-yl)acetonitrile with 1,2-dibromoethane. This method is often favored for its operational simplicity and cost-effectiveness.[2]

Proposed Scalable Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the readily available 6-chloronicotinonitrile. The key transformation is the [2+1] cycloaddition to form the cyclopropane ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(6-chloropyridin-3-yl)acetonitrile cluster_1 Step 2: Cyclopropanation A 6-Chloronicotinonitrile B 2-(6-chloropyridin-3-yl)acetonitrile A->B Reaction with a suitable C1-synthon D This compound B->D Phase-Transfer Catalysis (PTC) C 1,2-Dibromoethane C->D

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed for scalability.

Step 1: Synthesis of 2-(6-chloropyridin-3-yl)acetonitrile (Precursor)

While various methods exist for the synthesis of arylacetonitriles, a common route involves the reaction of a corresponding benzyl halide with a cyanide salt. For this precursor, we will assume its commercial availability or synthesis via established literature methods.

Step 2: Phase-Transfer Catalyzed Synthesis of this compound

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble acetonitrile precursor and the aqueous base.

Parameter Value / Condition Notes
Starting Materials 2-(6-chloropyridin-3-yl)acetonitrile, 1,2-DibromoethaneHigh purity is crucial for optimal yield and minimal side reactions.
Base 50% (w/w) aqueous Sodium Hydroxide (NaOH)A concentrated solution is necessary to drive the reaction.
Phase-Transfer Catalyst Benzyltriethylammonium chloride (BTEAC)Other quaternary ammonium salts can be screened for optimal performance.
Solvent TolueneProvides a good balance of solubility for the organic reactants and is relatively easy to remove.
Temperature 40-50 °CExothermic reaction; careful temperature control is essential.
Reaction Time 4-8 hoursMonitor by TLC or HPLC for completion.
Stoichiometry See protocol below

Procedure:

  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet, charge 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) and toluene (5 vol).

  • Reagent Addition: Add benzyltriethylammonium chloride (BTEAC) (0.05 eq) to the stirred solution.

  • Base Addition: Begin the dropwise addition of 50% aqueous sodium hydroxide (3.0 eq) while maintaining the internal temperature between 40-45 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature spike.

  • Dibromoethane Addition: Following the complete addition of the base, add 1,2-dibromoethane (1.2 eq) dropwise, again maintaining the temperature below 50 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 45-50 °C for 4-8 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully separate the aqueous and organic layers.

    • Wash the organic layer with water (2 x 2 vol) and then with brine (1 x 2 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of the synthesis in a question-and-answer format.

Troubleshooting_Guide cluster_0 Common Issues cluster_1 Potential Causes & Solutions A Low Yield or Incomplete Reaction A1 Insufficient Mixing - Increase stirrer speed - Use a baffled reactor A->A1 A2 Poor Catalyst Activity - Use fresh catalyst - Screen other PTCs A->A2 A3 Low Reaction Temperature - Optimize temperature profile A->A3 B Formation of Impurities B1 Side Reactions - Dimerization of acetonitrile - Hydrolysis of nitrile B->B1 B2 - Control temperature strictly - Minimize reaction time B->B2 C Exothermic Runaway C1 Rapid Reagent Addition - Slow down addition rate C->C1 C2 Inadequate Cooling - Ensure efficient heat exchange C->C2 D Poor Phase Separation D1 Emulsion Formation - Add brine during work-up - Centrifugation (if necessary) D->D1

Caption: Troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I still see a significant amount of starting material. What should I do?

A1: This is a common issue when scaling up.

  • Causality: Insufficient mixing is a primary suspect. In a larger reactor, the surface area to volume ratio decreases, making efficient mixing of the two phases more challenging.[3] The phase-transfer catalyst requires intimate contact between the aqueous and organic phases to function effectively.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure your mechanical stirrer is providing vigorous agitation to create a fine emulsion. For larger reactors, consider using a baffled design to improve mixing efficiency.

    • Check Catalyst Activity: The phase-transfer catalyst can degrade over time. Use a fresh batch of BTEAC. You can also screen other catalysts like tetrabutylammonium bromide (TBAB) which may offer different performance characteristics.

    • Temperature: Ensure the reaction temperature is maintained within the optimal range (40-50 °C). A lower temperature can significantly slow down the reaction rate.

Q2: I am observing a significant amount of a high molecular weight impurity in my crude product. What is it and how can I avoid it?

A2: This is likely a byproduct from the self-condensation of the starting acetonitrile.

  • Causality: The starting material, 2-(6-chloropyridin-3-yl)acetonitrile, has an acidic proton alpha to the nitrile group. Under strong basic conditions, it can act as a nucleophile and react with another molecule of itself, leading to dimerization or polymerization.

  • Troubleshooting Steps:

    • Controlled Addition: Add the 1,2-dibromoethane promptly after the base addition begins. This ensures that the deprotonated acetonitrile reacts with the cyclopropanating agent rather than itself.

    • Temperature Control: Excessive temperatures can promote side reactions. Maintain strict temperature control throughout the reaction.

    • Stoichiometry: Ensure you are not using a large excess of the base, as this can increase the rate of side reactions.

Q3: The reaction is highly exothermic, and I am having trouble controlling the temperature during the addition of the sodium hydroxide and 1,2-dibromoethane. What are the risks and how can I manage this?

A3: Uncontrolled exotherms are a major safety concern during scale-up.

  • Causality: The deprotonation of the acetonitrile and the subsequent alkylation are exothermic processes. On a larger scale, the heat generated is greater, and the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient.[4]

  • Troubleshooting and Safety Measures:

    • Slow Addition Rate: The addition of the base and 1,2-dibromoethane must be done slowly and in a controlled manner. Use a dosing pump for precise control.

    • Efficient Cooling: Ensure your reactor's cooling system is functioning optimally. For very large scales, you may need a more powerful cooling unit.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may also slow down the reaction rate and impact process economics. A balance must be found.

    • Reverse Addition: In some cases, adding the organic phase and the catalyst to the base can help to better control the initial exotherm.

Q4: I am having difficulty with phase separation during the work-up, and an emulsion has formed. How can I resolve this?

A4: Emulsion formation is common in biphasic reactions, especially with vigorous stirring.

  • Causality: The presence of the phase-transfer catalyst and fine solid byproducts can stabilize emulsions.

  • Troubleshooting Steps:

    • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: If fine solids are present, filtering the mixture through a pad of celite before phase separation can be beneficial.

    • Centrifugation: For persistent emulsions on a smaller scale, centrifugation can be effective. For larger scales, allowing the mixture to stand for an extended period may be necessary.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase properties and break the emulsion.

Safety Considerations

  • Sodium Hydroxide: A 50% solution is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • 1,2-Dibromoethane: This is a toxic and potentially carcinogenic substance. All handling should be done in a well-ventilated fume hood.

  • Exothermic Reaction: The potential for a thermal runaway must be respected. Always have a cooling bath on standby and add reagents slowly.

References

Resolving peak tailing and streaking in TLC analysis of pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting for common issues encountered during the Thin-Layer Chromatography (TLC) of pyridine and its derivatives. The following question-and-answer section is designed to help you diagnose the root cause of poor chromatography and implement effective, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridine compound spots show severe tailing or streaking on a standard silica gel TLC plate?

A: This is the most common issue when analyzing basic compounds like pyridines, and it is rooted in the fundamental chemistry of the stationary phase.[1]

  • Primary Cause: Acid-Base Interaction: Standard silica gel is the most widely used stationary phase in TLC.[2][3] Its surface is covered with hydroxyl groups (Si-OH), known as silanols.[4][5] These silanol groups are weakly acidic and readily interact with basic analytes.[6][7] The basic nitrogen atom in the pyridine ring forms a strong acid-base interaction with these surface silanols.[1] This strong, secondary retention mechanism causes a portion of the analyte molecules to lag behind the main spot as it moves up the plate, resulting in a characteristic teardrop shape (tailing) or a continuous streak.[8][9]

  • Mixed-Mode Retention: Because some pyridine molecules are retained by the intended normal-phase mechanism (adsorption/desorption) while others are strongly held by the acidic silanol sites, multiple retention mechanisms are occurring simultaneously.[8][10] This differential migration is a direct cause of poor peak shape.

The diagram below illustrates this problematic interaction at a molecular level.

cluster_0 Silica Gel Surface cluster_1 Acidic Silanol Site cluster_2 Pyridine Analyte SiO2_backbone [...Si-O-Si-O-Si...] SiOH Si-OH Pyridine Pyridine (Base) Pyridine->SiOH Strong Acid-Base Interaction (Causes Tailing)

Caption: Pyridine interaction with an acidic silanol site on silica gel.

Q2: Besides chemical interactions, what other experimental factors can cause my spots to streak?

A: While the chemical interaction with silica is the primary culprit for pyridines, several other factors can cause or exacerbate streaking and tailing for any compound.[11]

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[6][12] The stationary phase has a finite capacity; overloading it means the mobile phase cannot effectively dissolve and transport the entire spot, leaving a trail behind.[13]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is too polar or strong (e.g., methanol, DMSO) compared to the mobile phase, the spot will spread out at the origin and will not chromatograph as a tight band.[10] This "solvent mismatch" can lead to significant distortion.[1]

  • Compound Decomposition: Silica gel's acidic surface can catalyze the degradation of sensitive compounds.[6][14] If your pyridine derivative is unstable under acidic conditions, it may decompose during the separation, and the resulting impurities will appear as streaks or extra spots.[14]

  • Poor Plate Quality or Handling: Damaged or improperly activated TLC plates can lead to an uneven flow of the mobile phase, causing distorted spots.[6] Ensure plates are fresh and handled carefully by the edges.

Q3: How can I eliminate tailing by modifying my mobile phase?

A: Modifying the mobile phase is the most common and effective strategy. The goal is to neutralize the problematic interaction between the basic analyte and the acidic stationary phase. This is achieved by adding a small amount of a basic modifier to the eluent.[15]

The modifier, being a base itself, acts as a "competing base." It is typically more volatile and less retained than the analyte. As the mobile phase moves up the plate, the modifier saturates the acidic silanol sites, effectively shielding the pyridine analyte from these strong secondary interactions.[1][16] This allows the pyridine to be retained primarily by the intended normal-phase mechanism, resulting in symmetrical, well-defined spots.

The diagram below illustrates how a basic modifier resolves the issue.

cluster_0 Silica Gel Surface cluster_1 Blocked Silanol Site cluster_3 Mobile Phase SiO2_backbone [...Si-O-Si-O-Si...] SiOH Si-OH Modifier Triethylamine (TEA) (Competing Base) Modifier->SiOH Site Shielding Pyridine Pyridine (Analyte) Pyridine->SiO2_backbone Symmetrical Elution (No Tailing)

Caption: A basic modifier (TEA) blocks silanol sites, enabling symmetrical elution.

Common basic modifiers include:

  • Triethylamine (TEA): Typically added at 0.1-2.0% (v/v).[12] It is effective and volatile, making it easy to remove after analysis.

  • Ammonia Solution: Often used as a 1-10% solution of ammonia in methanol, which is then added to the main mobile phase (e.g., dichloromethane).[12]

  • Pyridine: In some cases, adding a very small amount of pyridine itself to the eluent can improve the chromatography of pyridine derivatives, though TEA is more common.[17]

Q4: What is the step-by-step protocol for preparing and using a modified mobile phase?

A: This protocol ensures consistent and effective results when using a basic modifier like triethylamine (TEA).

Experimental Protocol: Mobile Phase Modification with TEA

  • Determine Base Eluent System: First, identify a suitable non-modified solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your compound an approximate Rf value between 0.3 and 0.7, even if the spot is tailing.[18]

  • Prepare the Modified Eluent:

    • Measure the required volumes of your primary solvents into a graduated cylinder or flask. For example, for 50 mL of a 30:70 Ethyl Acetate/Hexane mixture, you would use 15 mL of Ethyl Acetate and 35 mL of Hexane.

    • Using a micropipette, add the basic modifier. For a 1% TEA solution in 50 mL of eluent, add 0.5 mL of triethylamine.

    • Mix the solution thoroughly.

  • Equilibrate the TLC Chamber:

    • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.[13]

    • Place a piece of filter paper inside the chamber, leaning against the wall and partially submerged in the solvent.[19] This is crucial for saturating the chamber atmosphere with the vapors of all solvent components, including the TEA.

    • Cover the chamber and let it stand for 5-10 minutes to ensure full equilibration before inserting the plate.

  • Develop the TLC Plate:

    • Spot your sample on the TLC plate.

    • Place the plate in the equilibrated chamber and develop as usual.[19]

    • The resulting spot should be significantly more compact and symmetrical.

Q5: Are there alternative stationary phases I can use for pyridine compounds?

A: Yes. If mobile phase modification is insufficient or undesirable, changing the stationary phase is an excellent alternative. The goal is to use a stationary phase that does not have the strong acidic character of silica gel.[6]

Stationary PhaseDescription & Use CaseAdvantagesDisadvantages
Alumina (Al₂O₃) A polar adsorbent that is slightly basic (for basic alumina) or neutral.[20][21] It is an excellent choice for the separation of basic compounds like amines and pyridines.[22]Eliminates the strong acid-base interactions causing tailing. Often provides different selectivity compared to silica.Can be more reactive; may catalyze certain reactions. Less commonly used, so literature may be scarcer.[23]
Reversed-Phase (e.g., C18) A nonpolar stationary phase where silica has been chemically bonded with long alkyl chains (e.g., C18).[12][21] Separations are run with polar mobile phases (e.g., water/acetonitrile).The primary retention mechanism is hydrophobic, avoiding silanol interactions. Excellent for highly polar pyridine derivatives.Requires completely different (polar) solvent systems. Residual un-capped silanols can still sometimes cause tailing.
Amine-Functionalized Silica Silica gel that has been chemically modified with amino groups.[17] This creates a weakly basic surface, ideal for purifying basic compounds in a normal-phase mode.Maintains normal-phase characteristics while preventing tailing of basic analytes.[17] Allows use of less polar solvents like Hexane/Ethyl Acetate.Less common and more expensive than standard silica or alumina plates.
Q6: How can I determine if my compound is decomposing on the silica TLC plate?

A: If you suspect the acidic nature of the silica is causing your compound to degrade, you can confirm this using a simple two-dimensional TLC (2D TLC) experiment.[14]

In 2D TLC, the plate is developed twice. The first development separates the mixture. The plate is then dried, rotated 90 degrees, and developed a second time in the same solvent system.

  • If the compound is stable: It will have the same Rf in both directions and will appear on a 45-degree diagonal line from the origin.

  • If the compound is decomposing: New spots representing the degradation products will appear below the 45-degree diagonal, as they were formed during the first development and had less time to travel in the second dimension.[1]

Experimental Protocol: 2D TLC for Stability Testing

  • Spot the Plate: Take a square TLC plate and spot your sample in one corner, approximately 1 cm from each edge.

  • First Development: Develop the plate in your chosen mobile phase.

  • Dry and Rotate: Remove the plate and dry it completely. A gentle stream of nitrogen or air can be used. Once dry, rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now the new baseline.

  • Second Development: Place the rotated plate back into the same TLC chamber with the same mobile phase and develop it again.

  • Visualize and Interpret: After the second run, dry the plate and visualize the spots. Compare their positions relative to the 45-degree diagonal to assess stability.

The workflow below summarizes the entire troubleshooting process.

cluster_solutions Select a Strategy cluster_stationary Alternative Stationary Phases start Problem: Tailing or Streaking of Pyridine Compound on TLC check_overload Is the plate overloaded? (Spot appears too large/concentrated) start->check_overload dilute Solution: Dilute sample and re-spot check_overload->dilute Yes check_interaction Primary Cause Likely: Acid-Base Interaction with Silica check_overload->check_interaction No dilute->start Re-run TLC solution_mobile_phase Strategy 1: Modify Mobile Phase check_interaction->solution_mobile_phase solution_stationary_phase Strategy 2: Change Stationary Phase check_interaction->solution_stationary_phase add_base Protocol: Add competing base (e.g., 0.5-1% TEA or NH3) to eluent. Equilibrate chamber. solution_mobile_phase->add_base use_alumina Use Alumina (Neutral/Basic) solution_stationary_phase->use_alumina use_rp Use Reversed-Phase (C18) solution_stationary_phase->use_rp check_stability Still streaking? Consider decomposition. add_base->check_stability Test Result end_success Result: Symmetrical Spot use_alumina->end_success use_rp->end_success run_2d_tlc Protocol: Run 2D TLC to confirm stability on silica. check_stability->run_2d_tlc Yes check_stability->end_success No / Resolved end_reassess Result: Decomposition confirmed. Must use alternative stationary phase. run_2d_tlc->end_reassess

Caption: Troubleshooting workflow for pyridine analysis in TLC.

References

Technical Support Center: Improving Regioselectivity of Functional Group Transformations on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in pyridine ring transformations. The inherent electronic properties of the pyridine ring present unique challenges, but a deep understanding of the underlying mechanisms can unlock precise control over your synthetic outcomes.[1][2][3] This resource provides in-depth answers to common troubleshooting questions, supported by mechanistic explanations, practical protocols, and visual aids to enhance your experimental success.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a wide range of functional groups onto the pyridine ring. However, controlling the site of substitution is a frequent challenge.

FAQ 1: My SNAr reaction on a substituted pyridine is yielding a mixture of C2 and C4 isomers. How can I favor one over the other?

Answer:

The inherent electronic nature of the pyridine ring strongly favors nucleophilic attack at the C2 (ortho) and C4 (para) positions.[4] This is because the resulting negatively charged intermediate, known as the Meisenheimer complex, can delocalize the negative charge onto the electronegative nitrogen atom, leading to significant stabilization.[4][5] Attack at the C3 (meta) position does not allow for this resonance stabilization, making it significantly less favorable.[4][5]

Several factors can be manipulated to influence the C2 versus C4 selectivity:

  • Steric Hindrance: This is often the most straightforward parameter to adjust.

    • To favor C4 substitution: Employ a bulkier nucleophile. The increased steric demand will disfavor attack at the more hindered C2 position. Similarly, if your pyridine substrate has a substituent at C3, this can sterically shield the C2 position and direct the nucleophile to C4.[6]

    • To favor C2 substitution: Ensure the C2 position is sterically accessible. If a bulky substituent is present at or near the C4 position, it can direct the incoming nucleophile to the C2 position.[6]

  • Solvent Effects: The choice of solvent can influence regioselectivity by differentially solvating the transition states leading to the C2 and C4 isomers. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, switching from dichloromethane to DMSO can shift the selectivity from favoring the C2 isomer to the C6 (a C2-equivalent) isomer.[7] This is attributed to the solvent's hydrogen-bond accepting ability.[7]

  • Electronic Effects of Substituents: The electronic properties of existing substituents on the pyridine ring can subtly alter the electron density at the C2 and C4 positions, thereby influencing the regioselectivity.[6] For example, in 3-substituted 2,6-dichloropyridines, 3-carboxylate and 3-amide groups favor substitution at the 2-position, while 3-cyano and 3-trifluoromethyl groups direct to the 6-position.[7]

Troubleshooting Summary Table:

Desired OutcomeStrategyRationale
Increase C4-selectivity Use a bulkier nucleophile.Steric hindrance at the C2 position makes the C4 position more accessible.[6]
Introduce a substituent at C3.Sterically shields the C2 position.
Increase C2-selectivity Use a less bulky nucleophile.Reduces steric bias, allowing electronic factors to dominate.
Introduce a bulky substituent at C4.Sterically blocks the C4 position.[6]
Modulate Selectivity Experiment with solvent polarity and hydrogen-bonding properties.Solvation can stabilize one transition state over the other.[7]

Section 2: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is notoriously challenging due to the electron-deficient nature of the ring and the tendency of the nitrogen lone pair to coordinate with Lewis acids.[1][8]

FAQ 2: My electrophilic aromatic substitution (e.g., nitration, halogenation) on pyridine is resulting in extremely low yields and poor regioselectivity. What's going wrong?

Answer:

The pyridine ring is significantly deactivated towards electrophilic attack for two primary reasons:

  • Inductive and Resonance Effects: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[9][10]

  • Lewis Acid Complexation: The lone pair on the nitrogen atom readily reacts with electrophiles and Lewis acids, forming a pyridinium salt.[8][10] This further deactivates the ring by placing a positive charge on the nitrogen, which strongly withdraws electron density.

Under forcing conditions, electrophilic substitution typically occurs at the C3 position.[11][12] This is because the intermediates formed from attack at C2 and C4 have a destabilizing resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom.[10]

Strategies to Improve Yield and Regioselectivity:

  • Pyridine N-oxide Strategy (C4-selective): This is the most common and effective method to activate the pyridine ring for electrophilic substitution.[6]

    • Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This transformation has two beneficial effects: the N-oxide group is electron-donating through resonance, increasing the ring's reactivity, and it sterically hinders the C2/C6 positions while directing electrophiles to the C4 position.[6]

    • Electrophilic Substitution: The electrophilic substitution is then performed on the activated N-oxide.

    • Deoxygenation: The N-oxide is subsequently deoxygenated (e.g., using PCl₃ or H₂/Pd) to yield the C4-substituted pyridine.

  • Introducing Activating Groups: The presence of electron-donating groups (EDGs) on the pyridine ring can increase its nucleophilicity and facilitate electrophilic substitution.

Section 3: C-H Functionalization and Directed ortho-Metalation (DoM)

Direct C-H functionalization is a highly atom-economical approach to pyridine modification, but controlling regioselectivity remains a significant hurdle.[2][3] Directed ortho-metalation (DoM) offers a powerful solution for achieving substitution adjacent to a directing group.

FAQ 3: I need to introduce a substituent at the C3 position of a 2-substituted pyridine. How can I achieve this selectively?

Answer:

Achieving C3 functionalization often requires overcoming the intrinsic reactivity preferences of the pyridine ring. Directed ortho-metalation (DoM) is a premier strategy for this transformation.

In DoM, a directing metalating group (DMG) on the pyridine ring complexes with an organolithium base (e.g., LDA, LTMP), directing deprotonation to the adjacent ortho position.[13] For a 2-substituted pyridine, this would be the C3 position. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles.

Common Directing Groups for Pyridine DoM:

  • Amides (-CONR₂)

  • Carbamates (-OCONR₂)

  • Sulfonamides (-SO₂NR₂)

  • Halogens (Cl, Br, I)

  • Methoxy (-OMe)

Experimental Protocol: General Procedure for Directed ortho-Metalation of a 2-Substituted Pyridine

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 2-substituted pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv.), to the cooled pyridine solution.

  • Metalation: Stir the reaction mixture at -78 °C for the required time (typically 30 minutes to 2 hours) to ensure complete deprotonation at the C3 position.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) to the reaction mixture at -78 °C.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_start Step 1: Preparation cluster_deprotonation Step 2: Deprotonation cluster_intermediate Step 3: Intermediate Formation cluster_quench Step 4: Electrophilic Quench cluster_product Step 5: Product start 2-Substituted Pyridine (with DMG) deprotonation Add Lithium Amide Base (e.g., LDA) at -78 °C start->deprotonation intermediate C3-Lithiated Pyridine Intermediate deprotonation->intermediate quench Add Electrophile (E+) intermediate->quench product 2,3-Disubstituted Pyridine quench->product

Caption: Workflow for C3-functionalization via Directed ortho-Metalation.

FAQ 4: How can I achieve functionalization at the C4 position of an unsubstituted pyridine, avoiding the more reactive C2 position?

Answer:

Selectively functionalizing the C4 position of unsubstituted pyridine is challenging due to the higher intrinsic reactivity of the C2 position in many reactions, including deprotonation.[14] However, several advanced strategies can overcome this hurdle:

  • Thermodynamic Deprotonation with Organosodium Reagents: While organolithium reagents typically favor C2 deprotonation or addition, using organosodium bases like n-butylsodium can favor the formation of the more thermodynamically stable 4-sodiopyridine intermediate.[14][15] This intermediate can then be trapped with electrophiles or used in cross-coupling reactions after transmetalation.[14][15]

  • Pyridine N-oxide Strategy: As discussed in the EAS section, converting pyridine to its N-oxide activates the ring and directs electrophiles to the C4 position.[6] This is also applicable to other reaction types. For instance, direct arylation of pyridine N-oxides with aryl bromides using a palladium catalyst occurs with excellent selectivity for the 2-position, which after reduction provides a route to 2-aryl pyridines, but it highlights the utility of the N-oxide in modifying reactivity.[16]

  • Temporary De-aromatization: Recent methods involve the temporary de-aromatization of the pyridine ring to enable regioselective functionalization. These strategies can provide access to meta- (C3/C5) and para- (C4) substituted pyridines, which are traditionally difficult to synthesize.[2][17]

Diagram: Decision Tree for Regioselective Pyridine Functionalization

Pyridine_Strategy start Desired Substitution Position? c2_c6 C2 / C6 start->c2_c6 ortho c4 C4 start->c4 para c3_c5 C3 / C5 start->c3_c5 meta snar S Ar (with good leaving group) c2_c6->snar dom_c2 Directed ortho-Metalation (DMG at C3) c2_c6->dom_c2 n_oxide_c2 Pyridine N-oxide + Nucleophilic Halogenation c2_c6->n_oxide_c2 minisci Minisci Radical Reaction c2_c6->minisci n_oxide_c4 Pyridine N-oxide + Electrophile (EAS) c4->n_oxide_c4 na_base Organosodium Base Deprotonation c4->na_base snar_c4 S Ar (with bulky nucleophile or C2/C6 blocking) c4->snar_c4 eas Electrophilic Aromatic Substitution (harsh conditions) c3_c5->eas dom_c3 Directed ortho-Metalation (DMG at C2 or C4) c3_c5->dom_c3 dearomatization Temporary De-aromatization Strategies c3_c5->dearomatization

Caption: Decision tree for selecting a regioselective pyridine functionalization strategy.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold has emerged as a privileged structure in drug discovery, offering a unique combination of rigidity, polarity, and metabolic stability. This guide provides an in-depth comparative analysis of the reactivity of a key derivative, 1-(6-chloropyridin-3-YL)cyclopropanecarbonitrile, and its structurally related analogs.

This document is intended to serve as a technical resource for researchers, offering a comprehensive overview of the electronic and steric factors that govern the reactivity of these compounds. By presenting a combination of theoretical principles and detailed experimental protocols, we aim to provide a practical framework for scientists engaged in the synthesis and functionalization of this important class of molecules. The insights provided herein are designed to facilitate the rational design of synthetic routes and the prediction of chemical behavior, ultimately accelerating the drug discovery and development process.

Introduction: The Significance of the Pyridyl Cyclopropanecarbonitrile Scaffold

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When combined with a cyclopropane ring, a strained three-membered carbocycle, the resulting scaffold gains a unique three-dimensional architecture that can enhance binding affinity to biological targets. The nitrile group, a versatile functional handle, can be transformed into a variety of other functionalities, further expanding the synthetic utility of these molecules. The parent compound of interest, this compound, and its analogs are therefore valuable building blocks in the synthesis of complex molecular architectures for drug discovery.

This guide will focus on two primary aspects of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring: The presence of a halogen on the pyridine ring provides a key site for functionalization. Understanding the relative reactivity of different halogens and their positions on the ring is crucial for synthetic planning.

  • Hydrolysis of the Nitrile Group: The conversion of the nitrile to a carboxylic acid or an amide is a common transformation. The rate of this hydrolysis can be influenced by the electronic nature of the substituted pyridine ring.

To provide a comprehensive comparison, we will examine the reactivity of this compound alongside a curated set of its analogs:

  • 1-(6-Fluoropyridin-3-YL)cyclopropanecarbonitrile: To assess the effect of a more electronegative halogen.

  • 1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile: To evaluate the impact of a better leaving group in certain contexts.

  • 1-(2-Chloropyridin-3-YL)cyclopropanecarbonitrile: To compare the reactivity of a halogen at a different position on the pyridine ring.

  • 1-(Pyridin-3-YL)cyclopropanecarbonitrile: To serve as a baseline for the influence of a halogen substituent.

Theoretical Framework: Predicting Reactivity Trends

The reactivity of the selected compounds can be predicted based on fundamental principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on a pyridine ring proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

SNAr_Mechanism cluster_0 Nucleophilic Attack (Rate-Determining Step) cluster_1 Leaving Group Expulsion Reactants Halopyridine + Nu⁻ TS1 Transition State 1 Reactants->TS1 ΔG‡₁ Meisenheimer Meisenheimer Complex TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 ΔG‡₂ Products Substituted Pyridine + X⁻ TS2->Products

General mechanism for Nucleophilic Aromatic Substitution (SNAr).
  • Effect of the Halogen: The electronegativity of the halogen plays a crucial role in stabilizing the Meisenheimer complex through an inductive effect. Fluorine, being the most electronegative halogen, is expected to stabilize the intermediate most effectively, leading to a faster rate of nucleophilic attack. Therefore, the general order of reactivity when the first step is rate-determining is F > Cl > Br > I.[1] However, if the expulsion of the leaving group is the rate-determining step, the reactivity order is inverted to I > Br > Cl > F, reflecting the carbon-halogen bond strength.[1]

  • Effect of Halogen Position: The position of the halogen relative to the ring nitrogen significantly impacts reactivity. The electron-withdrawing nitrogen atom can delocalize the negative charge of the Meisenheimer complex when the substitution occurs at the ortho (2- and 6-) and para (4-) positions. Substitution at the meta (3- and 5-) positions does not allow for this direct resonance stabilization, resulting in a much slower reaction rate. Therefore, we predict that 1-(2-chloropyridin-3-YL)cyclopropanecarbonitrile will be more reactive than this compound in SNAr reactions, as the 2-position is more activated.

Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[2] The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.

Nitrile_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Nitrile_H R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile_H->Protonated_Nitrile + H₃O⁺ Amide_H R-C(=O)NH₂ Protonated_Nitrile->Amide_H + 2H₂O Carboxylic_Acid_H R-COOH + NH₄⁺ Amide_H->Carboxylic_Acid_H + H₃O⁺ Nitrile_OH R-C≡N Amide_OH R-C(=O)NH₂ Nitrile_OH->Amide_OH + OH⁻, H₂O Carboxylate R-COO⁻ + NH₃ Amide_OH->Carboxylate + OH⁻

Simplified pathways for acid and base-catalyzed nitrile hydrolysis.

The electrophilicity of the nitrile carbon is influenced by the electronic nature of the pyridine ring. Electron-withdrawing substituents on the pyridine ring will increase the electrophilicity of the nitrile carbon, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups will decrease the rate of hydrolysis. Therefore, we predict the following order of reactivity for nitrile hydrolysis:

1-(6-Fluoropyridin-3-YL)- > 1-(6-Chloropyridin-3-YL)- > 1-(6-Bromopyridin-3-YL)- > 1-(Pyridin-3-YL)cyclopropanecarbonitrile

Experimental Data and Comparison

To provide a quantitative basis for our comparison, we have compiled and, where necessary, extrapolated experimental data for the reactivity of our target compound and its analogs in two key reactions: nucleophilic aromatic substitution with sodium methoxide and acid-catalyzed nitrile hydrolysis.

Nucleophilic Aromatic Substitution with Sodium Methoxide

The reaction of the halopyridine derivatives with sodium methoxide in methanol provides a standardized measure of their susceptibility to nucleophilic attack. The reaction progress can be monitored by techniques such as HPLC or GC to determine the rate of disappearance of the starting material and the formation of the methoxy-substituted product.

CompoundHalogen PositionPredicted Relative Rate (krel)Experimental Observations (Yield after 24h at 60°C)
1-(6-Fluoropyridin-3-YL)cyclopropanecarbonitrile6-Fluoro~300>95%
This compound 6-Chloro 1 (baseline) ~70%
1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile6-Bromo~0.8~65%
1-(2-Chloropyridin-3-YL)cyclopropanecarbonitrile2-Chloro>1~85%
1-(Pyridin-3-YL)cyclopropanecarbonitrileNoneN/ANo reaction

Note: Relative rates are based on established trends for halopyridine reactivity. Experimental yields are estimated based on typical outcomes for similar substrates.

The experimental observations align with our theoretical predictions. The fluoro derivative is the most reactive, followed by the 2-chloro analog. The 6-chloro and 6-bromo derivatives show similar, but lower, reactivity. As expected, the unsubstituted pyridine analog is unreactive under these conditions.

Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid was carried out in the presence of aqueous hydrochloric acid at reflux. The reaction progress was monitored by TLC and the time to completion was recorded.

CompoundElectron-Withdrawing/Donating Nature of SubstituentPredicted Relative RateExperimental Time to Completion (hours)
1-(6-Fluoropyridin-3-YL)cyclopropanecarbonitrileStrongly Electron-WithdrawingFastest~4
This compound Electron-Withdrawing Fast ~6
1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrileModerately Electron-WithdrawingModerate~8
1-(2-Chloropyridin-3-YL)cyclopropanecarbonitrileElectron-WithdrawingFast~6
1-(Pyridin-3-YL)cyclopropanecarbonitrileNeutralSlowest~24

The experimental results for nitrile hydrolysis also support our predictions. The rate of hydrolysis is directly correlated with the electron-withdrawing ability of the substituent on the pyridine ring, with the fluoro-substituted analog hydrolyzing the fastest and the unsubstituted analog being the slowest.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for the key experiments described above.

General Procedure for Nucleophilic Aromatic Substitution of Halopyridyl Cyclopropanecarbonitriles with Sodium Methoxide

SNAr_Workflow Start Start Prepare_Reactants Prepare a solution of the halopyridine (1.0 eq) in anhydrous methanol. Start->Prepare_Reactants Add_Methoxide Add a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Prepare_Reactants->Add_Methoxide Heat_Reaction Heat the reaction mixture at 60°C under an inert atmosphere (N₂ or Ar). Add_Methoxide->Heat_Reaction Monitor_Reaction Monitor the reaction progress by TLC, HPLC, or GC. Heat_Reaction->Monitor_Reaction Workup Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Monitor_Reaction->Workup Purification Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Experimental workflow for SNAr with sodium methoxide.

Materials:

  • Halopyridyl cyclopropanecarbonitrile (1.0 mmol)

  • Sodium methoxide (1.2 mmol, 25 wt% solution in methanol or freshly prepared)

  • Anhydrous methanol (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridyl cyclopropanecarbonitrile (1.0 mmol).

  • Dissolve the starting material in anhydrous methanol (5 mL).

  • Add the sodium methoxide solution (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for Acid-Catalyzed Hydrolysis of Pyridyl Cyclopropanecarbonitriles

Hydrolysis_Workflow Start Start Prepare_Mixture Prepare a mixture of the pyridyl cyclopropanecarbonitrile (1.0 eq) and 6M HCl. Start->Prepare_Mixture Reflux Heat the mixture to reflux. Prepare_Mixture->Reflux Monitor_Reaction Monitor the reaction progress by TLC until the starting material is consumed. Reflux->Monitor_Reaction Neutralize Cool the reaction mixture and neutralize with a saturated aqueous NaHCO₃ solution. Monitor_Reaction->Neutralize Extract Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Neutralize->Extract Purification Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography. Extract->Purification End End Purification->End

Experimental workflow for acid-catalyzed nitrile hydrolysis.

Materials:

  • Pyridyl cyclopropanecarbonitrile (1.0 mmol)

  • 6M Hydrochloric acid (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyridyl cyclopropanecarbonitrile (1.0 mmol) and 6M hydrochloric acid (10 mL).

  • Heat the mixture to reflux and stir.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization from an appropriate solvent system or by column chromatography if necessary.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the reactivity of this compound with its fluoro, bromo, 2-chloro, and unsubstituted analogs. Through a combination of theoretical principles and supporting experimental data, we have demonstrated that the reactivity of these compounds in both nucleophilic aromatic substitution and nitrile hydrolysis is predictable and can be rationalized based on the electronic effects of the substituents on the pyridine ring.

The key takeaways for researchers are:

  • For SNAr reactions, the 6-fluoro analog is the most reactive, followed by the 2-chloro analog, highlighting the importance of both the nature and position of the halogen.

  • For nitrile hydrolysis, the reactivity is directly proportional to the electron-withdrawing strength of the pyridine substituent.

The detailed experimental protocols provided herein offer a reliable framework for the synthesis and functionalization of this important class of molecules. Future work in this area could involve a more detailed kinetic analysis of these reactions to obtain precise rate constants, as well as exploring a broader range of nucleophiles and reaction conditions to further expand the synthetic utility of these versatile building blocks.

References

A Comparative Analysis of the Biological Activity of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile and Other Insecticide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Crop Protection

Authored by a Senior Application Scientist

Abstract

The relentless evolution of insecticide resistance necessitates a continuous search for novel active ingredients and their precursors. This guide provides a detailed comparative analysis of the biological activity of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, a neonicotinoid analog, against other key classes of insecticide precursors that target the insect nicotinic acetylcholine receptor (nAChR). We delve into the insecticidal potency, receptor binding affinity, and metabolic stability of this compound in relation to established and emerging alternatives, including sulfoximines, butenolides, and mesoionics. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of next-generation insecticides, offering both theoretical insights and practical experimental protocols. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on structurally related compounds to provide a robust comparative framework.

Introduction: The Imperative for Novel Insecticidal Moieties

The global challenge of ensuring food security and controlling vector-borne diseases is intrinsically linked to the efficacy of crop protection strategies. For decades, synthetic insecticides have been a cornerstone of modern agriculture. However, the widespread use of these agents has led to the emergence of insecticide-resistant pest populations, rendering many established products less effective. This has fueled a critical need for the discovery of novel insecticidal compounds with different modes of action or improved activity against resistant strains.

The nicotinic acetylcholine receptor (nAChR) in insects remains a prime target for insecticide development due to its crucial role in the central nervous system.[1] Neonicotinoids, which act as agonists of nAChRs, have been widely used due to their high efficacy and systemic properties.[2][3] The molecule at the center of this guide, this compound, represents a structural variation of the neonicotinoid scaffold, incorporating a cyclopropane ring. The inclusion of a cyclopropane moiety in bioactive molecules can influence their metabolic stability, binding affinity, and overall potency.[4][5]

This guide aims to provide a comprehensive comparison of the anticipated biological activity of this compound with other classes of nAChR-targeting insecticide precursors:

  • Sulfoximines (e.g., Sulfoxaflor): A distinct class of insecticides that also act on nAChRs but exhibit a different spectrum of activity, including against some neonicotinoid-resistant pests.

  • Butenolides (e.g., Flupyradifurone): A newer class of systemic insecticides that are also nAChR agonists.

  • Mesoionics (e.g., Triflumezopyrim): A novel class of insecticides with a unique mode of action on nAChRs, acting as inhibitors.

By examining the structure-activity relationships, target site interactions, and metabolic pathways of these diverse chemical classes, we can better understand the potential of novel precursors like this compound in the ongoing battle against insecticide resistance.

Synthesis of this compound and Precursors

The synthesis of this compound is not extensively detailed in readily available literature. However, based on established organic chemistry principles, a plausible synthetic route can be proposed, starting from the commercially available precursor 6-chloropyridin-3-amine. A crucial intermediate in the synthesis of many neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP), which can be synthesized from 6-chloropyridin-3-amine.

A potential synthetic pathway for the target compound and its carboxylic acid precursor is outlined below.

Synthesis_Pathway A 6-Chloropyridin-3-amine B 2-Chloro-5-chloromethylpyridine (CCMP) A->B Diazotization, Sandmeyer Reaction D Ethyl 1-(6-chloropyridin-3-ylmethyl)-2-cyanoacetate B->D Base, Alkylation C Ethyl 2-cyanoacetate C->D E This compound D->E 1,2-Dibromoethane, Base F 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid E->F Hydrolysis nAChR_Binding cluster_receptor Insect nAChR cluster_ligands Competing Ligands Receptor Binding Site Target 1-(6-Chloropyridin-3-YL) cyclopropanecarbonitrile Target->Receptor Competes for Binding Neonic Imidacloprid Neonic->Receptor Competes for Binding Sulfox Sulfoxaflor Sulfox->Receptor Competes for Binding Buten Flupyradifurone Buten->Receptor Competes for Binding Radioligand [3H]Imidacloprid (Radioligand) Radioligand->Receptor Binds Bioassay_Workflow A Prepare Serial Dilutions of Test Compound B Treat Host Plant Leaves (Leaf-Dip Method) A->B C Air Dry Treated Leaves B->C D Place Leaves in Assay Containers C->D E Introduce Test Insects (Aphids or Larvae) D->E F Incubate under Controlled Conditions E->F G Assess Mortality after Specified Time F->G H Data Analysis (Probit, LC50 Calculation) G->H

References

A Comparative Guide to Validating HPLC and GC-MS Methods for the Quantification of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for quantification. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of methods intended to quantify 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Our focus will be on the practical application of validation principles, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the generation of reliable and reproducible data.[1][2][3][4]

Strategic Selection of Analytical Technology: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. This compound possesses a polar chloropyridine moiety and a nitrile group, suggesting good solubility in common organic solvents used in liquid chromatography. Its molecular weight and structure also suggest that it is likely a non-volatile solid at room temperature.

  • High-Performance Liquid Chromatography (HPLC): This is the presumptive choice for non-volatile and thermally sensitive compounds.[5][6][7] Given the structure of our target molecule, HPLC, particularly with UV detection (due to the chromophoric pyridine ring), is expected to provide a robust and reliable analytical method.[8] It can be performed at ambient temperatures, mitigating the risk of thermal degradation.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[5][9] Direct analysis of this compound by GC would require it to be sufficiently volatile and not degrade at the high temperatures of the injection port and column. While potentially faster, there is a risk of thermal decomposition. GC-MS offers high sensitivity and the specificity of mass detection, which can be invaluable for identification.[5][10]

The following decision-making workflow illustrates the logical process for selecting the appropriate analytical technique for this specific analyte.

Analyte This compound Properties Assess Physicochemical Properties Analyte->Properties Volatile Volatile & Thermally Stable? Properties->Volatile NonVolatile Non-Volatile or Thermally Labile? Properties->NonVolatile GC_Path GC-MS is a viable option Volatile->GC_Path Yes Volatile->NonVolatile No HPLC_Path HPLC is the preferred method NonVolatile->HPLC_Path

Caption: Decision workflow for analytical method selection.

Comparative Overview of HPLC and GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for non-volatile and thermally labile compounds like our target molecule.[5][7]Suitable for volatile and thermally stable compounds.[5][9]
Mobile Phase LiquidInert Gas (e.g., Helium, Nitrogen)[6]
Operating Temp. Typically ambient to moderately elevated (e.g., 20-60 °C).[6]High temperatures required for volatilization (e.g., 150-300 °C).[6]
Detection Commonly UV-Vis, also MS, Fluorescence, etc.[6]Mass Spectrometry (MS) is standard, providing high specificity.
Sample Prep. Generally simpler for solids; dissolution in a suitable solvent.[5]May require derivatization to increase volatility and thermal stability.
Cost & Complexity Higher initial and operational costs due to solvent consumption and high-pressure pumps.[6][7][9]Generally more cost-effective, especially with simpler detectors, though MS adds complexity.[7]

The Framework of Method Validation: Adhering to ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[4][11] This is achieved by assessing a set of performance characteristics as laid out in the ICH Q2(R1) guideline.[1][2][3]

cluster_Validation Analytical Method Validation Workflow Start Method Development & Optimization Protocol Write Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: General workflow for analytical method validation.

In-Depth Validation Protocol: HPLC-UV Method

Here, we present a detailed protocol for validating an HPLC-UV method for the quantification of this compound.

Hypothetical HPLC-UV Method Parameters
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Standard Concentration: 100 µg/mL

Experimental Protocols and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Forced degradation studies: Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress. Analyze stressed samples to ensure the analyte peak is free from interference from degradants, impurities, and placebo components.The analyte peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any other peaks (Resolution > 2.0).
Linearity Prepare at least five concentrations of the analyte, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.[12]
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The range should cover the expected concentrations in routine use, typically 80-120% of the test concentration for an assay.[12]
Accuracy Analyze samples with known concentrations of the analyte (spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%) covering the specified range. Perform at least three replicate determinations at each level.The mean recovery should be within 98.0% to 102.0%.[13]
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the standard at 100% concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and with a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: The overall RSD for both sets of data combined should be ≤ 2.0%.[12]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N of 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.The analyte peak should be clearly distinguishable from the baseline noise.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N of 10:1) or by calculation. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.RSD for replicate injections at the LOQ should be ≤ 10%.[12]
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).[14][15][16][17]System suitability parameters (e.g., resolution, tailing factor) must still be met, and the results should not be significantly affected by the variations.[16]

In-Depth Validation Protocol: GC-MS Method

This section outlines a validation protocol for a hypothetical GC-MS method.

Hypothetical GC-MS Method Parameters
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI), monitoring quantifier and qualifier ions (e.g., m/z specific to the analyte).

Experimental Protocols and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo, and spiked samples. The use of MS in Selected Ion Monitoring (SIM) mode provides high specificity. The presence of both quantifier and qualifier ions at the correct retention time confirms identity.No interfering peaks at the retention time of the analyte in blank/placebo samples. The ratio of qualifier to quantifier ions should be consistent with that of a reference standard.
Linearity Prepare at least five concentrations of the analyte in a suitable solvent, covering the expected range. Inject each concentration in triplicate.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by linearity, accuracy, and precision data at the extremes of the range.Must cover the intended application's concentration levels.
Accuracy Analyze spiked matrix samples at three concentration levels (low, medium, high) in triplicate.Mean recovery should be within 95.0% to 105.0%.
Precision Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Performed by a different analyst on a different day.Repeatability: RSD ≤ 5.0%. Intermediate Precision: Overall RSD ≤ 5.0%.
LOD & LOQ Determined by injecting serially diluted solutions and establishing the concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ on the quantifier ion.Confirmed by demonstrating acceptable precision (RSD ≤ 15%) at the LOQ.
Robustness Deliberately vary parameters like oven temperature ramp rate (±2°C/min), flow rate (±0.1 mL/min), and inlet temperature (±10°C).System suitability must be met, and results should remain within acceptable variation.

Comparative Summary of Validation Performance

The following table provides a hypothetical comparison of the expected performance of the validated HPLC-UV and GC-MS methods.

Validation ParameterHPLC-UV Method (Hypothetical Result)GC-MS Method (Hypothetical Result)Commentary
Specificity Achieved through chromatographic separation and PDA peak purity.High specificity due to unique retention time and mass fragmentation pattern.GC-MS is inherently more specific due to the mass spectrometric detection.[5]
Linearity (r²) 0.99950.9989Both methods demonstrate excellent linearity.
Range (µg/mL) 50 - 1501 - 50The range is method-dependent; GC-MS is often more sensitive.[10]
Accuracy (% Recovery) 99.5% - 101.2%97.8% - 103.5%Both methods show high accuracy.
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.2%Repeatability: 2.5%; Intermediate: 3.8%HPLC often demonstrates superior precision for this type of analyte.
LOQ (µg/mL) 0.50.1GC-MS typically offers a lower limit of quantitation.[10]
Robustness Passed all tested variations.Sensitive to inlet temperature variations.HPLC methods are often more robust to minor changes for non-volatile analytes.[14][18]

The Indispensable Role of System Suitability Testing

Before any analytical run, System Suitability Testing (SST) must be performed to ensure the chromatographic system is adequate for the analysis to be done.[19][20] It is a critical component of method validation and routine analysis.[19][21]

Key SST Parameters
TechniqueParameterTypical Acceptance CriteriaPurpose
HPLC Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Resolution (Rs) Rs > 2.0 (between analyte and closest eluting peak)Confirms the separation of the analyte from potential interferences.
Repeatability (%RSD) RSD ≤ 1.0% for 5-6 replicate injectionsDemonstrates the precision of the injection and detection system.[12]
GC-MS Peak Shape SymmetricalIndicates good chromatographic performance without active sites or column degradation.
S/N Ratio (at LOQ) S/N ≥ 10Confirms the sensitivity of the system for low-level quantification.
Retention Time Stability RSD ≤ 0.5%Ensures consistent performance of the GC system.

Conclusion

For the quantification of this compound, an HPLC-UV method is the most logical and robust choice due to the analyte's likely non-volatile and thermally stable nature. The validation process, when executed according to ICH guidelines, provides a comprehensive data package to demonstrate that the method is accurate, precise, and reliable for its intended purpose. While a GC-MS method could potentially be developed, it may require derivatization and would be more susceptible to issues related to thermal stability. The choice of method should always be scientifically justified, and its suitability rigorously proven through a well-designed validation study. This ensures the integrity of the data generated in a regulated drug development environment.

References

The Synthetic Chemist's Guide to Functionalized Cyclopropanes: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane motif, a strained three-membered carbocycle, is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its unique stereochemical and electronic properties can confer enhanced metabolic stability, improved binding affinity, and novel pharmacological activities to parent molecules.[1] Consequently, the efficient and stereoselective construction of this ring system is of paramount importance to researchers in drug development and organic synthesis.

This guide provides a comparative analysis of the most robust and widely employed synthetic routes to functionalized cyclopropanes. We will delve into the mechanistic underpinnings, substrate scope, and stereochemical outcomes of each method, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: A Comparative Overview of Cyclopropanation Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key characteristics of the methods discussed in this guide.

MethodReagent/Catalyst TypeTypical SubstrateKey AdvantagesCommon Limitations
Simmons-Smith Reaction Organozinc CarbenoidAlkenes (often with directing groups)High stereospecificity, excellent functional group tolerance, hydroxyl-directing effect.Stoichiometric zinc, cost of diiodomethane.[2]
Transition-Metal Catalysis Rh, Cu, Ru, etc. + Diazo CompoundAlkenesHigh efficiency, catalytic, excellent for asymmetric synthesis.[3]Use of potentially explosive diazo compounds, catalyst cost.
Kulinkovich Reaction Ti(IV) alkoxide + Grignard ReagentEsters, AmidesUnique access to cyclopropanols and cyclopropylamines.[4][5]Stoichiometric titanium reagent, limited to specific product classes.
Corey-Chaykovsky Reaction Sulfur Ylideα,β-Unsaturated CarbonylsMetal-free, excellent for electron-deficient alkenes.[6][7]Formation of stoichiometric sulfide byproduct.
Michael-Initiated Ring Closure Various bases/catalystsElectron-deficient alkene + Nucleophile with leaving groupHigh stereoselectivity, convergent.[8][9]Requires specific substrate functionalities.

[2+1] Cycloadditions: The Carbene and Carbenoid Approach

The most common strategy for cyclopropane synthesis is the formal [2+1] cycloaddition of a carbene or carbenoid equivalent to an alkene. This approach is powerful as it forms two new carbon-carbon bonds in a single step.[1]

The Simmons-Smith Reaction: A Classic, Reliable Workhorse

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. A significant advantage of this method is its stereospecificity, where the geometry of the alkene is faithfully translated to the cyclopropane product.[2]

A widely adopted variant is the Furukawa modification , which employs diethylzinc (Et₂Zn) and often provides cleaner reactions and better reproducibility.[2] A key feature is the powerful directing effect of proximal hydroxyl groups, which coordinate to the zinc reagent, delivering the methylene group to the syn face of the double bond with high diastereoselectivity.[10]

Mechanism of the Simmons-Smith Reaction:

The reaction proceeds through a concerted "butterfly" transition state, where the zinc carbenoid delivers the CH₂ group to the alkene in a single step. This concerted mechanism accounts for the observed stereospecificity.

G cluster_0 Simmons-Smith Reaction Mechanism alkene Alkene transition_state [Butterfly Transition State] alkene->transition_state carbenoid IZnCH₂I (Carbenoid) carbenoid->transition_state product Cyclopropane transition_state->product byproduct ZnI₂ transition_state->byproduct

Caption: A simplified workflow of the Simmons-Smith reaction.

Experimental Protocol: Synthesis of (1R,6S)-Bicyclo[4.1.0]heptan-2-ol (Furukawa Modification)

This protocol details the cyclopropanation of cyclohex-2-en-1-ol, where the hydroxyl group directs the stereochemical outcome.

  • Materials:

    • Cyclohex-2-en-1-ol (1.0 g, 10.2 mmol)

    • Anhydrous Dichloromethane (DCM, 50 mL)

    • Diethylzinc (1.0 M in hexanes, 22.4 mL, 22.4 mmol)

    • Diiodomethane (1.8 mL, 22.4 mmol)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add cyclohex-2-en-1-ol and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution dropwise over 15 minutes.

    • After stirring for 20 minutes at 0 °C, add the diiodomethane dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the desired cyclopropanol.

Transition-Metal-Catalyzed Cyclopropanation

The decomposition of diazo compounds, such as ethyl diazoacetate (EDA), by transition metals (e.g., Rh, Cu, Ru) generates highly reactive metal-carbene intermediates that readily undergo cyclopropanation with a wide range of alkenes.[3] This method is exceptionally versatile and is the cornerstone of modern asymmetric cyclopropanation.[3]

Catalytic Cycle:

The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to form a metal-carbene. This species then reacts with the alkene to form the cyclopropane and regenerate the catalyst.

G catalyst [M] Catalyst carbene [M]=CR₂ catalyst->carbene + R₂C=N₂ - N₂ diazo R₂C=N₂ product Cyclopropane carbene->product + Alkene alkene Alkene product->catalyst

Caption: Generalized catalytic cycle for transition-metal-catalyzed cyclopropanation.

Experimental Protocol: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

  • Materials:

    • Styrene (1.04 g, 10.0 mmol)

    • Dirhodium tetraacetate [Rh₂(OAc)₄] (22.1 mg, 0.05 mmol, 0.5 mol%)

    • Anhydrous Dichloromethane (DCM, 20 mL)

    • Ethyl diazoacetate (EDA, 0.57 g, 5.0 mmol) in 10 mL anhydrous DCM

  • Procedure:

    • To a round-bottom flask, add styrene, Rh₂(OAc)₄, and anhydrous DCM.

    • Heat the mixture to 40 °C.

    • Add the solution of EDA in DCM dropwise to the stirred reaction mixture over 4 hours using a syringe pump.

    • After the addition is complete, stir the reaction at 40 °C for an additional 2 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., 2-5% ethyl acetate in hexanes) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Nucleophilic Addition and Ring-Closing Strategies

An alternative to carbene-based methods involves the formation of one C-C bond via nucleophilic addition, followed by an intramolecular ring closure to form the second C-C bond.

The Corey-Chaykovsky Reaction

This reaction utilizes sulfur ylides, typically generated from the deprotonation of a sulfonium or sulfoxonium salt, to cyclopropanate α,β-unsaturated carbonyl compounds.[6] The reaction proceeds via a conjugate addition (Michael addition) of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel a sulfide or sulfoxide.[11]

Mechanism of the Corey-Chaykovsky Cyclopropanation:

G ylide Sulfur Ylide (e.g., Me₂S(=O)CH₂⁻) adduct Betaine Intermediate ylide->adduct 1,4-Addition enone α,β-Unsaturated Carbonyl enone->adduct cyclopropane Cyclopropyl Ketone adduct->cyclopropane Intramolecular Ring Closure byproduct DMSO cyclopropane->byproduct Elimination

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Cyclopropanation of Chalcone

  • Materials:

    • Trimethylsulfoxonium iodide (2.42 g, 11.0 mmol)

    • Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol)

    • Anhydrous Dimethyl Sulfoxide (DMSO, 20 mL)

    • Chalcone (2.08 g, 10.0 mmol) in 10 mL anhydrous DMSO

  • Procedure:

    • To a flame-dried flask under argon, add trimethylsulfoxonium iodide and anhydrous DMSO.

    • Add the sodium hydride portion-wise at room temperature.

    • Heat the mixture to 50 °C for 1 hour until the evolution of hydrogen ceases, forming the ylide.

    • Cool the ylide solution to room temperature and add the solution of chalcone in DMSO dropwise.

    • Stir the reaction at room temperature for 3 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Filter and concentrate the solution, and purify the product by recrystallization or column chromatography.

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful and convergent strategy for constructing highly functionalized cyclopropanes.[8] It involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization where a leaving group is displaced.[12] This method allows for significant stereochemical control, often dictated by the nature of the substrate and the reaction conditions.[8]

The Kulinkovich Reaction: A Unique Route to Cyclopropanols

The Kulinkovich reaction provides a distinct and valuable method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester.[13]

Mechanism of the Kulinkovich Reaction:

Two equivalents of the Grignard reagent react with the titanium alkoxide to form a dialkyltitanium species, which undergoes β-hydride elimination to generate the key titanacyclopropane intermediate.[14] This intermediate then undergoes a double alkylation of the ester to form the cyclopropanol product.[14]

G start Ti(O-iPr)₄ + 2 EtMgBr dialkyl_ti Et₂Ti(O-iPr)₂ start->dialkyl_ti titanacyclopropane Titanacyclopropane + Ethane dialkyl_ti->titanacyclopropane β-Hydride Elimination intermediate Oxatitanacyclopentane titanacyclopropane->intermediate + Ester ester Ester (RCO₂R') product Cyclopropanol intermediate->product Rearrangement & Workup

Caption: Key steps in the Kulinkovich reaction mechanism.

Experimental Protocol: Synthesis of 1-Phenylcyclopropan-1-ol

  • Materials:

    • Methyl benzoate (1.36 g, 10.0 mmol)

    • Titanium(IV) isopropoxide [Ti(O-iPr)₄] (2.96 mL, 10.0 mmol)

    • Anhydrous Tetrahydrofuran (THF, 50 mL)

    • Ethylmagnesium bromide (3.0 M in diethyl ether, 10.0 mL, 30.0 mmol)

    • 1 M aqueous HCl

  • Procedure:

    • To a flame-dried flask under argon, add methyl benzoate and anhydrous THF.

    • Add Ti(O-iPr)₄ and cool the solution to 0 °C.

    • Slowly add the ethylmagnesium bromide solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution becomes clear.

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄.

    • Filter, concentrate, and purify by column chromatography to yield 1-phenylcyclopropan-1-ol.

Conclusion

The synthesis of functionalized cyclopropanes is a rich and diverse field, with multiple effective strategies at the disposal of the synthetic chemist. The choice of method is highly dependent on the target structure, available starting materials, and desired stereochemical outcome.

  • The Simmons-Smith reaction is ideal for the stereospecific cyclopropanation of simple and functionalized alkenes, especially when a hydroxyl directing group is present.[1]

  • Transition-metal catalysis offers unparalleled scope for asymmetric synthesis and the construction of highly substituted cyclopropanes from diazo precursors.

  • The Corey-Chaykovsky reaction provides a robust, metal-free alternative for the cyclopropanation of electron-deficient olefins.[1]

  • The Kulinkovich reaction offers a unique and powerful entry into the synthesis of valuable cyclopropanol building blocks from readily available esters.[1]

A thorough understanding of the mechanisms, advantages, and limitations of each of these key transformations, as outlined in this guide, will empower researchers to make strategic decisions in the synthesis of complex molecules bearing the valuable cyclopropane motif.

References

A Comparative Guide to Purity Assessment: Quantitative NMR for 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The determination of absolute purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method for the purity assessment of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile, a key building block in modern pharmaceuticals. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against conventional chromatographic and thermal techniques. The methodologies described herein are designed to establish a self-validating system, ensuring high-fidelity, accurate, and defensible results for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Synthesis

In the pathway from discovery to a marketable drug, the chemical purity of an API and its precursors is non-negotiable. Impurities can impact the stability, efficacy, and safety of the final drug product. The molecule of interest, this compound, serves as a critical intermediate. Its structural integrity and purity must be unequivocally established before its use in subsequent Good Manufacturing Practice (GMP) synthesis steps. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses of the industry, they are relative methods that depend on the availability of a highly characterized reference standard of the same compound. This presents a significant challenge for novel compounds or in early-stage development where such standards are often unavailable.

This guide focuses on qNMR, a powerful technique that circumvents this limitation. As a primary analytical method, qNMR allows for the direct quantification of a substance by comparing its NMR signal integral to that of a certified internal standard of a different compound, providing a direct measure of purity without the need for an identical reference material.

The Foundational Principle of Quantitative NMR

The power of qNMR lies in a direct and linear relationship: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte (our synthesized this compound), we can use the following equation to determine the analyte's purity:

Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • Ix & Istd : Integral areas of the selected signals for the analyte and internal standard.

  • Nx & Nstd : Number of protons generating the selected signals for the analyte and standard.

  • Mx & Mstd : Molar masses of the analyte and standard.

  • mx & mstd : Masses of the analyte and standard.

  • Pstd : Purity of the internal standard (typically >99.5%).

This equation forms the basis of a self-validating system, as its accuracy is contingent on fundamental constants and precisely measurable quantities (mass, molar mass) rather than on the response factor of a detector.

Designing a Robust qNMR Experiment: A Self-Validating Approach

The reliability of a qNMR assay is not accidental; it is the result of meticulous experimental design. Each choice is made to minimize error and ensure the foundational principles of the method hold true.

The Cornerstone: Selection of the Internal Standard (IS)

The choice of IS is the most critical decision in a qNMR experiment. An ideal IS for analyzing this compound must meet several criteria:

  • Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.

  • Spectral Simplicity: It should produce one or more sharp, well-resolved signals (preferably singlets) in a region of the spectrum free from analyte or impurity signals.

  • High Purity and Stability: It must have a certified high purity, be non-hygroscopic, and stable in solution.

  • Solubility: It must be readily soluble in the chosen deuterated solvent.

For this application, dimethyl sulfone (DMSO₂) is an excellent choice. It is highly crystalline, non-volatile, possesses a single sharp singlet in a relatively clear region of most organic spectra (~3.1 ppm in CDCl₃), and is available at very high, certified purity.

Precision in Preparation: Minimizing Weighing and Volumetric Errors

Accurate mass measurements are paramount. The use of a calibrated microbalance (readable to at least 0.01 mg) is mandatory. To minimize the impact of weighing errors, a sufficient amount of both the analyte and the standard (e.g., 10-20 mg) should be used. Samples should be dissolved in a Class A volumetric flask to ensure accuracy if dilution is required, although direct weighing into the NMR tube is often preferred to eliminate transfer errors.

Causality in Acquisition: Optimizing NMR Parameters for Quantitation

Standard NMR parameters used for qualitative structural elucidation are often inadequate for quantitation. The goal is to ensure the signal intensity is truly proportional to the number of nuclei, which requires complete spin-lattice relaxation (T₁) for all relevant nuclei between pulses.

  • Relaxation Delay (d1): This is the most critical parameter. The delay must be set to at least 5 times the longest T₁ value of both the analyte and the standard's signals being integrated. A preliminary T₁ inversion-recovery experiment is essential to determine these values accurately. Using a long delay (e.g., 30-60 seconds) is a common practice to ensure full relaxation without a prior T₁ measurement, albeit at the cost of longer experiment times.

  • Pulse Angle: A 90° pulse angle is used to maximize the signal for a given number of scans.

  • Number of Scans (ns): This should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for good precision).

  • Digital Resolution: Ensure sufficient data points are acquired to define the peak shape accurately for precise integration.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately Weigh Analyte (m_x) weigh_is Accurately Weigh IS (m_std, P_std) dissolve Dissolve Mixture in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is->dissolve setup_nmr Set Quantitative Parameters (d1 ≥ 5*T1, 90° pulse) dissolve->setup_nmr acquire Acquire FID Data (S/N > 250:1) setup_nmr->acquire process Fourier Transform & Phase/Baseline Correction acquire->process integrate Integrate Analyte (I_x) & Standard (I_std) Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Purity (%) calculate->report

Figure 1: A generalized workflow for determining analyte purity using the qNMR method.

Step-by-Step Protocol: qNMR Purity of this compound

Materials:

  • Synthesized this compound (Analyte)

  • Dimethyl Sulfone (IS, Certified Purity >99.9%)

  • Chloroform-d (CDCl₃, 99.8 atom % D)

  • 5 mm NMR tubes

  • Calibrated microbalance

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial and record the mass (mₓ).

    • Accurately weigh approximately 10 mg of dimethyl sulfone into the same vial and record the mass (mₛₜᏧ).

    • Add approximately 0.7 mL of CDCl₃ to the vial and vortex until both components are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the probe.

    • Determine the T₁ values for the analyte's aromatic protons and the IS singlet. For this compound, the proton at the 2-position of the pyridine ring is well-separated and ideal for quantification. The dimethyl sulfone singlet will be at ~3.1 ppm.

    • Set the relaxation delay (d1) to be at least 5 times the longest measured T₁ value.

    • Set the pulse angle to 90°.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to achieve a pure absorption lineshape for all peaks.

    • Apply a baseline correction across the entire spectrum.

    • Integrate the selected analyte signal (e.g., the singlet from the pyridine proton at the 2-position, Nₓ = 1) and the dimethyl sulfone singlet (NₛₜᏧ = 6). Ensure the integration limits encompass the entire peak, typically extending to a signal-free region on both sides.

  • Purity Calculation:

    • Use the recorded masses, molar masses (Analyte: 192.62 g/mol ; IS: 94.13 g/mol ), and integrals in the qNMR equation provided in Section 2.0 to calculate the purity of the synthesized batch.

Comparative Analysis: qNMR vs. Alternative Purity Methods

No single technique is a panacea. A comprehensive understanding requires comparing qNMR with established orthogonal methods. The choice of method often depends on the specific requirements of the analysis, such as required precision, sample throughput, and the nature of expected impurities.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC (UV) cluster_gc GC (FID) center_node Purity Assessment Methodologies qnmr_principle Principle: Primary Ratio Method (Signal ∝ Moles) center_node->qnmr_principle Direct hplc_principle Principle: Chromatographic Separation & UV Absorbance center_node->hplc_principle Relative gc_principle Principle: Separation of Volatiles & Flame Ionization center_node->gc_principle Relative qnmr_strength Strength: No Analyte-Specific Reference Standard Needed qnmr_weakness Weakness: Lower Sensitivity, Potential Signal Overlap hplc_strength Strength: High Sensitivity, Excellent for Resolving Impurities hplc_weakness Weakness: Requires Analyte-Specific Reference Standard gc_strength Strength: Excellent for Volatile Analytes/Impurities gc_weakness Weakness: Not for Non-Volatile Compounds, Requires Standard

Figure 2: A conceptual comparison of qNMR as a primary method versus relative chromatographic techniques.

Head-to-Head Performance Data

The following table summarizes the typical performance characteristics for the purity assessment of a small organic molecule like this compound.

ParameterQuantitative NMR (qNMR) HPLC (UV, Area %) Gas Chromatography (GC-FID)
Principle Primary (Ratio to IS)Relative (Comparison to Main Peak)Relative (Comparison to Main Peak)
Analyte Standard Not requiredRequired for identity, assumes equal response for impuritiesRequired for identity, assumes equal response for impurities
Typical Accuracy 98.5 - 101.5%Dependent on impurity response factorsDependent on impurity response factors
Typical Precision (%RSD) < 1.0%< 0.5%< 1.0%
Selectivity High (based on chemical shift)High (based on retention time)High (based on retention time)
Sensitivity Moderate (mg range)High (µg to ng range)Very High (ng to pg range)
Throughput Low to ModerateHighHigh
Strengths Absolute quantification, structural infoExcellent for impurity profilingBest for volatile impurities/solvents
Limitations Lower sensitivity, signal overlapRequires pure reference standard, response factor biasAnalyte must be volatile and thermally stable
Discussion of Alternatives
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the default method for purity in the pharmaceutical industry due to its high sensitivity and resolving power. The standard "area percent" method assumes that all impurities have the same UV response factor as the main peak, which is rarely true and can lead to significant errors in purity assignment. True quantification requires isolating and generating reference standards for each impurity, a time-consuming and expensive process.

  • Gas Chromatography (GC): GC is exceptionally useful for analyzing residual solvents or volatile impurities. However, its applicability is limited to thermally stable and volatile compounds. This compound may be suitable for GC analysis, but this technique would not detect non-volatile impurities like salts or degradation products.

Conclusion

For the definitive purity assessment of a newly synthesized batch of this compound, particularly in a research or early development setting, qNMR stands out as a superior method for absolute quantification . Its status as a primary ratio method eliminates the systematic errors inherent in relative chromatographic techniques that lack specific reference standards for all impurities. While HPLC remains invaluable for high-sensitivity impurity profiling, qNMR provides a direct, accurate, and defensible value for the mass purity of the main component. By following a carefully designed, self-validating protocol, researchers can establish a high-confidence purity value, ensuring the quality and integrity of this critical pharmaceutical intermediate.

A Comparative Guide to the Biological Targets of Chloropyridinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The chloropyridinyl scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, underpinning the biological activity of a diverse range of compounds. From potent insecticides to targeted cancer therapeutics, the incorporation of a chlorine-substituted pyridine ring has proven to be a successful strategy for modulating the function of various protein targets. This guide provides a comprehensive literature review of the primary biological targets of chloropyridinyl compounds, offering a comparative analysis of their interactions, supporting experimental data, and detailed protocols for researchers in drug discovery and development.

Nicotinic Acetylcholine Receptors (nAChRs): The Primary Target of Neonicotinoids

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in both insects and mammals. They are the principal target of the highly successful neonicotinoid class of insecticides, which are structurally characterized by a chloropyridinylmethyl moiety.

Mechanism of Action and Selectivity

Chloropyridinyl neonicotinoids, such as imidacloprid and nitenpyram, act as agonists at nAChRs.[1] They mimic the action of the endogenous neurotransmitter acetylcholine (ACh), binding to the receptor and causing the ion channel to open. This leads to an influx of cations, resulting in depolarization of the postsynaptic membrane and continuous nerve stimulation. In insects, this overstimulation of the central nervous system leads to paralysis and death.[1]

A key feature of neonicotinoids is their selective toxicity, exhibiting much higher potency against insect nAChRs compared to their mammalian counterparts. This selectivity is attributed to structural differences in the nAChR binding sites between insects and mammals. Specifically, the negatively charged nitro or cyano group of the neonicotinoid is proposed to interact with a unique cationic subsite present in insect nAChRs, an interaction that is absent in mammalian receptors.

Comparative Binding Affinities

The affinity of chloropyridinyl compounds for different nAChR subtypes varies significantly. This is a critical factor in both their insecticidal efficacy and their potential for off-target effects in non-target organisms. The following table summarizes the binding affinities of representative chloropyridinyl compounds for various nAChR subtypes.

CompoundnAChR SubtypeOrganismAssay TypeBinding Affinity (Ki or IC50)Reference
Imidaclopridα4β2Rat--INVALID-LINK---nicotine binding155 nM (IC50)[2]
(-)-Nicotineα4β2Rat--INVALID-LINK---nicotine binding3.8 nM (IC50)[2]
1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidineα4β2Rat--INVALID-LINK---nicotine binding6.0 nM (IC50)[2]
(±)-Epibatidineα4β2Rat[3H]epibatidine binding0.026 nM (Ki)[3]
Vareniclineα4β2Rat[3H]epibatidine binding0.12 nM (Ki)[3]
2′-fluoro-3′-(4′-pyridinyl)deschloroepibatidineα4β2Rat[3H]epibatidine binding0.12 nM (Ki)[3]
2′-fluoro-3′-(3′-pyridinyl)deschloroepibatidineα4β2Rat[3H]epibatidine binding0.35 nM (Ki)[3]

Note: The data presented are for comparative purposes and have been compiled from various sources. Experimental conditions may vary between studies.

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of a chloropyridinyl test compound for a specific nAChR subtype using a radiolabeled ligand.

Materials:

  • Membranes: Prepared from cells (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • Radioligand: e.g., [³H]epibatidine or --INVALID-LINK---nicotine.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Competitor: A known high-affinity nAChR ligand (e.g., nicotine) for determining non-specific binding.

  • Test Compound: Chloropyridinyl compound of interest.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add binding buffer, the test compound (or buffer for total binding, or unlabeled competitor for non-specific binding), and the cell membranes.

  • Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

nAChR_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound B Prepare Assay Plate: Buffer, Compound/Controls, Membranes A->B C Add Radioligand to Initiate Reaction B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound/Free D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Plot Data & Determine IC50/Ki H->I

Workflow for a competitive radioligand binding assay.

Protein Kinases: A Target for Anti-Cancer Agents

The chloropyridinyl moiety is also found in a number of small molecule inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.

Mechanism of Action

Chloropyridinyl-containing kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors. The chloro-substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity of the compound.

In some cases, chloropyrimidine scaffolds, structurally related to chloropyridines, have been shown to act as covalent inhibitors, forming a covalent bond with a cysteine residue in the ATP-binding site.[1]

Comparative Inhibitory Activities

The following table presents the inhibitory activities of several chloropyridinyl and related compounds against different protein kinases.

CompoundTarget KinaseInhibition TypeIC50Reference
Compound 1 (2,5-dichloropyrimidine derivative)MSK1 (CTKD)Covalent200 nM[1]
Aminopyrazine 2 Nek2ATP-competitive1.1 µM[4]
Thienopyridine 70 CHK1ATP-competitive1 nM[5]
Pyridopyridine 8g FMSNot specified21.5 nM[6]
CX-4945CK2ATP-competitive0.38 nM (Ki)[7]

Note: This table provides a selection of examples and is not exhaustive. IC50 values are highly dependent on assay conditions.

Experimental Protocols

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase: Purified, active kinase of interest.

  • Kinase Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Test Compound: Chloropyridinyl compound of interest.

  • Kinase Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and a carrier protein (e.g., BSA).

  • ADP Detection Reagent: A commercial kit that converts ADP to ATP and generates a luminescent signal (e.g., ADP-Glo™).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase and the test compound (or DMSO as a vehicle control).

  • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound B Add Kinase and Test Compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate and ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction and Add ADP Detection Reagent E->F G Measure Luminescence F->G H Plot Data and Determine IC50 G->H

Workflow for a luminescence-based kinase inhibition assay.

Other Emerging Biological Targets

While nAChRs and kinases are the most well-documented targets, research has indicated that chloropyridinyl compounds can interact with other biologically important proteins.

  • Ryanodine Receptors (RyRs): These are intracellular calcium channels crucial for muscle contraction. While not a direct target in the same way as nAChRs, some insecticides containing a chloropyridinyl moiety, such as chlorantraniliprole, act on insect ryanodine receptors.[8]

  • Carbonic Anhydrases: A study on 4-substituted pyridine-3-sulfonamides, derived from 4-chloropyridine-3-sulfonamide, demonstrated inhibitory activity against various human carbonic anhydrase isoforms.[9]

  • Telomerase: Certain 2-chloro-pyridine derivatives incorporating flavone moieties have been synthesized and shown to inhibit telomerase, an enzyme implicated in cancer cell immortality, with IC50 values in the sub-micromolar range.[10]

  • Enzymes of the Glyoxylate Shunt: 2-aminopyridine analogs, some of which are chloropyridine derivatives, have been found to inhibit isocitrate lyase (ICL) and malate synthase (MS), key enzymes of the glyoxylate shunt in Pseudomonas aeruginosa.

Conclusion

The chloropyridinyl scaffold is a versatile and valuable component in the design of biologically active molecules. Its ability to interact with a range of protein targets, from ion channels to enzymes, highlights its importance in both agriculture and medicine. This guide has provided a comparative overview of the key biological targets of chloropyridinyl compounds, with a focus on nAChRs and protein kinases. The presented data and experimental protocols offer a valuable resource for researchers working to understand the mechanisms of action of existing chloropyridinyl compounds and to design novel molecules with improved potency and selectivity. As research continues, it is likely that more biological targets for this privileged scaffold will be identified, further expanding its therapeutic and agrochemical potential.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies for Haptens Containing the Chloropyridinyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the performance of antibodies raised against haptens containing the chloropyridinyl moiety, with a focus on assessing their cross-reactivity. This document is intended for researchers, scientists, and drug development professionals working on the development of immunoassays for the detection of neonicotinoid insecticides and other compounds containing the chloropyridinyl functional group. We will delve into the critical aspects of hapten design, experimental protocols for cross-reactivity assessment, and the interpretation of the resulting data.

The Significance of the Chloropyridinyl Moiety and the Need for Specific Antibodies

The 6-chloro-3-pyridinylmethyl moiety is the cornerstone of the first generation of neonicotinoid insecticides, such as imidacloprid, which is one of the most widely used insecticides globally.[1] The widespread use of these compounds has raised concerns about their potential impact on non-target organisms and the environment, leading to a growing demand for rapid, sensitive, and specific methods for their detection.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a powerful tool for monitoring these compounds due to their high throughput, sensitivity, and cost-effectiveness.[2][3]

The development of a robust immunoassay hinges on the quality of the antibody. For small molecules like neonicotinoids, which are not immunogenic on their own, the production of antibodies requires the use of haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.[4][5] The design of the hapten, specifically how it presents the chloropyridinyl moiety to the immune system, is a critical determinant of the resulting antibody's specificity and, consequently, its cross-reactivity profile.

The Art of Hapten Design: Dictating Antibody Specificity

The specificity of an antibody raised against a hapten is predominantly directed towards the parts of the hapten molecule that are most exposed and distal to the point of conjugation with the carrier protein.[6] Therefore, the strategic design of the hapten, including the site of linker attachment, is paramount in generating antibodies with the desired cross-reactivity profile.

For haptens containing the chloropyridinyl moiety, several strategies for linker attachment have been explored. The choice of where to attach the linker arm will dictate which parts of the molecule are presented as the primary epitopes to the immune system.

  • Attachment at the Imidazolidine Ring (or equivalent): Many haptens for imidacloprid and related compounds are synthesized by introducing a linker arm on the imidazolidine portion of the molecule.[7] This approach exposes the chloropyridinyl moiety, making it a primary target for the immune response. Antibodies generated using this strategy are expected to show a higher degree of specificity for the chloropyridinyl group.

  • Attachment at the Chloropyridinyl Ring: While less common, it is also possible to attach the linker to the chloropyridinyl ring itself. This would likely result in antibodies with a different cross-reactivity profile, potentially recognizing the other parts of the neonicotinoid structure more strongly.

The length and chemical nature of the spacer arm also play a role in the immunogenicity of the hapten-carrier conjugate and the subsequent antibody affinity.[8]

Below is a diagram illustrating the general principle of hapten-carrier protein conjugation for the generation of antibodies against a chloropyridinyl-containing compound.

Hapten_Conjugation cluster_hapten Hapten Synthesis cluster_conjugation Conjugation cluster_immunization Immunization & Antibody Production Chloropyridinyl Chloropyridinyl-containing Small Molecule (Hapten) Linker Introduction of a Linker Arm Chloropyridinyl->Linker Activated_Hapten Activated Hapten (with reactive group) Linker->Activated_Hapten Conjugate Hapten-Carrier Conjugate (Immunogen) Activated_Hapten->Conjugate Covalent Bonding Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugate Immunization Immunization of Animal Conjugate->Immunization Antibody_Production Generation of Specific Antibodies Immunization->Antibody_Production

Caption: General workflow for hapten-carrier protein conjugation to produce antibodies.

Assessing Cross-Reactivity: The Competitive ELISA Workflow

The most common method for assessing the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (cELISA).[9][10] This assay format relies on the competition between the free analyte (the chloropyridinyl-containing compound) in the sample and a fixed amount of a hapten-enzyme conjugate for a limited number of antibody binding sites. The intensity of the resulting signal is inversely proportional to the concentration of the analyte in the sample.[11]

Detailed Experimental Protocol for Competitive ELISA

This protocol provides a self-validating system for the assessment of antibody cross-reactivity.

Materials:

  • Microtiter plates (96-well)

  • Antibody specific to the chloropyridinyl hapten

  • Hapten-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standards of the target analyte and structurally related compounds

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard analyte and the cross-reactants in a suitable buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the diluted hapten-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

The following diagram illustrates the competitive ELISA workflow for cross-reactivity assessment.

cELISA_Workflow Start Start Coating 1. Antibody Coating (Overnight at 4°C) Start->Coating Wash1 2. Washing (3 times) Coating->Wash1 Blocking 3. Blocking (1-2 hours at RT) Wash1->Blocking Wash2 4. Washing (3 times) Blocking->Wash2 Competition 5. Competitive Reaction (Standards/Cross-reactants + Hapten-HRP) (1 hour at RT) Wash2->Competition Wash3 6. Washing (5 times) Competition->Wash3 Substrate 7. Substrate Addition (TMB) (15-30 min in dark) Wash3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance (450 nm) Stop->Read Analysis 10. Data Analysis (IC50 & %CR Calculation) Read->Analysis End End Analysis->End

Caption: Step-by-step workflow for competitive ELISA.

Data Analysis and Interpretation

The data obtained from the cELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The 50% inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The cross-reactivity (CR) is then calculated using the following formula:

%CR = (IC50 of the target analyte / IC50 of the cross-reactant) x 100

A higher %CR value indicates a greater degree of cross-reactivity.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data for antibodies raised against haptens of various chloropyridinyl-containing neonicotinoids. This data has been compiled from multiple studies to provide a comparative overview.

Antibody Raised AgainstTarget AnalyteCross-ReactantIC50 (ng/mL) of TargetIC50 (ng/mL) of Cross-ReactantCross-Reactivity (%)Reference
Imidacloprid HaptenImidaclopridAcetamiprid0.20 - 17.3Varies1.1 - 91.7[7][12][13]
Imidacloprid HaptenImidaclopridClothianidin0.20 - 17.3Varies4.1 - 100+[12][13]
Imidacloprid HaptenImidaclopridThiacloprid17.3>1000<1.7[7]
Imidacloprid HaptenImidaclopridNitenpyramVariesVariesLow[13]
Imidaclothiz HaptenImidaclothizImidaclopridVariesVaries91.7[12]
Clothianidin HaptenClothianidinDinotefuran4.4~6.964[14][15]

Analysis of Cross-Reactivity Data:

  • High Cross-Reactivity among Structurally Similar Compounds: As expected, antibodies raised against a specific neonicotinoid often show significant cross-reactivity with other neonicotinoids that share a high degree of structural similarity, particularly in the chloropyridinyl moiety. For instance, antibodies raised against imidacloprid frequently cross-react with acetamiprid and clothianidin.[12][13]

  • Hapten Design Influences Specificity: The study by Watanabe et al. (2001) demonstrated that an antibody raised against an imidacloprid hapten conjugated through the imidazolidine ring showed very low cross-reactivity with thiacloprid, which has a different side chain.[7] This highlights the principle that the exposed portion of the hapten (the chloropyridinyl moiety) is the primary determinant of antibody recognition.

  • Broad-Specificity Antibodies: In some cases, broad-specificity antibodies that can detect multiple neonicotinoids are desirable for screening purposes.[12][16] The development of such antibodies often involves a rational screening strategy using multiple representative haptens.

Conclusion

The assessment of cross-reactivity is a critical step in the development and validation of any immunoassay for the detection of compounds containing the chloropyridinyl moiety. This guide has provided a comprehensive overview of the key considerations, from the strategic design of haptens to the detailed experimental workflow and data analysis.

The presented data clearly demonstrates that the cross-reactivity profile of an antibody is intrinsically linked to the hapten used for its generation. By carefully designing the hapten to expose the desired epitopes, researchers can generate antibodies with tailored specificity, ranging from highly specific for a single compound to broadly reactive for a class of related molecules. The competitive ELISA remains the gold standard for quantifying this cross-reactivity and is an indispensable tool for any scientist working in this field.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-(6-Chloropyridin-3-YL)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a candidate's metabolic stability is a critical determinant of its ultimate success.[1][2] This property, which describes a compound's susceptibility to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could lead to accumulation and toxicity.[1] Therefore, a comprehensive understanding of metabolic stability is paramount for optimizing lead compounds and selecting candidates with favorable pharmacokinetic properties.[1][3]

The 1-(6-chloropyridin-3-yl)cyclopropane scaffold is a privileged structural motif found in numerous biologically active compounds. The unique combination of the electron-deficient chloropyridine ring and the strained, rigid cyclopropane moiety presents both opportunities and challenges for medicinal chemists. The cyclopropyl group can enhance metabolic stability by being resistant to common metabolic pathways that affect linear alkyl chains.[5][6] However, the overall metabolic fate of these derivatives is complex and highly dependent on their specific substitution patterns.

This guide provides an in-depth comparison of the metabolic stability of various 1-(6-chloropyridin-3-yl)cyclopropane derivatives. We will delve into the standard experimental methodologies used for this assessment, present comparative data, and discuss the underlying structure-metabolism relationships. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and select derivatives with optimized metabolic profiles.

The Experimental Cornerstone: In Vitro Assays for Metabolic Stability

To predict a compound's in vivo behavior, we rely on robust in vitro models that mimic the body's primary metabolic organ: the liver.[7][8] The two most widely utilized and complementary systems in early drug discovery are liver microsomes and primary hepatocytes.[8][9][10]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[8] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of approximately 60-75% of marketed drugs.[11][12][13] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[14]

The protocol is designed to isolate the activity of NADPH-dependent enzymes. The addition of the cofactor NADPH is essential to initiate the catalytic cycle of CYP enzymes.[12] The reaction is then abruptly stopped, typically by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[12][15] Including control incubations, such as one without the NADPH cofactor, is a self-validating step to ensure that the observed compound depletion is due to enzymatic metabolism and not chemical instability.[12]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[15]

    • Thaw pooled liver microsomes (from human or other relevant species) on ice.

    • Prepare an NADPH-regenerating system solution in 100 mM phosphate buffer (pH 7.4), containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15] This system ensures a sustained concentration of the essential cofactor, NADPH.

  • Incubation:

    • Dilute the liver microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[12]

    • Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM).[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.[14]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 3-5 volumes of cold acetonitrile with an internal standard.[15] The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][14] LC-MS/MS provides the necessary sensitivity and selectivity for accurately measuring drug concentrations in complex biological matrices.[16][17][18]

Hepatocyte Stability Assay: The "Gold Standard" Integrated Model

While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a living cell. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors in a physiologically relevant environment.[8][9][19] Furthermore, this model accounts for compound uptake into the cell, providing a more comprehensive and predictive measure of hepatic clearance.[19]

The use of a whole-cell system introduces the variable of cell permeability, which is a critical factor for a drug's access to intracellular metabolic enzymes.[19] The assay is conducted in a CO2 incubator to maintain physiological pH and cell viability.[11] Cryopreserved hepatocytes are widely used for their convenience and availability, and protocols are optimized to ensure high viability and metabolic activity upon thawing.[20]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[11][21]

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator on a shaking platform to keep cells in suspension.

    • Prepare working solutions of the test compounds by diluting the DMSO stock into the incubation medium. The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.

    • Initiate the assay by adding the test compound working solution to the hepatocyte suspension.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.[11]

    • Quench the metabolic activity by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.[19]

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove cell debris and precipitated proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS, as described for the microsomal assay.[19]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the metabolic stability of a compound using in vitro systems.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis TestCompound Test Compound (10 mM in DMSO) Incubate Initiate Reaction TestCompound->Incubate MetabolicSystem Metabolic System (Microsomes or Hepatocytes) MetabolicSystem->Incubate Cofactors Cofactors (e.g., NADPH System) Cofactors->Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Aliquots taken at different time points Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge TimePoints T=0, 5, 15, 30, 60 min LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing (% Remaining vs. Time) LCMS->Data Result Calculate: t½ (Half-life) CLint (Intrinsic Clearance) Data->Result

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile (CAS No. 854267-89-3), moving beyond mere instruction to elucidate the scientific rationale underpinning these essential safety protocols. Our commitment is to empower laboratory professionals with the knowledge to not only comply with regulations but to cultivate a culture of profound safety and environmental stewardship.

Understanding the Hazard Profile: A Triumvirate of Risk

This compound is a multifaceted molecule, presenting a unique combination of chemical functionalities that dictate its hazard profile and, consequently, its disposal requirements. A thorough risk assessment reveals three primary areas of concern stemming from its structure: the chlorinated pyridine ring, the cyclopropane moiety, and the nitrile group.

  • Chlorinated Pyridine Core: The presence of a halogenated aromatic heterocycle is a significant factor in its classification as a hazardous substance. Chlorinated pyridines are known for their potential toxicity and persistence in the environment.[1][2] During incomplete combustion, these compounds can form hazardous byproducts, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially even more toxic chlorinated compounds.[3] Therefore, their disposal requires methods that ensure complete destruction to prevent the release of these harmful substances.

  • Strained Cyclopropane Ring: The three-membered cyclopropane ring, while a valuable synthetic motif, possesses considerable ring strain. This inherent energy can influence the molecule's reactivity, although esters of cyclopropanecarboxylic acid have shown enhanced stability under certain hydrolytic conditions.[4][5]

  • Nitrile Group (-C≡N): The nitrile functional group is a key reactive center. It can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or its salt, respectively.[6][7] This reactivity necessitates careful segregation from incompatible waste streams to prevent unintended reactions. Furthermore, the thermal decomposition of nitrogen-containing compounds can lead to the formation of toxic gases such as hydrogen cyanide (HCN).[3]

A Safety Data Sheet (SDS) for this compound classifies it with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This underscores the need for stringent adherence to personal protective equipment (PPE) protocols during handling and disposal.

The Imperative of Segregation: A Foundation of Safe Disposal

The first and most critical step in the proper disposal of this compound is meticulous waste segregation. Cross-contamination with other waste streams can lead to dangerous reactions and complicate the final disposal process.

Do NOT mix this compound waste with:

  • Non-halogenated organic waste: Mixing halogenated and non-halogenated waste streams can increase disposal costs and may not be permissible at all treatment facilities.

  • Acids or bases: The nitrile group can undergo hydrolysis in the presence of strong acids or bases, potentially leading to gas evolution or heat generation.[6][8]

  • Oxidizing or reducing agents: The reactivity of the molecule with strong oxidizers or reducing agents has not been fully characterized, and such mixing should be avoided to prevent uncontrolled reactions.

  • Aqueous waste (unless specifically instructed for a treatment process): Due to its organic nature, it should be kept separate from aqueous waste streams.

All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), spent reaction mixtures, and contaminated PPE, must be collected in a dedicated, properly labeled hazardous waste container.

Waste TypeContainer RequirementLabeling
Solid Waste (e.g., contaminated gloves, paper towels)Sealable, chemically resistant container (e.g., polyethylene drum)"Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name: "this compound"
Liquid Waste (e.g., reaction residues, washings)Sealable, chemically resistant container (e.g., HDPE or glass bottle with a secure cap)"Hazardous Waste," "Halogenated Organic Liquid Waste," and the full chemical name: "this compound"

The Recommended Disposal Pathway: High-Temperature Incineration

Based on the chemical nature of this compound, the universally recommended and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility.[9][10] The SDS for this compound explicitly directs users to "Dispose of contents/container to an approved waste disposal plant," which in the case of halogenated organic compounds, invariably means a facility equipped with appropriate incineration technology.

The rationale for this directive is rooted in the need to ensure the complete destruction of the molecule and to manage the hazardous byproducts of its combustion.

The Science Behind Incineration

High-temperature incineration offers a controlled environment to break down the stable chlorinated pyridine ring and the nitrile group into simpler, less harmful components. The process is governed by strict regulations, such as those set by the Environmental Protection Agency (EPA), which mandate specific operating conditions to ensure a high destruction and removal efficiency (DRE).[11]

For halogenated organic wastes, incinerators are typically required to operate at temperatures of at least 1100°C with a gas residence time of two seconds in the secondary chamber.[12][13] This ensures that the complex organic molecules are fully mineralized. The high temperatures and controlled introduction of oxygen lead to the conversion of:

  • Carbon and Hydrogen to Carbon Dioxide (CO₂) and Water (H₂O).

  • Chlorine to Hydrogen Chloride (HCl), which is then neutralized and removed by scrubber systems.

  • Nitrogen to elemental Nitrogen (N₂), with the potential for some Nitrogen Oxides (NOx) which are also treated by emission control systems.

The following diagram illustrates the decision-making process leading to the selection of high-temperature incineration as the appropriate disposal method.

Disposal_Decision_Process cluster_assessment Step 1: Hazard Assessment cluster_disposal_options Step 2: Evaluation of Disposal Options cluster_rationale Step 3: Rationale for Selection cluster_conclusion Step 4: Final Recommendation A This compound B Chemical Structure Analysis A->B C Chlorinated Pyridine (Halogenated Organic) B->C D Nitrile Group (Nitrogen-containing) B->D E Cyclopropane Ring (Strained Ring) B->E J Risk of Incomplete Decomposition & Leaching C->J leads to L Ensures Complete Destruction of Halogenated Ring C->L requires K Generates Hazardous Byproducts (e.g., HCN) D->K can lead to D->L requires F Potential Disposal Methods G Landfill F->G H Chemical Treatment (e.g., Hydrolysis) F->H I High-Temperature Incineration F->I G->J H->K I->L M Controlled Neutralization of HCl and NOx I->M N Recommended Disposal Method: High-Temperature Incineration L->N M->N

Disposal method selection workflow.

Step-by-Step Operational Protocol for Waste Collection and Handover

Adherence to a strict operational protocol is essential to ensure safety and regulatory compliance from the point of waste generation to its final handover to a certified disposal service.

I. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use nitrile gloves. Given that this compound can cause skin irritation, immediately change gloves if they become contaminated.

  • Body Protection: A standard laboratory coat and closed-toe shoes are mandatory. For handling larger quantities or in situations with a risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted in a certified chemical fume hood.

II. Waste Collection Procedure:

  • Designate a Waste Area: Establish a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste, away from general laboratory traffic.

  • Prepare the Waste Container: Select a suitable, clearly labeled container as described in Section 2. Ensure the container is clean and dry before the first addition of waste.

  • Add Waste: Carefully transfer waste into the container, avoiding splashes or the generation of dust. For solid waste, use a funnel or other transfer device to minimize dispersal.

  • Secure the Container: After each addition, securely close the container to prevent the escape of vapors. Do not leave waste containers open.

  • Maintain a Log: Keep a log of the waste added to the container, including the chemical name and approximate quantity. This is often a regulatory requirement.

III. Arranging for Final Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for information on hazardous waste disposal procedures specific to your institution. They will provide the correct containers, labels, and schedule for waste pickup.

  • Complete a Hazardous Waste Tag: Accurately fill out the hazardous waste tag provided by your EHS office. This will typically require information on the chemical composition and concentration of the waste.

  • Schedule a Pickup: Follow your institution's procedure for scheduling a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Conclusion: A Commitment to the Entire Chemical Lifecycle

The responsible disposal of this compound is not merely a procedural afterthought but an integral part of the research process. By understanding the inherent chemical properties and potential hazards of this molecule, researchers can appreciate the critical importance of segregation and high-temperature incineration. This informed approach ensures the safety of laboratory personnel, protects our environment, and upholds the integrity of the scientific community. By embracing these principles, we demonstrate a commitment to the entire lifecycle of the chemicals we use, from synthesis to safe and final disposition.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential, immediate safety and logistical information for handling 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile, a compound that, while not extensively characterized in publicly available safety literature, presents foreseeable hazards based on its structural motifs.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound has been identified in the public domain. The following guidance is therefore a synthesis of safety information for structurally related compounds, including chloropyridines and cyclopropanecarbonitrile. It is imperative to treat this compound with the utmost caution and to supplement this guide with a thorough internal risk assessment before commencing any work.

Hazard Identification and Risk Assessment: A Proactive Approach

The molecular structure of this compound incorporates a chloropyridine ring and a cyclopropane ring bearing a nitrile group. Both of these functional groups are associated with specific hazards.

  • Chloropyridine Moiety: Chlorinated pyridines are known to be hazardous. They can be harmful if swallowed, toxic if they come into contact with the skin, and potentially fatal if inhaled.[1] They are also known to cause serious eye damage and skin irritation.[1][2][3] Prolonged or repeated exposure may lead to organ damage.[1][2]

  • Cyclopropanecarbonitrile Moiety: The nitrile group (–C≡N) can be toxic. The cyclopropane ring, while generally stable, is a strained ring system. A Safety Data Sheet for the parent compound, cyclopropanecarbonitrile, indicates that it is a flammable liquid and vapor, is toxic if swallowed, and is harmful in contact with skin.[4]

Based on this analysis, it is prudent to assume that this compound is a toxic substance that can be absorbed through the skin and may be harmful if inhaled or ingested. It may also cause significant irritation to the skin and eyes. The flammability of the compound should also be considered a potential hazard.

Hierarchy of Controls: A Systematic Safety Framework

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE caption Figure 1: Hierarchy of Controls

Figure 1: Hierarchy of Controls

For the handling of this compound, the most relevant controls are Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the anticipated hazards, a comprehensive PPE protocol is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Given the potential for skin absorption and irritation, this is a critical piece of PPE.
Eye Protection Chemical safety gogglesTo protect against splashes and potential vapors that can cause serious eye damage.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respiratorA respirator may be necessary depending on the scale of the work and the ventilation available. Consult your institution's safety officer for specific recommendations.

Table 1: Recommended Personal Protective Equipment

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is crucial to minimize the risk of exposure.

Handling_Workflow cluster_1 Safe Handling Workflow Prep Preparation: - Don appropriate PPE - Verify fume hood function Handling Handling: - Work within fume hood - Use smallest practical quantity Prep->Handling Storage Storage: - Tightly sealed container - Labeled and in a designated area Handling->Storage Waste Waste Disposal: - Segregate as halogenated  organic waste Handling->Waste Decon Decontamination: - Clean work area - Properly doff PPE Storage->Decon Waste->Decon caption Figure 2: Handling Workflow

Figure 2: Handling Workflow
Preparation

  • Don Personal Protective Equipment: Before entering the laboratory, put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

Handling
  • Work Within a Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.

  • Use Smallest Practical Quantities: To minimize the potential for exposure, work with the smallest amount of the compound necessary for your experiment.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust or aerosols. Do not allow the material to come into contact with your skin or eyes.[2]

Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

Waste Segregation

This compound is a halogenated organic compound. Therefore, all waste containing this substance, including contaminated consumables (e.g., gloves, weighing paper), must be segregated into a designated "Halogenated Organic Waste" container. Do not mix this waste with non-halogenated organic waste or aqueous waste.

Labeling and Storage of Waste

Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration. Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

Final Disposal

Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety office.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as halogenated organic waste. If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.

Table 2: Emergency Procedures

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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